molecular formula C40H56 B1666861 Beta-Carotene CAS No. 7235-40-7

Beta-Carotene

Katalognummer: B1666861
CAS-Nummer: 7235-40-7
Molekulargewicht: 536.9 g/mol
InChI-Schlüssel: OENHQHLEOONYIE-JLTXGRSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-carotene is a cyclic carotene obtained by dimerisation of all-trans-retinol. A strongly-coloured red-orange pigment abundant in plants and fruit and the most active and important provitamin A carotenoid. It has a role as a biological pigment, a provitamin A, a plant metabolite, a human metabolite, a mouse metabolite, a cofactor, a ferroptosis inhibitor and an antioxidant. It is a cyclic carotene and a carotenoid beta-end derivative.
This compound, with the molecular formula C40H56, belongs to the group of carotenoids consisting of isoprene units. The presence of long chains of conjugated double bonds donates this compound with specific colors. It is the most abundant form of carotenoid and it is a precursor of the vitamin A. This compound is composed of two retinyl groups. It is an antioxidant that can be found in yellow, orange and green leafy vegetables and fruits. Under the FDA, this compound is considered as a generally recognized as safe substance (GRAS).
This compound is a natural product found in Planktothrix rubescens, Mauritia flexuosa, and other organisms with data available.
This compound is a naturally-occurring retinol (vitamin A) precursor obtained from certain fruits and vegetables with potential antineoplastic and chemopreventive activities. As an anti-oxidant, beta carotene inhibits free-radical damage to DNA. This agent also induces cell differentiation and apoptosis of some tumor cell types, particularly in early stages of tumorigenesis, and enhances immune system activity by stimulating the release of natural killer cells, lymphocytes, and monocytes. (NCI04)
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A carotenoid that is a precursor of VITAMIN A. Beta carotene is administered to reduce the severity of photosensitivity reactions in patients with erythropoietic protoporphyria (PORPHYRIA, ERYTHROPOIETIC).
See also: Lycopene (part of);  Broccoli (part of);  Lycium barbarum fruit (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENHQHLEOONYIE-JLTXGRSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020253
Record name beta-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name beta-Carotene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.00 at 20 °C/20 °C
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol

CAS No.

7235-40-7
Record name β-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7235-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beta carotene [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name beta Carotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .beta.,.beta.-Carotene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01YAE03M7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176-184ºC, 183 °C (evacuated tube), 183 °C
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling the Vibrant Pioneer: An In-depth Technical Guide to the Early Discovery of β-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Report for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries in the early history of β-carotene, a molecule now recognized for its profound biological significance. We delve into the foundational experiments that led to its initial isolation, the determination of its chemical formula, the elucidation of its complex structure, and the groundbreaking discovery of its role as a precursor to vitamin A. This report adheres to a technical focus, presenting detailed experimental methodologies, summarizing quantitative data in structured tables, and providing visual representations of the key experimental and logical workflows. The content is tailored for an audience of researchers, scientists, and professionals in drug development, offering a meticulous reconstruction of the scientific journey that brought this vital carotenoid to light.

Introduction

The story of β-carotene is a compelling narrative of scientific inquiry that spans over a century, from the early days of natural product chemistry to the dawn of modern structural elucidation and nutritional science. This vibrant orange pigment, first observed in carrots, captivated early chemists and ultimately revealed itself to be a cornerstone of human health. This guide revisits the pivotal moments in its discovery, providing a technical deep-dive into the methodologies that defined an era of chemical exploration.

The Dawn of Discovery: Isolation of "Carotin"

The first crucial step in understanding any natural compound is its isolation in a pure form. This milestone for β-carotene was achieved by the German pharmacist Heinrich Wilhelm Ferdinand Wachenroder in 1831.

Wachenroder's Isolation of Crystalline "Carotin" (1831)
  • Source Material: Fresh carrots were grated to increase the surface area for extraction.

  • Initial Extraction: The grated carrot pulp was subjected to pressing to express the juice, which contained the pigment.

  • Solvent Extraction: The expressed juice and remaining pulp were then treated with a non-polar solvent, likely diethyl ether or a similar solvent available at the time, to selectively dissolve the "carotin" and separate it from water-soluble components.

  • Concentration: The solvent containing the dissolved pigment was carefully evaporated to yield a concentrated, oily residue.

  • Crystallization: The concentrated extract was allowed to stand, during which time the "carotin" crystallized as small, ruby-red flakes. This process of crystallization was a key step in purifying the compound.

This pioneering work provided the scientific community with the first tangible samples of what would later be identified as a mixture of carotenoids, with β-carotene as a primary component.

Deciphering the Molecular Blueprint: Determination of the Empirical Formula

Nearly eight decades after its isolation, the fundamental chemical composition of β-carotene was determined by the Nobel laureate Richard Willstätter and his colleague W. Mieg in 1907. Their work, published in Annalen der Chemie, provided the empirical formula, a critical piece of the structural puzzle.

Willstätter and Mieg's Elemental Analysis (1907)

At the turn of the 20th century, the primary method for determining the elemental composition of organic compounds was combustion analysis. This technique involved burning a precisely weighed sample of the compound in a stream of oxygen and then quantifying the resulting combustion products, primarily carbon dioxide and water.

  • Sample Preparation: A highly purified sample of crystalline "carotin" was meticulously weighed.

  • Combustion: The sample was placed in a combustion tube and heated in the presence of an oxidizing agent (such as copper(II) oxide) and a stream of pure oxygen. This ensured the complete conversion of carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

  • Product Absorption: The gaseous products of combustion were passed through a series of absorption tubes. One set of tubes contained a desiccant (e.g., calcium chloride) to absorb the water, and another set contained a strong base (e.g., potassium hydroxide) to absorb the carbon dioxide.

  • Gravimetric Analysis: The absorption tubes were weighed before and after the combustion. The increase in mass of the desiccant tubes corresponded to the mass of water produced, and the increase in mass of the base-containing tubes corresponded to the mass of carbon dioxide produced.

  • Calculation of Elemental Composition: From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample were calculated. The percentage of each element was then determined.

ElementPercentage (Experimental)
Carbon (C)~89.5%
Hydrogen (H)~10.5%

Based on this quantitative data, Willstätter and Mieg calculated the simplest whole-number ratio of atoms, leading them to propose the empirical formula C₄₀H₅₆ for carotene.[1][2] This formula was a monumental step forward, providing the exact number of carbon and hydrogen atoms in a single molecule of β-carotene and laying the groundwork for future structural studies.

G Workflow for Empirical Formula Determination (Willstätter & Mieg, 1907) cluster_0 Combustion cluster_1 Product Collection cluster_2 Analysis & Calculation A Purified β-Carotene Sample B Combustion in O₂ Stream A->B C H₂O Absorption (Desiccant) B->C D CO₂ Absorption (Base) B->D E Gravimetric Analysis C->E D->E F Calculate %C and %H E->F G Determine Empirical Formula (C₄₀H₅₆) F->G G Logical Flow of Structural Elucidation of β-Carotene (Karrer, 1930) A β-Carotene (C₄₀H₅₆) B Chemical Degradation (e.g., Ozonolysis) A->B C Mixture of Smaller Fragments (Aldehydes, Ketones, Carboxylic Acids) B->C D Separation and Purification of Fragments C->D E Identification of Individual Fragments D->E F Reconstruction of the Original Structure E->F G Experimental Design of Steenbock & Boutwell's Rat Feeding Study (1920) cluster_0 Experimental Groups cluster_1 Observations cluster_2 Conclusion A Group 1: Yellow Maize Diet C Normal Growth & Health A->C B Group 2: White Maize Diet D Stunted Growth & Xerophthalmia B->D E Yellow Pigments (Carotenes) are Precursors to Vitamin A C->E D->E

References

Beta-Carotene: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carotene (B85742) is a strongly colored red-orange pigment abundant in plants and fruits.[1] It is a member of the carotenes, which are terpenoids, synthesized biochemically from eight isoprene (B109036) units and thus having 40 carbons.[2] As the most common carotenoid in plants, it serves as a precursor to vitamin A (pro-vitamin A) and exhibits potent antioxidant properties, making it a subject of intense research in nutrition, medicine, and drug development.[3][4][5] This guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols for its analysis.

Molecular Structure

This compound is a tetraterpene built from four terpene units, which are composed of isoprene units.[6] Its chemical formula is C40H56, and it is characterized by a long, conjugated system of eleven double bonds, which is responsible for its characteristic orange color.[6][7] The structure consists of two β-ionone rings at each end of the polyene chain.[1] The most common and stable isomer is the all-trans-β-carotene.

Caption: Molecular structure of all-trans-beta-carotene.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and mechanism of action. It is a lipophilic molecule, practically insoluble in water but soluble in organic solvents.[2][7] It is also sensitive to heat, light, and oxygen, which can lead to isomerization and degradation.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7235-40-7[2][3]
Molecular Formula C40H56[3][8][9]
Molecular Weight 536.87 g/mol [1][3][9]
Appearance Red-orange crystalline solid[2][8]
Melting Point 183 °C (decomposes)[2][10]
Boiling Point 654.7 °C at 760 mmHg[2]
Density 1.00 g/cm³ at 20 °C[10]
LogP (Octanol/Water) 13.5[1]

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
UV/Vis λmax (in Hexane) 450-454 nm, 477-484 nm[7][8][11]
Molar Extinction Coefficient (ε) ~139,500 M⁻¹cm⁻¹ at 451 nm in hexane (B92381)[11][12]

Table 3: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water Insoluble[2][7]
Ethanol (B145695) Soluble[2]
Hexane Soluble[7]
Chloroform Soluble[2][7]
Benzene Soluble[2][7]
Carbon Disulfide Soluble[2]
Dimethyl Sulfoxide (DMSO) ~1 mg/mL[8]
Dimethylformamide ~0.1 mg/mL[8]
Tetrahydrofuran High[13]

Biological Properties and Signaling Pathways

This compound's biological significance stems primarily from its dual role as a precursor to vitamin A and as an antioxidant.[3][[“]]

Pro-vitamin A Activity

In the body, this compound is enzymatically cleaved by β-carotene 15,15'-dioxygenase into two molecules of retinal, which can then be converted to retinol (B82714) (vitamin A) and retinoic acid.[2][8] Vitamin A is essential for vision, immune function, and cell differentiation.[8] Retinoic acid, through its nuclear receptors (RAR and RXR), regulates the transcription of over 500 genes involved in cellular proliferation, differentiation, and apoptosis.[15][16][17]

G cluster_0 Nucleus BC This compound Retinal Retinal BC->Retinal BCO1 Retinol Retinol (Vitamin A) Retinal->Retinol Retinol Dehydrogenase RA Retinoic Acid Retinal->RA Retinaldehyde Dehydrogenase Nucleus Nucleus RA->Nucleus RAR_RXR RAR-RXR Heterodimer RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Caption: Conversion of this compound to retinoids and the retinoic acid signaling pathway.

Antioxidant Activity

This compound is an effective antioxidant, capable of neutralizing free radicals and reducing oxidative stress.[[“]][18] This activity is attributed to its conjugated double bond system, which can delocalize the unpaired electron of a free radical. By mitigating oxidative damage, this compound may help protect against chronic diseases such as certain cancers and cardiovascular disease.[18]

Modulation of Signaling Pathways

Beyond its direct antioxidant effects, this compound can modulate cellular signaling pathways involved in oxidative stress response and inflammation. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[19][20] Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant and detoxifying enzymes.[20][21]

G cluster_0 Nucleus BC This compound Keap1_Nrf2 Keap1-Nrf2 Complex BC->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Genes Antioxidant & Detoxifying Genes (e.g., NQO1, HO-1) ARE->Genes Upregulates transcription of

Caption: Simplified diagram of the Nrf2-ARE signaling pathway activation by this compound.

Experimental Protocols

Extraction and Purification of this compound from Plant Material (e.g., Carrots)

This protocol describes a general method for the extraction and purification of this compound using column chromatography.[2][22]

Materials:

Procedure:

  • Homogenization: Wash, peel, and finely grate fresh carrots. Homogenize the grated carrots with acetone in a blender until a fine slurry is obtained.

  • Extraction: Filter the slurry through a Büchner funnel. Repeat the extraction of the solid residue with fresh acetone until the residue is colorless.

  • Partitioning: Combine the acetone extracts and transfer to a separatory funnel. Add an equal volume of petroleum ether and mix gently. Add distilled water to facilitate phase separation.

  • Washing: Discard the lower aqueous-acetone layer. Wash the upper petroleum ether layer, containing the pigments, several times with distilled water to remove residual acetone.

  • Drying: Dry the petroleum ether extract over anhydrous sodium sulfate.

  • Concentration: Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Column Chromatography: Prepare a slurry of alumina in petroleum ether and pack it into a glass column. Carefully load the concentrated extract onto the top of the column.

  • Elution: Elute the column with petroleum ether. The this compound, being non-polar, will move down the column. Collect the orange-colored fraction.

  • Final Concentration: Evaporate the solvent from the collected fraction to obtain purified this compound crystals.

G start Fresh Carrots homogenize Homogenize with Acetone start->homogenize extract Filter and Extract Residue homogenize->extract partition Partition with Petroleum Ether and Water extract->partition wash Wash Petroleum Ether Layer partition->wash dry Dry with Anhydrous Sodium Sulfate wash->dry concentrate1 Concentrate with Rotary Evaporator dry->concentrate1 column Column Chromatography on Alumina concentrate1->column elute Elute with Petroleum Ether column->elute collect Collect Orange Fraction elute->collect concentrate2 Evaporate Solvent collect->concentrate2 end Purified this compound concentrate2->end

Caption: Experimental workflow for the extraction and purification of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and accurate method for the quantification of this compound.[23]

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV/Vis or photodiode array (PDA) detector.

  • Reversed-phase C18 or C30 column.

Reagents:

  • HPLC-grade methanol (B129727), acetonitrile, and tetrahydrofuran.[24]

  • This compound standard of known purity.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or a mixture of acetonitrile/methylene chloride/methanol). Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the extracted and purified this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a mixture of methanol, acetonitrile, and water, or methanol, tetrahydrofuran, and water.[22][24] The exact composition may need optimization.

    • Flow Rate: Typically 0.8-1.0 mL/min.[24]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: Set the detector to the maximum absorbance of this compound, typically around 450 nm.[24]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to evaluate the antioxidant capacity of compounds.[25][26][27]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[27]

Materials:

  • DPPH

  • Methanol or ethanol

  • This compound sample

  • Positive control (e.g., ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[26] This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent to prepare a series of concentrations.

  • Assay:

    • In a test tube or microplate well, add a specific volume of the this compound sample solution.

    • Add the DPPH working solution and mix thoroughly.

    • For the control, use the solvent instead of the sample solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[26]

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a multifaceted molecule with significant implications for human health. Its well-defined molecular structure gives rise to its unique physicochemical properties and crucial biological functions as a pro-vitamin A and an antioxidant. The detailed experimental protocols provided in this guide offer a framework for the reliable extraction, quantification, and functional assessment of this compound. A thorough understanding of its properties and associated signaling pathways is essential for researchers and professionals in the fields of nutrition, medicine, and drug development to harness its full therapeutic potential.

References

The intricate Dance of Color: An In-depth Technical Guide to the Beta-Carotene Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta-carotene (B85742) biosynthesis pathway in plants, a critical route for the production of essential vitamins, antioxidants, and pigments. This document delves into the core biochemical steps, regulatory networks, and key experimental methodologies used to investigate this pathway, offering valuable insights for researchers in plant biology, biotechnology, and drug development.

The Core Biosynthetic Pathway: From Precursor to Pigment

The synthesis of this compound in plants is a plastid-localized process, originating from the methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The dedicated carotenoid pathway commences with the formation of the C40 backbone and proceeds through a series of desaturation, isomerization, and cyclization reactions.

The central steps are as follows:

  • Phytoene (B131915) Synthesis: Two molecules of geranylgeranyl pyrophosphate (GGPP), a C20 compound derived from IPP and DMAPP, are condensed to form the first colorless carotenoid, 15-cis-phytoene (B30313). This reaction is catalyzed by phytoene synthase (PSY) , widely recognized as a major rate-limiting enzyme in the pathway.[1][2]

  • Desaturation and Isomerization to Lycopene (B16060): A series of four enzymatic reactions converts 15-cis-phytoene into the red-colored, all-trans-lycopene. This involves two desaturases, phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) , and two isomerases, ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO) .

  • Cyclization of Lycopene: The Branching Point: The linear lycopene molecule is the critical branch point of the pathway. The cyclization of its ends determines the type of carotene produced.

    • This compound formation: Lycopene β-cyclase (LCYB) introduces a β-ring at both ends of the lycopene molecule, yielding this compound.[3]

    • Alpha-carotene formation: The concerted action of lycopene ε-cyclase (LCYE) , which adds an ε-ring, and LCYB, which adds a β-ring, results in the formation of alpha-carotene.

This compound can be further hydroxylated to produce xanthophylls like zeaxanthin.

Beta_Carotene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY 2x Phytoene 15-cis-Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene 9,15,9'-tri-cis-Phytofluene Z_ISO ζ-Carotene Isomerase (Z-ISO) Phytofluene->Z_ISO Zeta_Carotene 7,9,7',9'-tetra-cis-ζ-Carotene ZDS ζ-Carotene Desaturase (ZDS) Zeta_Carotene->ZDS Neurosporene 7,9-di-cis-Neurosporene CRTISO Carotenoid Isomerase (CRTISO) Neurosporene->CRTISO Lycopene all-trans-Lycopene LCYB Lycopene β-Cyclase (LCYB) Lycopene->LCYB β-ring LCYE Lycopene ε-Cyclase (LCYE) Lycopene->LCYE ε-ring alpha_Carotene α-Carotene beta_Carotene β-Carotene delta_Carotene δ-Carotene delta_Carotene->LCYB β-ring gamma_Carotene γ-Carotene gamma_Carotene->LCYB β-ring PSY->Phytoene PDS->Phytofluene ZDS->Neurosporene Z_ISO->Zeta_Carotene CRTISO->Lycopene LCYB->alpha_Carotene LCYB->beta_Carotene LCYB->gamma_Carotene LCYE->delta_Carotene

Caption: The core this compound biosynthesis pathway in plants.

Quantitative Data on Carotenoid Biosynthesis

The accumulation of this compound and other carotenoids is a dynamic process influenced by developmental stage, tissue type, and environmental conditions. The following table summarizes quantitative data on carotenoid content in tomato fruit at different ripening stages.

Tomato CultivarRipening StageLycopene (µg/g FW)This compound (µg/g FW)
Cherry-NasmataField Ripening18.69 ± 1.14.67 ± 0.35
Cherry-NasmataAmbient Temperature Ripening12.38 ± 1.113.10 ± 0.17
VAR-10Field Ripening13.19 ± 0.963.30 ± 0.29
VAR-10Ambient Temperature Ripening10.40 ± 1.292.60 ± 0.12
4-LobesField Ripening28.03 ± 2.537.01 ± 0.60
4-LobesAmbient Temperature Ripening18.90 ± 2.054.74 ± 0.39
Data adapted from Olajide et al. (2022).[4]

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls. Light is a major environmental signal that profoundly influences this pathway.

Light Signaling Pathway

Light perception by photoreceptors, such as phytochromes (for red/far-red light) and cryptochromes (for blue light), initiates a signaling cascade that converges on key transcription factors. These transcription factors, in turn, modulate the expression of carotenoid biosynthesis genes. A simplified representation of this signaling pathway is depicted below.

Light_Signaling cluster_nucleus Nucleus Light Light Phytochrome Phytochrome (PHY) Light->Phytochrome Cryptochrome Cryptochrome (CRY) Light->Cryptochrome PIFs PIFs (e.g., PIF1) (Repressors) Phytochrome->PIFs Degradation COP1 COP1 Cryptochrome->COP1 Inactivation HY5 HY5 (Activator) COP1->HY5 Degradation (in dark) PSY_gene PSY Gene Expression PIFs->PSY_gene Repression HY5->PSY_gene Activation Carotenoid_Biosynthesis Carotenoid Biosynthesis PSY_gene->Carotenoid_Biosynthesis

Caption: A simplified diagram of the light signaling pathway regulating carotenoid biosynthesis.

In the dark, transcription factors like PHYTOCHROME INTERACTING FACTOR 1 (PIF1) accumulate and actively repress the expression of the PSY gene. Upon illumination, phytochromes are activated and trigger the degradation of PIFs, relieving the repression of PSY. Simultaneously, light stabilizes another transcription factor, LONG HYPOCOTYL 5 (HY5), which acts as a positive regulator of PSY and other genes involved in photomorphogenesis.

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthesis pathway. Below are detailed methodologies for three key experimental approaches.

Quantification of Carotenoids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound and other carotenoids in plant tissues.

Materials:

  • Plant tissue (e.g., leaves, fruit)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Acetone (B3395972) (HPLC grade) with 0.1% (w/v) Butylated hydroxytoluene (BHT)

  • Petroleum ether or hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • HPLC system with a C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector

  • Mobile phase solvents (e.g., methanol (B129727), methyl-tert-butyl ether (MTBE))

  • Carotenoid standards (e.g., this compound, lycopene, lutein)

Procedure:

  • Sample Preparation:

    • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extraction:

    • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

    • Add 1 mL of ice-cold acetone with 0.1% BHT and vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction of the pellet with another 1 mL of acetone with BHT until the pellet is colorless. Pool the supernatants.

  • Phase Separation:

    • Add 1 mL of petroleum ether and 1 mL of saturated NaCl solution to the pooled acetone extract.

    • Vortex briefly and centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase containing the carotenoids.

    • Repeat the extraction of the lower aqueous phase with another 1 mL of petroleum ether and pool the organic phases.

  • Drying and Reconstitution:

    • Pass the pooled organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<35°C).

    • Re-dissolve the carotenoid extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol:MTBE, 1:1, v/v).

  • HPLC Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto the C30 column.

    • Elute the carotenoids using a suitable gradient of mobile phase solvents. A typical gradient might be a linear gradient from 100% methanol to 100% MTBE over 30 minutes.

    • Monitor the elution profile at 450 nm.

    • Identify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

    • Quantify the carotenoids by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes encoding enzymes in the this compound biosynthesis pathway.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or a column-based kit)

  • DNase I

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or probe-based qPCR master mix

  • Gene-specific primers for target genes (e.g., PSY, LCYB) and a reference gene (e.g., Actin, Ubiquitin)

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from frozen plant tissue using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target and reference genes, typically to amplify a product of 100-200 bp.

    • Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include no-template controls (NTCs) to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

In Vitro Enzyme Assay for Phytoene Synthase (PSY)

Objective: To measure the enzymatic activity of phytoene synthase by quantifying the conversion of [14C]-GGPP to [14C]-phytoene.

Materials:

  • Plant tissue or recombinant PSY protein

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

  • [1-14C]-Geranylgeranyl pyrophosphate ([14C]-GGPP)

  • Unlabeled GGPP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Hexane

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Enzyme Preparation:

    • Homogenize plant tissue in ice-cold extraction buffer and centrifuge to obtain a crude protein extract.

    • Alternatively, use a purified recombinant PSY protein.

  • Enzyme Assay:

    • Set up the reaction mixture in a microcentrifuge tube containing assay buffer, a known amount of protein extract or recombinant PSY, and a mixture of unlabeled and [14C]-GGPP.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of hexane and vortexing vigorously.

  • Product Extraction and Separation:

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the upper hexane phase containing the phytoene.

    • Spot the hexane extract onto a silica gel TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether, 9:1, v/v).

  • Quantification:

    • Visualize the phytoene spot under UV light (if a standard is co-spotted) or by autoradiography.

    • Scrape the silica gel corresponding to the phytoene spot into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the amount of phytoene synthesized based on the specific activity of the [14C]-GGPP.

Experimental Workflow and Logical Relationships

Studying the this compound biosynthesis pathway often involves a multi-faceted approach, integrating different experimental techniques to understand the flow of metabolites and the underlying regulatory mechanisms. A typical experimental workflow for metabolic flux analysis is outlined below.

Experimental_Workflow A 1. Perturbation of the Pathway (e.g., Gene Overexpression/Silencing, Inhibitor Treatment) B 2. Sample Collection (Different time points, tissues) A->B C 3. Metabolite Analysis (HPLC, LC-MS) B->C D 4. Transcriptomic Analysis (qRT-PCR, RNA-Seq) B->D E 5. Enzymatic Activity Assays B->E F 6. Data Integration and Modeling C->F D->F E->F G 7. Flux Analysis and Hypothesis Generation F->G

Caption: A generalized experimental workflow for metabolic flux analysis of the this compound pathway.

This workflow illustrates the logical progression from perturbing the pathway to integrating multi-omics data to understand the metabolic flux and generate new hypotheses. By combining quantitative data on metabolites, gene expression, and enzyme activities, researchers can build a comprehensive picture of how carbon flows through the this compound biosynthesis pathway and how it is regulated.

This technical guide provides a foundational understanding of the this compound biosynthesis pathway in plants. For more detailed information on specific enzymes, regulatory factors, or experimental techniques, the cited literature should be consulted.

References

The Antioxidant Mechanism of β-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of β-carotene as an antioxidant. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the nuanced roles of carotenoids in biological systems. This document details the chemical kinetics of β-carotene's interaction with reactive oxygen species (ROS), its dual role as a pro-oxidant, its engagement with cellular signaling pathways, and the experimental protocols used to elucidate these functions.

Core Antioxidant Mechanisms of β-Carotene

β-Carotene, a lipophilic polyene, exhibits its antioxidant properties primarily through the quenching of singlet oxygen and the scavenging of various free radicals. Its unique structure, characterized by an extended system of conjugated double bonds, allows it to effectively delocalize electron density, making it highly reactive towards electronically excited molecules and radical species.

Quenching of Singlet Oxygen (¹O₂)

Singlet oxygen is a high-energy, non-radical reactive oxygen species that can inflict significant damage to cellular components, particularly lipids and proteins. β-Carotene is an exceptionally efficient quencher of ¹O₂ through a physical mechanism.

Mechanism: The process involves the transfer of energy from the excited singlet oxygen molecule to the β-carotene molecule, returning ¹O₂ to its ground state (³O₂). The β-carotene molecule absorbs this energy and enters an excited triplet state. This excited state is then dissipated as heat to the surrounding solvent, returning the β-carotene to its ground state, ready to quench another singlet oxygen molecule. This cyclical process allows a single molecule of β-carotene to quench numerous singlet oxygen molecules without being chemically altered.

Scavenging of Free Radicals

β-Carotene can also neutralize various free radicals, including peroxyl (ROO•), hydroxyl (•OH), and superoxide (B77818) (O₂⁻•) radicals. The primary mechanisms involved are radical addition and electron transfer.

  • Peroxyl Radical Scavenging: This is a critical function, particularly in inhibiting lipid peroxidation. The reaction mechanism is dependent on oxygen partial pressure. At low oxygen tension, β-carotene can effectively trap peroxyl radicals. However, at high oxygen concentrations, a pro-oxidant effect can be observed.[1]

  • Hydroxyl and Superoxide Radical Scavenging: β-Carotene can react with and neutralize these highly reactive radicals. The reaction with superoxide or hydroxyl radicals primarily results in the formation of β-carotene epoxides.[2]

Quantitative Analysis of β-Carotene's Antioxidant Activity

The efficacy of β-carotene as an antioxidant has been quantified through various in vitro assays. The following tables summarize key kinetic data.

Reactive Oxygen SpeciesScavenging/Quenching Rate ConstantAssay ConditionsReference(s)
Singlet Oxygen (¹O₂)2.3-2.5 x 10⁹ M⁻¹s⁻¹Unilamellar DPPC liposomes[3]
Acetylperoxyl Radical9.2 ± 0.6 x 10⁸ M⁻¹s⁻¹Aerated benzene (B151609) at 20°C[4]
Peroxyl Radicals (general)5 x 10⁵ - 1 x 10⁴ M⁻¹s⁻¹Solution[5]
Carbon-centered Radicals~10⁴ M⁻¹s⁻¹Solution[5]

Table 1: Radical Scavenging and Quenching Rate Constants of β-Carotene. This table presents the bimolecular rate constants for the reaction of β-carotene with various reactive oxygen species.

AssayIC₅₀ (μg/mL)NotesReference(s)
ABTS Radical Scavenging7.0In β-Carotene loaded nanostructured lipid carrier (NLC)[6]
DPPH Radical Scavenging61.2In β-Carotene loaded nanostructured lipid carrier (NLC)[6]
DPPH Radical Scavenging59.14[7]

Table 2: In Vitro Antioxidant Activity of β-Carotene (IC₅₀ values). This table summarizes the half-maximal inhibitory concentration (IC₅₀) of β-carotene in common antioxidant assays. Lower IC₅₀ values indicate higher antioxidant activity.

The Pro-oxidant Activity of β-Carotene

Under certain conditions, β-carotene can exhibit pro-oxidant effects, a critical consideration in its therapeutic application. This paradoxical behavior is primarily influenced by:

  • High Oxygen Tension: At high partial pressures of oxygen, such as those found in the lungs of smokers, β-carotene can auto-oxidize.[1] The β-carotene radical formed can then react with molecular oxygen to generate a peroxyl radical, which can initiate or propagate radical chain reactions, thereby acting as a pro-oxidant.[8]

  • High Concentrations: At high concentrations, β-carotene molecules can aggregate, which may alter their antioxidant properties and potentially lead to pro-oxidant effects.

Interaction with Cellular Signaling Pathways: The Nrf2-ARE Pathway

β-Carotene can modulate cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5]

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like β-carotene, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[9] Downstream targets of this pathway include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which are crucial for cellular redox homeostasis.

Nrf2_Pathway cluster_nucl Nucleus BC β-Carotene ROS Oxidative Stress BC->ROS Reduces Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates & Binds Keap1->Nrf2 Inhibits & Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Activation of the Nrf2-ARE signaling pathway by β-carotene.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of β-carotene's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • β-Carotene standard

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve β-carotene in a suitable organic solvent (e.g., chloroform, hexane, or acetone) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • In a test tube or microplate well, add a specific volume of the β-carotene solution (or standard/control).

    • Add an equal volume of the DPPH working solution.

    • Include a blank containing only the solvent and DPPH solution.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or methanol

  • β-Carotene standard

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve β-carotene in an appropriate organic solvent and prepare a series of dilutions.

  • Assay:

    • Add a small volume of the β-carotene solution to a larger volume of the ABTS•⁺ working solution.

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Phosphate-buffered saline (PBS)

  • β-Carotene

  • Quercetin (as a standard)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well microplate and culture until they reach confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA and the β-carotene sample (at various concentrations) for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove the extracellular compounds. Add AAPH solution to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.

CAA_Workflow Start Start Seed_Cells Seed HepG2 Cells in 96-well Plate Start->Seed_Cells End End Culture_Cells Culture to Confluence Seed_Cells->Culture_Cells Wash_1 Wash with PBS Culture_Cells->Wash_1 Incubate_Probe Incubate with DCFH-DA & β-Carotene Wash_1->Incubate_Probe Wash_2 Wash with PBS Incubate_Probe->Wash_2 Add_AAPH Add AAPH to Induce Oxidative Stress Wash_2->Add_AAPH Measure_Fluorescence Measure Fluorescence Kinetically Add_AAPH->Measure_Fluorescence Calculate_CAA Calculate CAA Value Measure_Fluorescence->Calculate_CAA Calculate_CAA->End

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Biological sample (e.g., liposomes, microsomes, or tissue homogenate)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • β-Carotene

  • Inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate or AAPH)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a suspension of the biological membrane.

  • Incubation:

    • To the sample, add the inducer of lipid peroxidation and β-carotene at various concentrations.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

  • Termination of Reaction: Stop the reaction by adding TCA to precipitate proteins.

  • Color Development:

    • Centrifuge the mixture and collect the supernatant.

    • Add TBA reagent to the supernatant and heat at 95-100°C for 15-30 minutes to develop a pink color.

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Calculation: The concentration of MDA is calculated from a standard curve, and the percentage of inhibition of lipid peroxidation by β-carotene is determined.

Conclusion

The antioxidant activity of β-carotene is a complex and context-dependent phenomenon. While it is a highly effective quencher of singlet oxygen and a capable scavenger of various free radicals, its efficacy is modulated by factors such as oxygen tension and concentration. Furthermore, its ability to induce endogenous antioxidant defenses through the Nrf2-ARE signaling pathway highlights a broader, more indirect mechanism of cellular protection. A thorough understanding of these multifaceted actions, supported by robust experimental methodologies, is crucial for the rational design and development of novel therapeutic strategies leveraging the antioxidant potential of β-carotene. This guide provides a foundational framework for researchers and professionals to delve deeper into the intricate world of carotenoid bioactivity.

References

Beta-Carotene's Role as a Provitamin A Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary

Beta-carotene (B85742) is the most potent provitamin A carotenoid found in the plant kingdom, serving as a primary dietary source of vitamin A for a significant portion of the global population. Its conversion into active retinoids is a critical metabolic process, essential for vision, immune function, gene regulation, and cellular differentiation. This process is tightly regulated and involves a series of enzymatic steps primarily occurring in the intestine and liver. The efficiency of this conversion is highly variable, influenced by a confluence of factors including genetic polymorphisms, dietary composition, and the host's vitamin A status. This document provides an in-depth examination of the molecular mechanisms governing the bioactivation of this compound, details established experimental protocols for its study, and presents quantitative data on its metabolic fate.

II. The Core Metabolic Pathway of this compound Conversion

The transformation of dietary this compound into biologically active retinoids is a multi-step enzymatic cascade. The initial and rate-limiting step is the oxidative cleavage of the this compound molecule. This process can occur via two primary pathways: central cleavage and eccentric cleavage.

  • Central Cleavage: This is the principal pathway for vitamin A synthesis. The enzyme β-carotene 15,15′-oxygenase 1 (BCO1) symmetrically cleaves the this compound molecule at the central 15,15' double bond. This reaction requires molecular oxygen and yields two molecules of all-trans-retinal (B13868).[1][2][3][4]

  • Eccentric Cleavage: The enzyme β-carotene 9′,10′-oxygenase 2 (BCO2) catalyzes the asymmetric cleavage of this compound at the 9',10' double bond. This produces one molecule of β-apo-10′-carotenal and one molecule of β-ionone.[1][2][3][5] β-apo-10'-carotenal can be further cleaved by BCO1 to yield retinal.[5]

Following cleavage, the resulting all-trans-retinal undergoes further metabolism:

  • Reduction to Retinol: Retinal is reversibly reduced to all-trans-retinol by retinal reductases.[6][7] This is the transport and storage form of vitamin A.

  • Oxidation to Retinoic Acid: Retinal is irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[8][9] Retinoic acid is the primary biologically active form that regulates gene expression.

Beta_Carotene_Metabolic_Pathway Figure 1: Core Metabolic Pathway of this compound BC This compound BCO1 BCO1 (Cytosol) BC->BCO1 Central Cleavage BCO2 BCO2 (Mitochondria) BC->BCO2 Eccentric Cleavage Retinal all-trans-Retinal BCO1->Retinal (2 molecules) ApoCarotenal β-apo-10′-carotenal + β-ionone BCO2->ApoCarotenal RALDH RALDH Retinal->RALDH RetinalReductase Retinal Reductase Retinal->RetinalReductase ApoCarotenal->BCO1 Cleavage Retinol all-trans-Retinol Retinol->RetinalReductase Reversible RetinoicAcid all-trans-Retinoic Acid RALDH->RetinoicAcid RetinalReductase->Retinol Retinoic_Acid_Signaling Figure 2: Retinoic Acid Nuclear Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_cyto all-trans-Retinoic Acid (ATRA) ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Translocation RAR RAR ATRA_nuc->RAR Binds Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates Experimental_Workflow Figure 3: Workflow for a Stable Isotope Tracer Study A 1. Subject Recruitment (Healthy Volunteers) B 2. Baseline Blood Sample (Fasting, t=0) A->B C 3. Administer Oral Dose (e.g., [¹³C] or [²H]-labeled This compound in oil with a standardized meal) B->C D 4. Serial Blood Sampling (e.g., t = 2, 4, 6, 8, 24, 48, 72h...) C->D E 5. Plasma Separation & Sample Extraction D->E F 6. Saponification (Convert retinyl esters to retinol) E->F G 7. Derivatization (Optional) (e.g., for GC-MS analysis) F->G H 8. LC-MS/MS or GC-MS Analysis (Quantify labeled this compound and labeled retinol) G->H I 9. Pharmacokinetic Analysis (Calculate Area Under the Curve (AUC) for labeled compounds) H->I

References

A Comprehensive Technical Guide on the Physiological Functions of Beta-Carotene in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted physiological roles of beta-carotene (B85742) in human health. It delves into its provitamin A activity, antioxidant functions, and its influence on cellular signaling and immune responses. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to support advanced research and development in the fields of nutrition, pharmacology, and medicine.

Core Physiological Functions of this compound

This compound, a prominent member of the carotenoid family, is a lipophilic, red-orange pigment abundant in various fruits and vegetables.[1] Its physiological significance in humans is primarily attributed to its role as a precursor to vitamin A (retinol) and its intrinsic antioxidant properties.[1]

Provitamin A Activity

The most well-established function of this compound is its ability to be converted into vitamin A, an essential nutrient for a myriad of biological processes, including vision, immune function, cell growth and differentiation, and reproduction.[1][2] This conversion is a tightly regulated enzymatic process primarily occurring in the intestinal mucosa.

The bioavailability of this compound, and consequently its conversion to vitamin A, is highly variable and influenced by several factors, including the food matrix, food processing techniques, and the amount of dietary fat consumed.[3] The absorption of this compound from plant sources can range from as low as 5% to as high as 65% in humans.[3]

Table 1: Bioavailability of this compound from Various Food Matrices

Food SourceFormBioavailability/BioaccessibilityReference
Mixed VegetablesRaw14%[4]
Mixed VegetablesProcessedIncreased up to 6-fold compared to raw[4]
Carrots and SpinachRawPlasma this compound increase was one-third of processed[5]
Carrots and SpinachThermally processed and pureedPlasma this compound increase was three times that of raw[5]
Mixed Diet (β-carotene-rich vegetables)In vitro28% bioaccessibility[6][7]
Oil Diet (β-carotene-low vegetables + supplemental β-carotene)In vitro53% bioaccessibility[6][7]
CarrotsRawLower plasma response[8]
Carrot JuiceFreshHigher plasma response[8]

The efficiency of converting absorbed this compound to vitamin A is also not absolute and is influenced by the dose administered. Higher doses of this compound lead to a decreased conversion efficiency.[9][10]

Table 2: Vitamin A Equivalency of this compound

Source/ConditionVitamin A Equivalency Ratio (by weight, β-carotene:retinol)Reference
In Oil2:1 to 4:1[1]
Biofortified Golden Rice3.8:1[3]
Biofortified Maize6.5:1[3]
Vegetables with complex matrices10:1 to 28:1[3]
Mixed Diet (US Institute of Medicine estimate)12:1[1]
Single 6 mg dose3.8:1[9]
Single 126 mg dose55:1[9]
20 mg dose (deuterium-labeled)Plasma AUC for retinoid-d4 increased by 36% with doubling of dose[9][10]
40 mg dose (deuterium-labeled)Plasma AUC for β-carotene-d8 doubled from 20mg dose[9][10]
Antioxidant Activity

This compound exhibits significant antioxidant properties by quenching singlet molecular oxygen and scavenging peroxyl radicals.[11] This activity helps to protect cells and tissues from oxidative damage caused by reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of this compound can be measured using various in vitro assays.

Table 3: In Vitro Antioxidant Activity of this compound and its Metabolites

AssayCompoundRelative ActivityReference
FRAP (Ferric Reducing Antioxidant Power)β-carotene isomersNo ferric reducing activity[12][13]
FRAPβ-apo-carotenoidsIncreased FRAP activity compared to parent molecule[12][13]
αTEAC (ABTS bleaching assay)all-E, 9Z, and 13Z β-carotene isomersNo significant differences[12][13]
αTEAC15Z β-carotene isomerLess active[12][13]
Peroxyl Radical Scavenging (AAPH assay)all-E, 9Z, and 13Z β-carotene isomersNo significant differences[12][13]
Peroxyl Radical Scavenging (AAPH assay)β-apo-carotenoidsIncreased scavenging activity compared to parent molecule[12][13]

It is important to note that while in vitro assays provide valuable information, the antioxidant activity of this compound in vivo is more complex and can be influenced by various physiological factors.

Molecular Mechanisms and Signaling Pathways

This compound and its metabolites, particularly retinoic acid, exert profound effects on gene expression and cellular signaling. These molecules can modulate the activity of nuclear receptors, thereby influencing a wide range of cellular processes.

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling

The conversion of this compound to retinal and subsequently to retinoic acid is a critical step in its biological activity.[14] Retinoic acid isomers, such as all-trans-retinoic acid and 9-cis-retinoic acid, are ligands for the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively.[15] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[15] This signaling pathway is crucial for development, differentiation, proliferation, and apoptosis.[15]

RAR_RXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Retinal Retinal This compound->Retinal BCO1 Retinoic_Acid Retinoic_Acid Retinal->Retinoic_Acid RAR RAR Retinoic_Acid->RAR RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR RXR RXR->RAR_RXR_Complex RARE RARE (DNA) RAR_RXR_Complex->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

This compound to Retinoic Acid Signaling Pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound and its metabolites have also been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[16][17] PPARs are nuclear receptors that play key roles in lipid metabolism and adipogenesis.[18] this compound can influence PPARγ expression and activity, which in turn affects the expression of target genes involved in fat storage and metabolism.[17][18] The enzyme responsible for this compound cleavage, BCMO1, is itself a PPARγ target gene, indicating a complex feedback loop.[18][19]

PPAR_Signaling This compound This compound BCMO1 BCMO1 This compound->BCMO1 substrate Retinoids Retinoids (e.g., Retinoic Acid) BCMO1->Retinoids produces PPARg PPARγ Retinoids->PPARg inhibits expression PPARg->BCMO1 regulates expression Adipogenesis_Genes Adipogenesis & Lipid Metabolism Genes PPARg->Adipogenesis_Genes regulates Adipocyte_Differentiation Adipocyte Differentiation Adipogenesis_Genes->Adipocyte_Differentiation influences

This compound's Influence on PPARγ Signaling.

Immunomodulatory Effects

This compound has been demonstrated to possess immunomodulatory properties, capable of enhancing certain aspects of the immune response.[20][21] Studies have shown that supplementation with this compound can lead to an increase in the percentage of monocytes expressing MHC class II molecules and adhesion molecules, as well as an increase in the secretion of tumor necrosis factor-alpha (TNF-α) by monocytes.[22] These effects suggest a potential role for this compound in enhancing cell-mediated immunity.[22]

Table 4: Effects of this compound Supplementation on Immune Parameters

ParameterStudy PopulationDosageDurationOutcomeReference
Monocyte surface molecule expression (HLA-DR, ICAM-1, LFA-3)Healthy male nonsmokers15 mg/day26 daysSignificant increase in the percentage of monocytes expressing these molecules[22]
TNF-α secretion by monocytesHealthy male nonsmokers15 mg/day26 daysSignificant increase in ex vivo TNF-α secretion[22]
Plasma TNF-α levelsOral leukoplakia patients30 mg/dayNot specifiedIncreased plasma levels in responding patients[20][23]

Experimental Protocols

Quantification of this compound and Retinol (B82714) in Human Plasma and Tissues

Objective: To determine the concentrations of this compound and retinol in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for the simultaneous quantification of these fat-soluble micronutrients.[24][25][26]

  • Sample Preparation (Plasma):

    • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • To 100 µL of plasma, add an internal standard (e.g., tocol).[8]

    • Add 500 µL of ethanol (B145695) to precipitate proteins and vortex for 2 minutes.[8]

    • Add 3 mL of hexane (B92381) for extraction and vortex for 2 minutes.[8]

    • Centrifuge at 1,977 x g for 5 minutes at 5°C.[8]

    • Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.[8]

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol:methylene chloride, 85:15, v/v).[8]

  • Sample Preparation (Tissues):

    • Tissues are homogenized and can be subjected to enzymatic digestion or saponification with ethanolic KOH to release the analytes.[25][27]

    • Extraction is then performed with an organic solvent (e.g., hexane) containing an internal standard.[27]

  • Chromatographic Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 or C30 reverse-phase column.

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile:methanol) to separate the compounds.[28]

    • Detect this compound at approximately 450 nm and retinol at approximately 325 nm using a UV-Vis detector.[27]

    • Quantify by comparing peak areas to those of known standards.

For enhanced sensitivity and specificity, especially when using stable isotopes to study bioavailability and conversion, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[29]

HPLC_Workflow Sample Plasma or Tissue Homogenate Extraction Protein Precipitation & Solvent Extraction (Hexane) Sample->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18/C30 Column) Reconstitution->HPLC Detection UV-Vis Detection (β-carotene ~450nm, Retinol ~325nm) HPLC->Detection Quantification Quantification against Standards Detection->Quantification

Workflow for HPLC Quantification of this compound and Retinol.
In Vitro Assessment of Antioxidant Activity

Objective: To evaluate the radical scavenging capacity of this compound and its metabolites.

Methodology: Several spectrophotometric assays can be used.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (αTEAC):

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Add the this compound sample to the ABTS•+ solution.

    • The antioxidant activity is measured by the degree of color bleaching at 734 nm.[30]

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[30]

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

    • The change in absorbance is monitored at 593 nm.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator (e.g., AAPH).

    • The fluorescence decay is monitored over time.

    • The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Conclusion

This compound is a vital micronutrient with a range of physiological functions critical to human health. Its roles extend beyond its provitamin A activity to include significant antioxidant and immunomodulatory effects, as well as the regulation of key cellular signaling pathways. A thorough understanding of its bioavailability, metabolism, and molecular mechanisms of action is essential for the development of effective nutritional and therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the complex and beneficial roles of this compound in human physiology.

References

An In-depth Technical Guide to Beta-Carotene Absorption and Metabolism in the Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate processes governing the absorption and metabolism of beta-carotene (B85742), a primary dietary precursor to vitamin A. The following sections detail the physiological pathways, influential factors, and key experimental methodologies pertinent to the study of this essential nutrient.

Introduction to this compound

This compound is a lipophilic provitamin A carotenoid synthesized by plants and microorganisms. In the human body, it serves as a crucial source of retinol (B82714) and its derivatives, which are vital for vision, immune function, cell differentiation, and embryonic development. The bioavailability and conversion of this compound to vitamin A are highly variable processes influenced by a multitude of dietary and host-related factors.

Absorption of this compound in the Small Intestine

The absorption of this compound is a multi-step process that begins in the small intestine. Due to its hydrophobic nature, this compound must be incorporated into mixed micelles to be absorbed by enterocytes.

Liberation from the Food Matrix and Micellar Solubilization

Initially, this compound must be released from the food matrix, a process that can be enhanced by mechanical and thermal food processing. Once liberated, it is solubilized within mixed micelles composed of bile salts, phospholipids, and dietary lipids. The formation of these micelles is a critical step for the transport of this compound across the unstirred water layer to the apical membrane of the enterocytes.

Cellular Uptake by Enterocytes

The uptake of this compound into intestinal cells is facilitated by membrane transporters, primarily the Scavenger Receptor Class B Type I (SR-BI). Once inside the enterocyte, this compound can follow one of two main metabolic pathways: conversion to vitamin A or packaging into chylomicrons for transport into the lymphatic system.

Intracellular Metabolism of this compound

Within the enterocyte, this compound is subjected to enzymatic cleavage, leading to the formation of retinoids.

Enzymatic Cleavage by BCO1 and BCO2

Two key enzymes are responsible for the metabolism of this compound:

  • This compound 15,15'-oxygenase (BCO1): This cytosolic enzyme catalyzes the central cleavage of a molecule of this compound into two molecules of all-trans-retinal (B13868).

  • This compound 9',10'-oxygenase (BCO2): Located in the mitochondria, this enzyme performs an eccentric cleavage of this compound, yielding one molecule of beta-apo-10'-carotenal and one molecule of beta-ionone.

Conversion to Retinol and Retinoic Acid

The all-trans-retinal produced by BCO1 can be either:

  • Reduced to all-trans-retinol (vitamin A) by retinaldehyde reductases. The retinol is then esterified, primarily with palmitic acid, to form retinyl esters.

  • Oxidized to all-trans-retinoic acid , a potent signaling molecule that regulates gene expression through nuclear receptors.

The retinyl esters and any unmetabolized this compound are then incorporated into chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream.

Transport, Storage, and Systemic Metabolism

Chylomicron Transport

Chylomicrons transport retinyl esters and this compound from the intestine to peripheral tissues. In the circulation, lipoprotein lipase (B570770) hydrolyzes the triglycerides in chylomicrons, forming chylomicron remnants.

Hepatic Uptake and Storage

Chylomicron remnants are taken up by the liver, which is the primary storage site for vitamin A. In the liver, retinyl esters are hydrolyzed to retinol, which can be re-esterified and stored in hepatic stellate cells or bound to retinol-binding protein (RBP) for transport to other tissues. Unchanged this compound can also be stored in the liver and adipose tissue.

Data Presentation: Quantitative Aspects of this compound Absorption and Metabolism

The following tables summarize key quantitative data related to this compound bioavailability and conversion.

Table 1: Bioavailability of this compound from Various Food Sources

Food SourceBioavailability (%)Reference
Raw Carrots11[1]
Stir-fried Carrots75[1]
Fresh Carrot JuiceHigher than raw carrots (2.09 times greater AUC)[1]
Processed Carrots and Spinach~3 times higher than raw[2][3]
Mixed Vegetables14 (relative to purified this compound)

Table 2: Influence of Dietary Fat on this compound Absorption

Amount of Dietary FatObservationReference
3-5 g per mealMinimal amount required for absorption[4][5][6]
3 g with 8 mg this compoundMinimum threshold suggested[7]
3 g to 36 g with 8 mg this compoundIncreased plasma this compound levels[7]
200 g2.5-fold increase in plasma this compound compared to no fat[7]
Type of Fatty AcidLong-chain fatty acids enhance bioavailability more than medium-chain[7]
Unsaturated fatty acids (olive, soybean, sunflower oil) lead to higher micellarization than saturated fatty acids (peanut, palm, coconut oil)[8]

Table 3: Vitamin A Equivalency of this compound

Source of this compoundConversion Ratio (by weight, this compound:retinol)Reference
In oil (dissolved)2:1[9]
Mixed vegetable diet (FAO/WHO 1967, 1988)6:1[9]
Mixed plant diet (IOM, Retinol Activity Equivalents)12:1[9]
Other provitamin A carotenoids (Retinol Activity Equivalents)24:1[9]

Table 4: Impact of BCO1 Genetic Polymorphisms on this compound Conversion

SNPAlleleEffect on BCO1 ActivityReference
rs12934922 (R267S)S alleleReduced catalytic activity[10][11]
rs7501331 (A379V)V alleleReduced catalytic activity[10][11]
rs6420424G alleleReduced catalytic activity by 59% in female volunteers[10]
rs11645428G alleleReduced catalytic activity by 51% in female volunteers[10]
rs6564851G alleleReduced catalytic activity by 48% in female volunteers; associated with higher circulating this compound levels[10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound absorption and metabolism.

In Vitro Digestion and Caco-2 Cell Culture Model for Bioavailability Assessment

This model simulates the digestion process and intestinal uptake of carotenoids.

Protocol:

  • In Vitro Digestion:

    • Homogenize the food sample.

    • Gastric Phase: Incubate the homogenate with pepsin at pH 2.0-3.0 for 1-2 hours at 37°C with gentle agitation.

    • Intestinal Phase: Adjust the pH to 6.5-7.0 and add a mixture of bile salts and pancreatin. Incubate for 2-4 hours at 37°C with gentle agitation.

    • Centrifuge the digestate to separate the micellar fraction from the undigested food particles.[13][14][15][16]

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells (passage 31-32) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids at 37°C in a 5% CO2 atmosphere.[17]

    • Seed the cells onto Transwell inserts and grow for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Uptake Experiment:

    • Add the micellar fraction from the in vitro digestion to the apical side of the Caco-2 cell monolayer.

    • Incubate for a specified period (e.g., 4 hours).[17]

    • Wash the cells with phosphate-buffered saline (PBS) to remove any non-absorbed carotenoids.

    • Lyse the cells and extract the carotenoids using an organic solvent (e.g., hexane/isopropanol).

    • Quantify the carotenoid content using HPLC or LC-MS/MS.

Human Studies using Stable Isotope Labeled this compound

This method allows for the tracing of this compound absorption and conversion to vitamin A in vivo.

Protocol:

  • Dose Preparation and Administration:

    • Administer a precise oral dose of stable isotope-labeled this compound (e.g., [¹³C₁₀]β-carotene) to fasting subjects.[18]

    • A co-dose of labeled retinyl acetate (B1210297) (e.g., [¹³C₁₀]retinyl acetate) can be used as a reference for absorption efficiency.[18]

  • Blood Sampling:

    • Collect serial blood samples at various time points post-dosing (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours, and then periodically for up to 14-37 days).[19]

  • Sample Preparation and Analysis:

    • Separate plasma from the blood samples.

    • Extract lipids from the plasma using a one-phase solvent extraction method.[18]

    • Analyze the concentrations of labeled and unlabeled this compound, retinol, and retinyl esters using LC-MS/MS. A reverse-phase C18 column is typically used for separation.[18]

    • Selected reaction monitoring (SRM) is used to quantify the specific isotopes.[18]

BCO1 Enzyme Activity Assay

This assay measures the in vitro activity of the BCO1 enzyme.

Protocol:

  • Enzyme Preparation:

    • Prepare a cytosolic extract from a tissue of interest (e.g., intestinal mucosa) or use a purified recombinant BCO1 enzyme.

  • Reaction Mixture:

    • Prepare a reaction buffer containing the enzyme preparation.

    • Initiate the reaction by adding a this compound substrate solution solubilized with a detergent (e.g., Tween 40).[20]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).[20]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching agent like formaldehyde, followed by an organic solvent such as acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.[21]

  • Quantification:

    • Centrifuge or filter the mixture to remove precipitates.

    • Analyze the supernatant for the presence of retinal using reverse-phase HPLC with UV-Vis detection.[21]

Quantification of this compound and Retinol in Plasma by HPLC

This is a standard method for measuring the concentrations of this compound and retinol in biological samples.

Protocol:

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., tocol (B1682388) or retinyl acetate).

    • Precipitate proteins with an organic solvent like ethanol (B145695) or acetonitrile.

    • Extract the lipids and carotenoids with a non-polar solvent such as hexane.

  • HPLC Analysis:

    • Inject the extracted sample onto a reverse-phase C18 column.[22]

    • Use an isocratic mobile phase, for example, a mixture of methanol, acetonitrile, and chloroform.[23][24]

    • Detect this compound using a UV-Vis detector at its maximum absorbance wavelength (~450 nm).

    • Detect retinol using a UV detector at its maximum absorbance wavelength (~325 nm) or a fluorescence detector.[23][24]

  • Quantification:

    • Calculate the concentrations of this compound and retinol by comparing their peak areas to those of the internal standard and a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BetaCarotene_Absorption_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary this compound Dietary this compound Mixed Micelles Mixed Micelles Dietary this compound->Mixed Micelles Solubilization SR-BI SR-BI Mixed Micelles->SR-BI Uptake Dietary Fat Dietary Fat Dietary Fat->Mixed Micelles Bile Salts Bile Salts Bile Salts->Mixed Micelles This compound This compound SR-BI->this compound BCO1 BCO1 This compound->BCO1 Central Cleavage BCO2 BCO2 This compound->BCO2 Eccentric Cleavage Chylomicrons Chylomicrons This compound->Chylomicrons Unchanged Retinal Retinal BCO1->Retinal 2 molecules Beta-apo-10'-carotenal Beta-apo-10'-carotenal BCO2->Beta-apo-10'-carotenal Beta-ionone Beta-ionone BCO2->Beta-ionone Retinol Retinol Retinal->Retinol Reduction Retinoic Acid Retinoic Acid Retinal->Retinoic Acid Oxidation Retinyl Esters Retinyl Esters Retinol->Retinyl Esters Esterification Retinyl Esters->Chylomicrons Packaging Lymph Lymph Chylomicrons->Lymph Secretion

Caption: Overview of this compound absorption and metabolism in the enterocyte.

BCO_Enzymatic_Cleavage cluster_bco1 BCO1 Pathway (Central Cleavage) cluster_bco2 BCO2 Pathway (Eccentric Cleavage) This compound This compound BCO1 BCO1 This compound->BCO1 BCO2 BCO2 This compound->BCO2 Retinal_1 Retinal BCO1->Retinal_1 Retinal_2 Retinal BCO1->Retinal_2 Beta-apo-10'-carotenal Beta-apo-10'-carotenal BCO2->Beta-apo-10'-carotenal Beta-ionone Beta-ionone BCO2->Beta-ionone

Caption: Enzymatic cleavage of this compound by BCO1 and BCO2.

Caco2_Workflow Food Sample Food Sample In Vitro Digestion In Vitro Digestion Food Sample->In Vitro Digestion Micellar Fraction Micellar Fraction In Vitro Digestion->Micellar Fraction Caco-2 Cell Monolayer Caco-2 Cell Monolayer Micellar Fraction->Caco-2 Cell Monolayer Apical Application Incubation Incubation Caco-2 Cell Monolayer->Incubation Cell Lysis & Extraction Cell Lysis & Extraction Incubation->Cell Lysis & Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Cell Lysis & Extraction->HPLC/LC-MS Analysis Quantification of Uptake Quantification of Uptake HPLC/LC-MS Analysis->Quantification of Uptake

Caption: Experimental workflow for in vitro Caco-2 cell bioavailability assay.

StableIsotope_Workflow Fasting Subject Fasting Subject Oral Dose of Labeled this compound Oral Dose of Labeled this compound Fasting Subject->Oral Dose of Labeled this compound Administration Serial Blood Sampling Serial Blood Sampling Oral Dose of Labeled this compound->Serial Blood Sampling Post-dosing Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Lipid Extraction Lipid Extraction Plasma Separation->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of labeled analytes

Caption: Workflow for a human stable isotope dilution study.

References

The Genetic Regulation of Beta-Carotene Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Beta-carotene (B85742), a vital precursor to vitamin A and a potent antioxidant, is synthesized through a well-conserved isoprenoid pathway in plants, algae, fungi, and some bacteria. The regulation of this pathway is a complex interplay of genetic and environmental factors, making it a key target for metabolic engineering to enhance the nutritional value of crops and develop microbial production platforms. This technical guide provides an in-depth overview of the core genetic components and regulatory networks governing this compound synthesis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data on pathway manipulation, detailed experimental protocols for key analyses, and visual representations of the underlying biological processes.

Introduction

The biosynthesis of this compound begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated from either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.[1] The first committed step in carotenoid biosynthesis is the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene (B131915), a reaction catalyzed by the enzyme phytoene synthase (PSY).[2][3] Subsequent desaturation and isomerization steps convert phytoene to lycopene (B16060), which is then cyclized to form alpha- and this compound. The cyclization of lycopene represents a critical branch point, with lycopene epsilon-cyclase (LCYE) and lycopene beta-cyclase (LCYB) competing for the lycopene substrate to produce alpha-carotene (B108777) (with one beta-ring and one epsilon-ring) and this compound (with two beta-rings), respectively.[4][5] The regulation of this pathway occurs at multiple levels, including transcriptional control of biosynthetic genes, post-translational modification of enzymes, and feedback inhibition by pathway end-products.

The Core Biosynthetic Pathway

The conversion of GGPP to this compound involves a series of enzymatic reactions catalyzed by a conserved set of enzymes. The key genes and their corresponding enzymes are outlined below.

Key Enzymes and Genes in this compound Synthesis
Enzyme NameGene AbbreviationFunction
Phytoene SynthasePSYCatalyzes the condensation of two GGPP molecules to form 15-cis-phytoene. This is a major rate-limiting step.[2][3]
Phytoene DesaturasePDSIntroduces two double bonds into phytoene to form 9,15,9'-tri-cis-zeta-carotene.
Zeta-Carotene DesaturaseZDSIntroduces two additional double bonds to form 7,9,9'-tri-cis-neurosporene (B1261331) and then 7,7',9,9'-tetra-cis-lycopene (prolycopene).
Carotenoid IsomeraseCRTISOIsomerizes poly-cis-carotenes into all-trans-lycopene.
Lycopene Epsilon-CyclaseLCYECatalyzes the formation of an epsilon-ring at one end of lycopene, a key step in lutein (B1675518) synthesis.
Lycopene Beta-CyclaseLCYB (or CrtL)Catalyzes the formation of a beta-ring at one or both ends of lycopene, producing this compound.[5]
This compound HydroxylaseBCHHydroxylates the beta-rings of this compound to form zeaxanthin.

Transcriptional Regulation of this compound Synthesis

The expression of carotenoid biosynthetic genes is tightly controlled by a network of transcription factors that respond to developmental cues and environmental signals, most notably light.

Light-Mediated Regulation

In plants, light is a primary regulator of carotenoid biosynthesis. Key transcription factors involved in this process include:

  • Phytochrome-Interacting Factors (PIFs): PIFs, such as PIF1, act as negative regulators of carotenogenesis in the dark. Upon light exposure, phytochromes trigger the degradation of PIFs, leading to the derepression of carotenoid biosynthetic genes.[6][7]

  • Elongated Hypocotyl 5 (HY5): HY5 is a positive regulator of photomorphogenesis and promotes the expression of carotenoid biosynthesis genes, including PSY.

Developmental Regulation

During fruit ripening in species like tomato, a distinct set of transcription factors, often referred to as the "ripening quartet," orchestrates the massive accumulation of carotenoids, primarily lycopene, which can be subsequently converted to this compound.[8] These include MADS-box transcription factors like RIPENING INHIBITOR (RIN) and other regulatory proteins.

Quantitative Data on this compound Synthesis

The genetic modification of the this compound biosynthetic pathway has been a major focus of metabolic engineering in both plants and microorganisms. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Genetically Modified Plants
OrganismGenetic ModificationThis compound Content (µg/g dry weight unless specified)Fold Increase (approx.)Reference
Oryza sativa (Golden Rice)Overexpression of psy and crtI7.13 - 22.81 µg/g of endospermN/A[9]
Glycine max (Soybean)Seed-specific overexpression of Capsicum PSY and Pantoea CrtI11262[10]
Zea mays (Maize)Endosperm-specific overexpression of bacterial crtB and crtIUp to 34-fold increase in total carotenoids with preferential this compound accumulation34[11]
Solanum lycopersicum (Tomato)CRISPR/Cas9 knockout of SlCYC-BIncreased lycopene, precursor to this compoundN/A[12]
Cucumis melo (Honeydew Melon)Overexpression of watermelon PSY-C32-fold increase in this compound32[3]
Table 2: this compound Production in Engineered Microorganisms
OrganismGenetic ModificationThis compound Titer (mg/g Dry Cell Weight)Reference
Saccharomyces cerevisiaeOverexpression of crtYB, crtI, crtE from X. dendrorhous~1.5[7]
Saccharomyces cerevisiaeOverexpression of carotenogenic genes and adaptive evolution21[13]
Yarrowia lipolyticaIntegration of CarRA and CarB from B. trispora and metabolic balancing21.6[2][14]
Chlamydomonas reinhardtiiOverexpression of bacterial CrtY30.65[15]
Rhodobacter sphaeroidesOverexpression of crtY14.93

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound synthesis.

Protocol for this compound Extraction and HPLC Analysis

This protocol is adapted from established methods for the quantification of carotenoids in plant and microbial tissues.[7][16]

Materials:

  • Freeze-dried or fresh tissue sample

  • Acetone (B3395972) with 0.1% (w/v) Butylated Hydroxytoluene (BHT)

  • Petroleum ether or Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

  • Mobile phase: Methanol, Methyl-tert-butyl ether (MTBE), and water (gradient elution is often required)

  • This compound standard

Procedure:

  • Homogenization: Homogenize a known weight of the sample (e.g., 100 mg) in a mortar and pestle with liquid nitrogen or a bead beater.

  • Extraction: Add 5 mL of acetone with BHT and continue to homogenize until the tissue is colorless.

  • Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.

  • Phase Separation: Transfer the supernatant to a separatory funnel. Add 5 mL of petroleum ether and 5 mL of saturated NaCl solution. Shake vigorously and allow the phases to separate.

  • Collection of Organic Phase: Collect the upper organic phase containing the carotenoids. Repeat the extraction of the aqueous phase with petroleum ether twice more.

  • Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).

  • HPLC Analysis: Inject an aliquot (e.g., 20 µL) into the HPLC system. Detect carotenoids at 450 nm.

  • Quantification: Identify and quantify this compound by comparing the retention time and peak area to that of a known concentration of a this compound standard.

Protocol for Quantitative Real-Time PCR (qRT-PCR) of Carotenoid Biosynthesis Genes

This protocol provides a general framework for analyzing the expression levels of genes involved in this compound synthesis.[4][17]

Materials:

  • Total RNA extracted from the tissue of interest

  • DNase I

  • Reverse transcriptase and associated buffers/reagents

  • Gene-specific primers for target and reference genes

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment: Extract total RNA from the sample using a suitable method (e.g., Trizol or a commercial kit). Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Design primers for the target genes (PSY, LCYB, etc.) and at least one stably expressed reference gene (e.g., Actin, EF1α). Validate primer efficiency by running a standard curve.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Real-Time PCR Program: Run the samples in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol for Yeast One-Hybrid (Y1H) Assay

This protocol is used to identify transcription factors that bind to the promoter of a carotenoid biosynthesis gene.[12]

Materials:

  • Yeast strain (e.g., Y1HGold)

  • Bait vector (e.g., pAbAi)

  • Prey vector (cDNA library in a vector with a GAL4 activation domain, e.g., pGADT7)

  • Yeast transformation reagents

  • Selective media (SD/-Ura, SD/-Leu, and SD/-Leu with varying concentrations of Aureobasidin A)

Procedure:

  • Bait Construction: Clone the promoter sequence of the target carotenoid gene (e.g., PSY promoter) into the bait vector upstream of a reporter gene (e.g., AUR1-C, conferring resistance to Aureobasidin A).

  • Bait Strain Generation: Transform the linearized bait vector into the yeast strain. Select for transformants on SD/-Ura medium.

  • Bait Self-Activation Test: Determine the minimal concentration of Aureobasidin A that inhibits the growth of the bait strain due to leaky expression of the reporter gene.

  • Library Screening: Transform the cDNA library (prey) into the bait strain.

  • Selection of Positive Clones: Plate the transformed yeast on SD/-Leu medium containing the predetermined inhibitory concentration of Aureobasidin A. Colonies that grow contain a prey protein that interacts with the bait promoter sequence.

  • Identification of Interacting Proteins: Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting transcription factor.

Visualizations of Pathways and Workflows

Core this compound Biosynthesis Pathway

Beta_Carotene_Pathway GGPP Geranylgeranyl-PP PSY PSY GGPP->PSY Phytoene 15-cis-Phytoene PDS_ZDS_CRTISO PDS, ZDS, CRTISO Phytoene->PDS_ZDS_CRTISO Lycopene all-trans-Lycopene LCYE LCYE Lycopene->LCYE ε-cyclization LCYB LCYB Lycopene->LCYB β-cyclization alpha_carotene α-Carotene beta_carotene β-Carotene delta_carotene δ-Carotene delta_carotene->LCYB β-cyclization PSY->Phytoene PDS_ZDS_CRTISO->Lycopene LCYE->delta_carotene LCYB->alpha_carotene LCYB->beta_carotene β-cyclization

Caption: The core biosynthetic pathway from GGPP to α- and β-carotene.

Light-Mediated Transcriptional Regulation

Light_Regulation Light Light Phytochrome Phytochrome (Active) Light->Phytochrome activates PIF1 PIF1 Phytochrome->PIF1 promotes degradation HY5 HY5 Phytochrome->HY5 stabilizes PSY_Gene PSY Gene Expression PIF1->PSY_Gene represses HY5->PSY_Gene activates Carotenoids Carotenoid Biosynthesis PSY_Gene->Carotenoids

Caption: Simplified model of light-mediated regulation of PSY gene expression.

Experimental Workflow for qRT-PCR

qRTPCR_Workflow cluster_sample Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis Tissue 1. Tissue Collection RNA_Extraction 2. Total RNA Extraction Tissue->RNA_Extraction DNase 3. DNase Treatment RNA_Extraction->DNase cDNA 4. cDNA Synthesis DNase->cDNA Reaction_Setup 5. Reaction Setup (SYBR Green, Primers, cDNA) cDNA->Reaction_Setup qPCR_Run 6. Real-Time PCR Reaction_Setup->qPCR_Run Ct_Values 7. Determine Ct Values qPCR_Run->Ct_Values Relative_Quant 8. Calculate Relative Expression (2^-ΔΔCt Method) Ct_Values->Relative_Quant

Caption: A typical workflow for quantifying gene expression using qRT-PCR.

Conclusion

The genetic regulation of this compound synthesis is a multifaceted process that offers numerous avenues for scientific inquiry and biotechnological application. A thorough understanding of the key biosynthetic genes, their enzymatic products, and the complex transcriptional networks that control their expression is paramount for the successful engineering of enhanced this compound production. The quantitative data presented herein highlight the significant potential for increasing this compound content in both staple crops and microbial systems. Furthermore, the detailed experimental protocols provide a practical guide for researchers seeking to investigate and manipulate this important metabolic pathway. Continued research in this area, aided by the powerful tools of synthetic biology and genome editing, will undoubtedly lead to further advancements in improving nutritional security and developing sustainable sources of valuable bioproducts.

References

The Anti-Inflammatory Properties of Beta-Carotene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms, experimental data, and research protocols surrounding the anti-inflammatory effects of beta-carotene (B85742). This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's potential as an anti-inflammatory agent.

Abstract

This compound, a prominent member of the carotenoid family and a precursor to vitamin A, has long been recognized for its antioxidant properties. Emerging evidence, however, has illuminated its significant anti-inflammatory capabilities, positioning it as a molecule of interest for the development of novel therapeutic strategies against inflammatory diseases. This technical guide synthesizes findings from various exploratory studies, detailing the molecular pathways modulated by this compound, presenting quantitative data on its efficacy, and providing detailed experimental protocols for future research. The primary mechanisms of action involve the inhibition of key pro-inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). By modulating these pathways, this compound effectively reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), thereby attenuating the inflammatory response.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms identified in preclinical studies involve the scavenging of reactive oxygen species (ROS) and the direct modulation of intracellular signaling pathways that orchestrate the inflammatory response.

Reactive Oxygen Species (ROS) Scavenging

Inflammatory conditions are often characterized by oxidative stress, an imbalance between the production of ROS and the body's ability to neutralize them. This compound, with its structure of conjugated double bonds, is an efficient quencher of singlet oxygen and can scavenge other ROS like superoxide (B77818) anion radicals and hydroxyl radicals.[1][2][3] This antioxidant activity is crucial as ROS can act as secondary messengers, activating pro-inflammatory transcription factors.[4] By reducing intracellular ROS levels, this compound mitigates a key trigger for the inflammatory cascade.[5][6]

Modulation of Key Signaling Pathways

1.2.1. NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes.[5][6] Studies have demonstrated that this compound can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[5][6] This inhibitory action has been observed in various cell types, including macrophages and adipocytes.[4][5][7]

1.2.2. MAPK Signaling Pathway: The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), plays a critical role in translating extracellular signals into cellular responses, including inflammation. This compound has been shown to attenuate the phosphorylation of p38 and JNK in response to inflammatory stimuli like LPS and TNF-α.[7][8] By inhibiting the MAPK pathway, this compound can suppress the downstream activation of other transcription factors and the production of inflammatory cytokines.

1.2.3. JAK/STAT Signaling Pathway: The JAK/STAT pathway is another crucial signaling cascade involved in cytokine-mediated inflammation. This compound has been found to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway activated by inflammatory signals.[7] This inhibition contributes to the overall reduction in the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent inhibitory effects of this compound on key inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
Cell LineInflammatory StimulusThis compound ConcentrationMeasured Parameter% Inhibition / EffectReference
RAW264.7 MacrophagesLPS (1 µg/mL)10-50 µMNitric Oxide (NO) ProductionDose-dependent reduction[5]
RAW264.7 MacrophagesLPS (1 µg/mL)10-50 µMPGE2 ProductionDose-dependent reduction[5]
RAW264.7 MacrophagesLPS (1 µg/mL)50 µMTNF-α mRNA ExpressionSignificant suppression[2][3]
RAW264.7 MacrophagesLPS (1 µg/mL)50 µMIL-1β mRNA ExpressionSignificant suppression[5]
RAW264.7 MacrophagesLPS (100 ng/mL)50 µMCox-2 mRNA ExpressionSignificant inhibition[2][3]
RAW264.7 MacrophagesLPS (100 ng/mL)50 µMNos2 mRNA ExpressionSignificant inhibition[2][3]
3T3-L1 AdipocytesGlucose/Glucose OxidaseNot specifiedNF-κB ActivationInhibition[4]
3T3-L1 AdipocytesGlucose/Glucose OxidaseNot specifiedAP-1 ActivationInhibition[4]
3T3-L1 AdipocytesGlucose/Glucose OxidaseNot specifiedSTAT3 ActivationInhibition[4]
Rat Colonic Epithelial CellsTNF-α25 µMp38 PhosphorylationAttenuation[8]
Rat Colonic Epithelial CellsTNF-α25 µMERK PhosphorylationAttenuation[8]
Rat Colonic Epithelial CellsTNF-α25 µMNF-κB PhosphorylationAttenuation[8]
Table 2: In Vivo Anti-Inflammatory Effects of this compound
Animal ModelConditionThis compound DosageMeasured ParameterOutcomeReference
MiceLPS-induced systemic inflammation10 mg/kgSerum NO levelsSignificant decrease[5]
MiceLPS-induced systemic inflammation10 mg/kgSerum PGE2 levelsSignificant decrease[5]
MiceDextran sodium sulfate (B86663) (DSS)-induced colitis5, 10, 20 mg/kg (oral)IL-17, IL-6, TNF-α, COX-2 expressionDose-dependent suppression[9]
RatsBromobenzene-induced nephrotoxicityNot specifiedKidney TNF-α and IL-6 levelsSignificant decrease[10]
PigletsWeaning-induced intestinal inflammation40 and 80 mg/kgNF-κB pathway activationInhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 murine macrophages and 3T3-L1 murine adipocytes are commonly used.[4][5][7]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentrations.

  • Inflammatory Stimulation: Inflammation is induced by treating the cells with agents like Lipopolysaccharide (LPS) from E. coli (typically at concentrations of 100 ng/mL to 1 µg/mL) or a combination of glucose and glucose oxidase to generate oxidative stress.[4][5][7] Cells are often pre-treated with this compound for a specific period (e.g., 1-3 hours) before the addition of the inflammatory stimulus.[7]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[5]

  • Prostaglandin E2 (PGE2) and Cytokine ELISAs: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][7]

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, JAK2, STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][7][8]

Real-Time PCR (RT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from cells using a reagent like TRIzol.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: The mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are quantified by real-time PCR using specific primers and a fluorescent dye like SYBR Green. The relative gene expression is often normalized to a housekeeping gene such as β-actin or GAPDH.[2][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vitro studies.

Signaling Pathway Diagrams

BetaCarotene_AntiInflammatory_Pathways cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS p38 p38 ROS->p38 JNK JNK ROS->JNK IKK IKK ROS->IKK TLR4->p38 TLR4->JNK TLR4->IKK JAK2 JAK2 TLR4->JAK2 p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_p38->AP1 p_JNK->AP1 IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc NFkB_IkBa NF-κB IκBα NFkB_IkBa->NFkB releases p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_nuc STAT3 p_STAT3->STAT3_nuc Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression AP1->Gene_Expression STAT3_nuc->Gene_Expression BetaCarotene β-Carotene BetaCarotene->ROS Scavenges BetaCarotene->p38 Inhibits BetaCarotene->JNK Inhibits BetaCarotene->IKK Inhibits BetaCarotene->JAK2 Inhibits BetaCarotene->STAT3 Inhibits

Caption: this compound's inhibition of inflammatory signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_supernatant_assays Supernatant Assays cluster_lysate_assays Cell Lysate Assays Cell_Culture 1. Cell Culture (e.g., RAW264.7) Pretreatment 2. Pre-treatment with β-Carotene (various conc.) Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Supernatant_Collection 4a. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 4b. Cell Lysis Stimulation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay Western_Blot Western Blot for Signaling Proteins (p-p65, p-p38, etc.) Cell_Lysis->Western_Blot RT_PCR RT-PCR for Gene Expression (iNOS, COX-2, etc.) Cell_Lysis->RT_PCR

Caption: A typical in vitro experimental workflow.

Conclusion and Future Directions

The collective evidence from exploratory studies strongly supports the anti-inflammatory potential of this compound. Its ability to quench reactive oxygen species and inhibit key pro-inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, underscores its promise as a therapeutic agent. The quantitative data from both in vitro and in vivo models demonstrate a consistent, dose-dependent reduction in inflammatory mediators.

For researchers and drug development professionals, the detailed experimental protocols provided herein offer a foundation for further investigation. Future studies should focus on several key areas:

  • Clinical Trials: While preclinical data is robust, well-designed clinical trials are necessary to translate these findings to human inflammatory conditions.[11]

  • Bioavailability and Metabolism: Research into optimizing the bioavailability of this compound and understanding the anti-inflammatory activity of its metabolites is crucial.

  • Synergistic Effects: Investigating the potential synergistic anti-inflammatory effects of this compound when combined with other natural compounds or conventional anti-inflammatory drugs could lead to more effective treatment strategies.

  • Chronic Inflammatory Models: Further exploration in animal models of chronic inflammatory diseases will provide deeper insights into its long-term efficacy and safety.

References

Foundational Research on Beta-Carotene and the Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-carotene (B85742) is a prominent member of the carotenoid family, a class of organic pigments naturally occurring in plants.[1] Renowned for its vibrant orange-yellow hue, it serves as the primary dietary precursor to vitamin A (pro-vitamin A) in humans.[2][3] The conversion of this compound into active vitamin A metabolites, particularly retinoic acid (RA), is fundamental to many of its biological effects.[4][5] However, foundational research has increasingly revealed that this compound also exerts immunomodulatory effects independent of its role as a vitamin A source, primarily through its potent antioxidant properties.[1][6][7] This technical guide provides an in-depth analysis of the core research elucidating the mechanisms by which this compound influences the immune system, presenting key quantitative data, experimental protocols, and signaling pathways for researchers, scientists, and drug development professionals.

Core Mechanisms of Immunomodulation

This compound's influence on the immune system is multifaceted, operating through at least two major pathways: its conversion to vitamin A and its intrinsic antioxidant capabilities.

Pro-Vitamin A Activity and Retinoic Acid Signaling

Upon ingestion, this compound is absorbed by intestinal cells where the enzyme β-carotene 15-15'-oxygenase (BCO1) cleaves it to produce two molecules of retinal.[3][8][9] Retinal is then reduced to retinol (B82714) (vitamin A), which can be converted to its most transcriptionally active metabolite, all-trans-retinoic acid (RA).[4][5] RA is a potent regulator of gene expression and exerts profound influence on the proliferation and differentiation of immune cells.[4] It binds to nuclear receptors—Retinoic Acid Receptors (RARs)—which then heterodimerize with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is critical for programming T-lymphocyte homing to the gut and for the differentiation of regulatory T cells (Tregs), which are essential for maintaining immune tolerance.[5][10][11]

BC This compound (in Intestinal Cell) Retinal Retinal BC->Retinal BCO1 Enzyme Retinol Retinol (Vitamin A) Retinal->Retinol RA All-trans-Retinoic Acid (RA) Retinol->RA Oxidation RAR RAR RA->RAR Binds Complex RA-RAR/RXR Heterodimer RAR->Complex Dimerizes with RXR RXR RXR->Complex RARE RARE (on DNA) Complex->RARE Binds to Gene Target Gene Transcription (e.g., Foxp3, CCR9) RARE->Gene Modulates

Caption: Conversion of this compound to Retinoic Acid and Gene Regulation.
Antioxidant and Anti-Inflammatory Activity

This compound's chemical structure, characterized by a conjugated double-bond system, allows it to effectively neutralize reactive oxygen species (ROS) and quench singlet oxygen, thereby mitigating oxidative stress.[1][2] Immune cells are particularly vulnerable to oxidative damage due to their high metabolic rate and reliance on membrane-bound receptors for communication.[12] By protecting cellular components from oxidative damage, this compound helps maintain the integrity and function of these cells.[2][13]

Furthermore, this compound has been shown to suppress ROS-mediated inflammatory signaling pathways.[6] It can inhibit the activation of redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][14] Inhibition of these pathways leads to reduced expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory enzymes (e.g., iNOS, COX-2).[1][14]

BC This compound ROS Oxidative Stress (ROS) BC->ROS Neutralizes NFKB NF-κB Pathway BC->NFKB Inhibits MAPK MAPK Pathways (JNK, p38) BC->MAPK Inhibits JAKSTAT JAK/STAT Pathway BC->JAKSTAT Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NFKB Activates Stimuli->MAPK Activates Stimuli->JAKSTAT Activates Cytokines Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, COX-2) NFKB->Cytokines Upregulates MAPK->Cytokines Upregulates JAKSTAT->Cytokines Upregulates

Caption: this compound's Anti-Inflammatory Signaling Pathway Inhibition.

Effects on Key Immune Cell Populations

This compound supplementation has been demonstrated to modulate the activity and prevalence of several critical immune cell types.

  • T-Lymphocytes: Supplementation has been shown to increase the number of CD4+ (helper) T-lymphocytes, particularly in individuals with compromised immune systems, such as cancer patients.[[“]][[“]][17] In one study, cancer patients receiving 30 mg/day of this compound for three months showed a significant increase in both CD4+ cells (from 40.9% to 45.6%) and IL-2 receptor-positive T-lymphocytes.[17] Its metabolite, RA, is crucial for inducing gut-homing receptors (α4β7 and CCR9) on T cells and promoting the differentiation of Foxp3+ regulatory T cells, which are vital for peripheral tolerance.[4][5]

  • Natural Killer (NK) Cells: A consistent finding in multiple studies is the enhancement of NK cell cytotoxic activity following this compound supplementation, especially in elderly populations.[[“]][18][19] This effect often occurs independently of an increase in NK cell numbers, suggesting a direct enhancement of their functional capacity.[[“]][18] For example, long-term supplementation with 50 mg of this compound on alternate days significantly increased NK cell activity in elderly men compared to a placebo group.[18][19]

  • Monocytes: Dietary this compound has been found to enhance cell-mediated immune responses by acting on monocytes.[20] Supplementation with 15 mg daily for 26 days led to significant increases in the percentage of monocytes expressing HLA-DR (a key molecule for antigen presentation) and adhesion molecules (ICAM-1).[20] Furthermore, the ex vivo secretion of the pro-inflammatory cytokine TNF-α by these cells was significantly increased.[20]

Quantitative Data from Key Studies

The following tables summarize quantitative findings from foundational human and in vitro studies.

Table 1: Human Supplementation Studies on T-Lymphocyte Subsets

Study Population Dosage Duration Key Findings Citations
Colon Cancer Patients (n=19) 30 mg/day 3 months Significant increase in CD4+ lymphocytes (40.9% to 45.6%) and IL-2R+ T-lymphocytes (12.7% to 26.0%). [17]
Healthy Elderly Adults ≥30 mg/day 2-3 months Significant increases in CD4+ T-lymphocytes. [[“]]
Healthy Adults 60 mg/day 9 months Increased the CD4/CD8 ratio. [[“]]

| Healthy Male Non-smokers (n=25) | 15 mg/day | 26 days | Increased percentage of monocytes expressing HLA-DR and adhesion molecules. |[20] |

Table 2: Human and Animal Studies on Natural Killer (NK) Cell Activity

Study Population / Model Dosage Duration Key Findings Citations
Healthy Elderly Men (65-86 y) 50 mg/alternate day 10-12 years Significantly greater NK cell activity compared to placebo. [18][19]
Healthy Elderly Adults 30–60 mg/day 2-3 months Significantly increased percentage and activity of NK cells. [[“]]
Athymic Mice Not specified Not specified 65% increase in cytolysis (at effector/target ratio of 50:1). [21]

| Human Peripheral Blood Lymphocytes (in vitro) | 0.1–10 µg/ml | In vitro | Significant increase in tumorolytic function. |[22] |

Table 3: In Vitro Studies on Cytokine Secretion and Cell Markers

Cell Type This compound Concentration Outcome Citations
Human Peripheral Blood Mononuclear Cells (PBMCs) 10⁻⁶ to 10⁻⁸ M Significantly stimulated secretion of TNF-α and IL-1α. [23]
Murine Macrophages (RAW264.7) 10–100 µM Reduced phosphorylation of JAK2, STAT3, and NF-κB. [1]
Human Gastric Epithelial Cells 20 µM Inhibited NF-κB activation and IL-8 expression. [1]

| Human Peripheral Leucocytes | 1 nM | Enhanced levels of cell surface markers for NK cells (HLA-DR, IL-2 receptor). |[24] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used in the cited foundational research.

Flow Cytometry for Lymphocyte Subset Analysis

This method is used to quantify different populations of immune cells, such as CD4+ and CD8+ T-lymphocytes.

  • Objective: To determine the percentage of T-lymphocyte subsets in peripheral blood.

  • Methodology:

    • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood samples using Ficoll-Paque density gradient centrifugation.

    • Cell Staining: Resuspend a known number of PBMCs (e.g., 1x10⁶ cells) in a staining buffer (e.g., PBS with 1% BSA). Add a cocktail of fluorochrome-conjugated monoclonal antibodies specific for cell surface markers (e.g., FITC-anti-CD3, PE-anti-CD4, PerCP-anti-CD8).

    • Incubation: Incubate the cell suspension with antibodies for 30 minutes at 4°C in the dark to allow for binding.

    • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

    • Acquisition: Resuspend the final cell pellet in a suitable buffer and acquire data on a flow cytometer. At least 10,000-20,000 lymphocyte-gated events are collected.

    • Analysis: Analyze the data using appropriate software to gate on the lymphocyte population and determine the percentage of cells expressing specific markers (e.g., CD3+CD4+).[17]

Caption: Experimental Workflow for Flow Cytometry Analysis.
Natural Killer (NK) Cell Cytotoxicity Assay

The chromium-51 (B80572) (⁵¹Cr) release assay is the gold standard for measuring cell-mediated cytotoxicity.

  • Objective: To quantify the lytic activity of NK cells against target tumor cells.

  • Methodology:

    • Effector Cell Preparation: Isolate effector cells (PBMCs containing NK cells) from blood samples as described above.

    • Target Cell Labeling: Label target cells (e.g., K-562, a human erythroleukemic line sensitive to NK lysis) by incubating them with Sodium Chromate (Na₂⁵¹CrO₄) for 1-2 hours at 37°C. The ⁵¹Cr is taken up by the cells.

    • Washing: Wash the labeled target cells thoroughly to remove extracellular ⁵¹Cr.

    • Co-incubation: Plate the labeled target cells at a constant number in a 96-well plate. Add effector cells at varying effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

    • Quantification: After incubation, centrifuge the plate again. Collect the supernatant from each well and measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

    • Calculation: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Spontaneous release is measured from target cells incubated alone, and maximum release is measured by lysing target cells with detergent.[22]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Objective: To measure the concentration of cytokines (e.g., TNF-α) in cell culture supernatants.

  • Methodology:

    • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate overnight.

    • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA solution).

    • Sample Addition: Add standards (known concentrations of the cytokine) and samples (cell culture supernatants) to the wells. Incubate for 2 hours.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody, also specific for the cytokine. Incubate for 1-2 hours.

    • Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-Horseradish Peroxidase). Incubate for 20-30 minutes.

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

    • Measurement: Stop the reaction with a stop solution and measure the absorbance (optical density) at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[20][23]

Conclusion

Foundational research provides compelling evidence that this compound is a significant immunomodulatory agent. Its effects are mediated through a dual mechanism: as a precursor to vitamin A, whose metabolite retinoic acid is a powerful regulator of immune cell differentiation and gene expression, and as a direct antioxidant that protects immune cells from oxidative damage and dampens inflammatory signaling. Supplementation has been shown to enhance cell-mediated immunity, particularly by increasing the activity of NK cells and the numbers of CD4+ T-lymphocytes, with more pronounced effects observed in elderly or immunocompromised individuals. While many studies demonstrate these positive effects, some have yielded mixed or null results, indicating that the impact of this compound may depend on dosage, duration, and the baseline immune and nutritional status of the population.[1][25] Further research is essential to fully elucidate its complex interactions and define its therapeutic potential in clinical settings.

References

The Discovery of Beta-Carotene's Antioxidant Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-carotene (B85742), a lipophilic carotenoid pigment abundant in various fruits and vegetables, has long been recognized for its role as a precursor to vitamin A. However, its significance in cellular health extends far beyond this function. Seminal research, notably the groundbreaking work of Burton and Ingold in 1984, unveiled the potent antioxidant properties of this compound, establishing it as a formidable scavenger of free radicals. This whitepaper provides an in-depth technical exploration of the discovery and characterization of this compound's antioxidant activities. It details the experimental methodologies employed in key studies, presents a comprehensive summary of quantitative data on its antioxidant capacity, and elucidates the molecular signaling pathways through which it exerts its protective effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's antioxidant biology.

Historical Context: The Unveiling of an Antioxidant

The journey to understanding this compound's antioxidant capabilities was a gradual one, built upon decades of research into its chemical structure and biological functions. Initially isolated in the 19th century, its role as a provitamin A was a primary focus of early scientific inquiry. It wasn't until the mid-20th century, with the burgeoning understanding of free radical biology and its implications for disease, that the antioxidant potential of various natural compounds came under scrutiny.

A pivotal moment in this discovery was the 1984 publication by G.W. Burton and K.U. Ingold, which demonstrated that this compound exhibits significant radical-trapping antioxidant behavior, particularly at the low oxygen partial pressures found in most biological tissues.[1][2] This work challenged the prevailing understanding of antioxidant mechanisms and established this compound as a unique and physiologically relevant antioxidant.

Mechanisms of Antioxidant Action

This compound employs a multi-faceted approach to combat oxidative stress, primarily through its ability to neutralize reactive oxygen species (ROS). Its unique molecular structure, characterized by a long, conjugated system of double bonds, is central to its antioxidant function.

2.1. Radical Scavenging:

The conjugated polyene chain of this compound allows it to effectively delocalize the energy of and donate electrons to neutralize free radicals, particularly peroxyl radicals (ROO•). This process interrupts the chain reactions of lipid peroxidation, protecting cellular membranes from damage.

2.2. Singlet Oxygen Quenching:

This compound is an exceptionally efficient quencher of singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. It can dissipate the energy of singlet oxygen, returning it to its less reactive triplet state, without being chemically altered in the process.

Quantitative Assessment of Antioxidant Capacity

The antioxidant activity of this compound and its various isomers and metabolites has been quantified using a range of in vitro assays. These assays provide a standardized means of comparing the antioxidant potential of different compounds. The following tables summarize key quantitative data from comparative studies.

Compound FRAP (mol α-TE/mol) αTEAC (ABTS) (mol α-TE/mol) Chemiluminescence (Peroxyl Radical Scavenging) (mol α-TE/mol)
α-Tocopherol1.01.01.0
(all-E)-β-Carotene0.03.119.8
(9Z)-β-Carotene0.03.119.8
(13Z)-β-Carotene0.02.821.0
(15Z)-β-Carotene0.02.59.5
β-apo-8'-carotenal0.91.922.8
β-apo-8'-carotenoic acid ethyl ester1.32.525.1
Citranaxanthin1.13.418.2
Data sourced from Müller, L., & Böhm, V. (2011). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. Molecules, 16(2), 1055–1069.[3][4][5][6]
Carotenoid Isomer Trolox Equivalent Antioxidant Capacity (TEAC) (mmol/L)
(all-E)-β-Carotene1.6 ± 0.1
(9Z)-β-Carotene1.5 ± 0.1
(13Z)-β-Carotene1.6 ± 0.1
(15Z)-β-Carotene1.5 ± 0.1
Data sourced from Böhm, V., Puspitasari-Nienaber, N. L., Ferruzzi, M. G., & Schwartz, S. J. (2002). Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, this compound, lycopene, and zeaxanthin (B1683548). Journal of agricultural and food chemistry, 50(1), 221–226.[7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antioxidant properties of this compound. These protocols are adapted for the analysis of lipophilic compounds.

4.1. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP Reagent: 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • This compound stock solution: Prepared in a suitable organic solvent (e.g., hexane (B92381) or chloroform).

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions.

  • Procedure:

    • Prepare a working solution of the FRAP reagent and warm to 37°C.

    • Add a specific volume of the this compound solution (or Trolox standard) to a reaction tube.

    • Add the FRAP reagent to the tube and mix thoroughly.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 593 nm.

    • Construct a standard curve using the Trolox standards and calculate the FRAP value of the this compound sample, expressed as Trolox equivalents.

4.2. ABTS Radical Cation Decolorization (αTEAC) Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•⁺.

  • Reagents:

    • ABTS solution: 7 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt.

    • Potassium persulfate (K₂S₂O₈) solution: 2.45 mM.

    • This compound stock solution: Prepared in an appropriate organic solvent.

    • Trolox standard solutions.

  • Procedure:

    • Generate the ABTS•⁺ radical cation by mixing the ABTS solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the this compound solution (or Trolox standard) to the diluted ABTS•⁺ solution.

    • Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).

    • Calculate the percentage inhibition of the ABTS•⁺ radical and determine the TEAC value from the Trolox standard curve.

4.3. Chemiluminescence Assay for Peroxyl Radical Scavenging

This assay measures the ability of an antioxidant to quench the chemiluminescence produced by the reaction of luminol (B1675438) with peroxyl radicals.

  • Reagents:

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

    • Luminol solution.

    • This compound stock solution prepared in a suitable solvent.

    • Phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • In a luminometer cuvette, mix the phosphate buffer, luminol solution, and this compound solution.

    • Initiate the reaction by adding the AAPH solution.

    • Measure the chemiluminescence intensity over time.

    • The antioxidant activity is determined by the degree of quenching of the chemiluminescence signal compared to a control without the antioxidant.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound influences cellular function by modulating key signaling pathways involved in the oxidative stress response and inflammation.

5.1. NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Studies have shown that this compound can inhibit the activation of NF-κB.[11][12][13][14][15] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BC β-Carotene IKK IKK BC->IKK Inhibits ROS ROS ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

This compound inhibits the NF-κB inflammatory pathway.

5.2. Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes. This compound has been shown to promote the nuclear accumulation of Nrf2, thereby enhancing the endogenous antioxidant defenses of the cell.[16][17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BC β-Carotene Keap1 Keap1 BC->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE Nucleus->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates

This compound activates the Nrf2 antioxidant response pathway.

5.3. AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a crucial regulator of cellular energy homeostasis and has been implicated in the response to oxidative stress. This compound has been demonstrated to activate this pathway.[18][19] Activation of AMPK by this compound can lead to the subsequent activation of SIRT1. SIRT1, in turn, can deacetylate and activate downstream targets that promote mitochondrial biogenesis and antioxidant defenses, contributing to the overall protective effects of this compound against oxidative damage.

AMPK_SIRT1_Pathway BC β-Carotene AMPK AMPK BC->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates MitochondrialBiogenesis Mitochondrial Biogenesis SIRT1->MitochondrialBiogenesis Promotes AntioxidantDefense Antioxidant Defense SIRT1->AntioxidantDefense Enhances

This compound activates the AMPK/SIRT1 signaling pathway.

Conclusion and Future Directions

The discovery of this compound's antioxidant properties marked a significant advancement in our understanding of the role of dietary compounds in cellular health. The experimental evidence, from its ability to scavenge free radicals to its modulation of critical signaling pathways, firmly establishes this compound as a key player in the body's defense against oxidative stress.

For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount. The quantitative data and experimental protocols provided in this whitepaper offer a foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular interactions of this compound within these signaling cascades, exploring its bioavailability and metabolism in target tissues, and investigating its potential synergistic effects with other antioxidants in both preventative and therapeutic contexts. The continued exploration of this compound's multifaceted biological activities holds great promise for the development of novel strategies to combat diseases rooted in oxidative stress and inflammation.

References

Initial Studies on Beta-Carotene and Cancer Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carotene (B85742), a precursor to vitamin A, has long been investigated for its potential role in cancer prevention, primarily due to its antioxidant properties. Early observational and epidemiological studies suggested an inverse correlation between the consumption of fruits and vegetables rich in this compound and the incidence of certain cancers.[1] This led to large-scale, randomized clinical trials in the 1980s and 1990s to evaluate the efficacy of this compound supplementation in preventing cancer. This technical guide provides an in-depth overview of these initial, landmark studies, focusing on their experimental protocols, quantitative outcomes, and the molecular signaling pathways implicated by their often unexpected results.

Key Clinical Trials: A Quantitative Overview

The initial foray into this compound chemoprevention was marked by several large, well-designed clinical trials. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: Summary of Key this compound Cancer Prevention Trials
Trial Name Participants Intervention Control Duration Primary Endpoint Key Findings (Relative Risk, 95% CI)
Alpha-Tocopherol, this compound Cancer Prevention (ATBC) Study [2][3][4][5][6]29,133 male smokers in Finland20 mg/day this compoundPlacebo5-8 years (median 6.1 years)Lung cancer incidenceLung Cancer: 1.18 (1.03-1.36) - Increased risk
50 mg/day alpha-tocopherolProstate Cancer (with alpha-tocopherol): 0.68 (0.56-0.83) - Decreased risk
BothOverall Mortality: 1.08 (1.01-1.16) - Increased
Carotene and Retinol (B82714) Efficacy Trial (CARET) [1][7][8][9][10][11]18,314 smokers, former smokers, and asbestos-exposed workers in the US30 mg/day this compound + 25,000 IU/day retinyl palmitatePlaceboMean 4.0 yearsLung cancer incidenceLung Cancer: 1.28 (1.04-1.57) - Increased risk
Overall Mortality: 1.17 (1.03-1.33) - Increased
Cardiovascular Disease Mortality: 1.26 (0.99-1.61)
Physicians' Health Study I (PHS) [12][13][14][15][16][17][18]22,071 male physicians in the US50 mg this compound on alternate daysPlacebo12 yearsOverall cancer incidenceTotal Cancer: 1.0 (0.9-1.0) - No effect
Lung Cancer: 0.9 (0.7-1.2) - No effect
Prostate Cancer: 1.0 (0.9-1.1) - No effect
Skin Cancer Prevention Study [19][20]1,805 individuals with a history of non-melanoma skin cancer50 mg/day this compoundPlacebo5 yearsNew non-melanoma skin cancerFirst new non-melanoma skin cancer: 1.05 (0.91-1.22) - No effect

Experimental Protocols

The methodologies employed in these seminal trials were rigorous and set a standard for subsequent chemoprevention studies.

Study Design and Participants
  • ATBC Study: This was a randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[6][21] It enrolled 29,133 male smokers, aged 50-69, in southwestern Finland.[3][4][5] Exclusion criteria included prior cancer, serious illnesses, and current use of vitamin E, vitamin A, or this compound supplements.[2]

  • CARET: This was a multicenter, randomized, double-blind, placebo-controlled trial.[8][9][10] It included 18,314 participants at high risk for lung cancer, specifically male and female smokers and former smokers, and men with occupational asbestos (B1170538) exposure.[7][8]

  • PHS: This was a randomized, double-blind, placebo-controlled trial using a 2x2 factorial design to also test aspirin.[15][16] The study population consisted of 22,071 U.S. male physicians aged 40 to 84.[17]

  • Skin Cancer Prevention Study: This was a multicenter, randomized, double-blind, placebo-controlled trial involving 1,805 patients with a recent history of non-melanoma skin cancer.[19][20]

Intervention and Follow-up
  • ATBC Study: Participants received daily capsules of 20 mg this compound, 50 mg alpha-tocopherol, both, or a placebo for a median of 6.1 years.[2][3][4] Follow-up included annual visits to collect data on health status and smoking habits.[22][23]

  • CARET: The intervention consisted of a daily combination of 30 mg of this compound and 25,000 IU of retinyl palmitate.[10][11] The trial was stopped ahead of schedule after a mean follow-up of four years due to evidence of harm.[7][8][10]

  • PHS: Participants were assigned to receive 50 mg of this compound or a placebo on alternate days for 12 years.[17] Compliance was monitored through self-reporting and biochemical markers.[24]

  • Skin Cancer Prevention Study: Patients were randomized to receive either 50 mg of this compound or a placebo daily for five years, with annual skin examinations.[19]

Specimen Collection and Analysis
  • ATBC Study: Fasting serum samples were collected at baseline and at three years and stored at -80°C.[22] These samples were analyzed for alpha-tocopherol, this compound, and retinol.[22] Whole blood was also collected for DNA analysis.[22]

  • CARET: Serum, plasma, and whole blood specimens were collected from participants and stored for future analysis.[1][8] Plasma and lung tissue concentrations of this compound and retinoids were analyzed using high-performance liquid chromatography (HPLC).

  • PHS: Blood samples were collected from a subset of participants at baseline.[16] Plasma this compound levels were measured to assess compliance with the study regimen.[24]

The general workflow for these large-scale clinical trials is depicted below.

G cluster_0 Recruitment & Baseline cluster_1 Intervention Phase cluster_2 Data Analysis & Outcomes ParticipantScreening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent ParticipantScreening->InformedConsent BaselineData Baseline Data Collection (Questionnaires, Physical Exam) InformedConsent->BaselineData BaselineSamples Baseline Specimen Collection (Blood, Serum, etc.) BaselineData->BaselineSamples Randomization Randomization BaselineSamples->Randomization Intervention Intervention Group (this compound) Randomization->Intervention Placebo Placebo Group Randomization->Placebo FollowUp Regular Follow-up (Visits, Questionnaires) Intervention->FollowUp Placebo->FollowUp SpecimenCollection Periodic Specimen Collection FollowUp->SpecimenCollection EndpointAscertainment Endpoint Ascertainment (Cancer Diagnosis, Mortality) FollowUp->EndpointAscertainment DataAnalysis Statistical Analysis EndpointAscertainment->DataAnalysis Results Publication of Results DataAnalysis->Results

General Workflow of this compound Clinical Trials

Molecular Signaling Pathways

The unexpected findings of the ATBC and CARET trials, which showed an increased risk of lung cancer in smokers receiving this compound, spurred research into the underlying molecular mechanisms. It became evident that this compound's role extends beyond that of a simple antioxidant and can be context-dependent.

The Pro-oxidant Effect of this compound

Under conditions of high oxidative stress, such as in the lungs of smokers, and at high concentrations achievable through supplementation, this compound can switch from an antioxidant to a pro-oxidant.[2][7][12][13] This paradox is a key hypothesis to explain the harmful effects observed in some trials.

G cluster_0 Low Oxidative Stress cluster_1 High Oxidative Stress (e.g., Smokers) bc_low This compound ros_low Reactive Oxygen Species (ROS) bc_low->ros_low Quenches cell_low Cellular Components bc_low->cell_low Protects ros_low->cell_low Damages bc_high High-Dose this compound bc_radical This compound Radical bc_high->bc_radical Auto-oxidation ros_high High Levels of ROS ros_high->bc_high Reacts with cell_damage Increased Oxidative Damage (DNA, Lipids, Proteins) bc_radical->cell_damage Propagates damage

Dual Role of this compound: Antioxidant vs. Pro-oxidant
Metabolism to Retinoids and Retinoic Acid Receptor (RAR) Signaling

This compound is a precursor to vitamin A and can be enzymatically cleaved to form retinal, which is then converted to retinoic acid.[25][26] Retinoic acid is a potent signaling molecule that binds to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[26] It has been hypothesized that high doses of this compound, especially in conjunction with carcinogens from tobacco smoke, could disrupt this delicate signaling pathway, potentially leading to aberrant cell growth.

G BC This compound Retinal Retinal BC->Retinal Cleavage (BCMO1) RA Retinoic Acid (RA) Retinal->RA Oxidation (RALDH) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds and Activates RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to GeneTranscription Gene Transcription (Cell Differentiation, Proliferation, Apoptosis) RARE->GeneTranscription Regulates

This compound Metabolism and Retinoic Acid Signaling
Modulation of Other Signaling Pathways

Recent research has indicated that this compound and its metabolites can influence a variety of other signaling pathways implicated in carcinogenesis:

  • cAMP Signaling: this compound has been shown to stimulate cyclic AMP (cAMP) signaling in some cell types.[27] This can lead to the activation of Protein Kinase A (PKA), which in turn can transactivate other pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, potentially promoting cell proliferation.[20][27][28]

  • PI3K/AKT and Wnt/β-catenin Pathways: All-trans retinoic acid (ATRA), a metabolite of this compound, can inhibit Pin1, an enzyme involved in regulating proteins in the PI3K/AKT and Wnt/β-catenin pathways, which are critical for cell survival and proliferation.[3][15]

  • NF-κB Pathway: this compound may exert anti-inflammatory effects by suppressing the activation of NF-κB, a key regulator of inflammation and cell survival.[3][15]

Conclusion

The initial large-scale clinical trials of this compound supplementation for cancer prevention yielded surprising and cautionary results. While observational studies suggested a protective effect, high-dose supplementation in high-risk populations, particularly smokers, was found to be ineffective or even detrimental, increasing the risk of lung cancer. These findings underscored the complex biological activities of this compound, which can act as a pro-oxidant under certain conditions and modulate a variety of cellular signaling pathways. For researchers and drug development professionals, these seminal studies serve as a critical reminder of the importance of understanding the context-dependent effects of micronutrients and the intricate interplay between diet, lifestyle, and cancer biology. Future research in chemoprevention must continue to elucidate these complex mechanisms to identify safe and effective strategies for cancer risk reduction.

References

Methodological & Application

Application Notes and Protocols for Beta-Carotene Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-carotene (B85742), a prominent member of the carotenoid family, is a naturally occurring pigment responsible for the vibrant red, orange, and yellow colors of many fruits and vegetables. It is a precursor to vitamin A and possesses significant antioxidant properties, making it a valuable compound in the pharmaceutical, nutraceutical, and food industries.[1] The extraction of this compound from plant materials is a critical step in its commercial production and research applications. The choice of extraction method depends on various factors, including the plant matrix, desired purity of the extract, scalability, cost-effectiveness, and environmental considerations.[1][2] This document provides detailed application notes and protocols for various methods of this compound extraction from plant materials, tailored for researchers, scientists, and drug development professionals.

I. Conventional Extraction Methods

Solvent Extraction

Solvent extraction is a traditional and widely used method for isolating this compound.[3] It relies on the principle of dissolving the non-polar this compound molecule in an organic solvent.[4] The selection of the solvent is crucial and is based on its polarity, selectivity for this compound, boiling point, and safety.[4][5]

Common Solvents:

  • Non-polar solvents: Hexane (B92381), petroleum ether, and n-heptane are effective for extracting non-polar carotenoids like this compound.[4]

  • Polar solvents: Acetone (B3395972), ethanol (B145695), and ethyl acetate (B1210297) are more suitable for extracting a broader range of carotenoids, including the more polar xanthophylls.[4]

  • Solvent mixtures: Combinations of solvents, such as hexane:acetone or ethanol:hexane, are often used to enhance extraction efficiency by modulating the polarity of the extraction medium.[6][7]

Key Considerations:

  • Toxicity and Environmental Impact: Many organic solvents are toxic and pose environmental hazards, requiring careful handling and disposal.[8]

  • This compound Stability: this compound is susceptible to degradation by light, heat, and oxygen. Therefore, extractions should be performed under dim light and at controlled temperatures to minimize isomerization and oxidation.[2][9]

Experimental Protocol: Solvent Extraction of this compound from Carrots [4]

Materials and Equipment:

Procedure:

  • Sample Preparation: Weigh 10 grams of fresh carrots and finely chop or blend them.

  • Initial Extraction: Transfer the carrot sample to a round-bottom flask. Add 12.5 ml of methanol and 25 ml of dichloromethane.

  • Reflux: Connect the flask to a reflux condenser and heat the mixture in a water bath at 50-55°C for five minutes with occasional shaking. Methanol extracts polar substances, while dichloromethane dissolves the non-polar this compound.

  • Filtration: Cool the mixture and filter it through a Büchner funnel under vacuum.

  • Second Extraction: Return the carrot residue to the flask and add another 25 ml of dichloromethane. Repeat the reflux and filtration steps.

  • Washing: Combine the filtrates in a separatory funnel. Add 25 ml of water and shake gently to remove any remaining polar impurities. Allow the layers to separate.

  • Separation: The lower, orange-colored dichloromethane layer contains the dissolved this compound. Drain this layer into an Erlenmeyer flask. Discard the upper aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the dichloromethane extract to remove any residual water.

  • Solvent Removal: Remove the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Storage: Store the extract in a dark, airtight container at a low temperature (e.g., -20°C) to prevent degradation.

II. Advanced Extraction Methods

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green and efficient alternative to conventional solvent extraction.[10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve this compound.[11]

Advantages:

  • Environmentally Friendly: CO2 is non-toxic, non-flammable, and readily available.[10]

  • Selectivity: The solvating power of supercritical CO2 can be tuned by adjusting pressure and temperature, allowing for selective extraction of specific compounds.[11]

  • Solvent-Free Product: After extraction, the CO2 can be easily removed by depressurization, leaving a solvent-free extract.[10]

Key Parameters:

  • Pressure: Higher pressures generally increase the density and solvating power of supercritical CO2, leading to higher extraction yields.[10]

  • Temperature: The effect of temperature is more complex. While higher temperatures can increase the vapor pressure of this compound, they can also decrease the density of CO2. Optimal temperatures need to be determined experimentally.[10]

  • Co-solvent: The addition of a small amount of a co-solvent, such as ethanol, can significantly enhance the extraction efficiency of this compound, especially from complex matrices.[10][12]

Experimental Protocol: Supercritical CO2 Extraction of this compound from Dunaliella salina [10]

Materials and Equipment:

  • Dried Dunaliella salina biomass

  • Supercritical Fluid Extractor

  • High-pressure CO2 source

  • Co-solvent pump (for ethanol)

  • Extractor vessel

  • Separation vessel

Procedure:

  • Sample Preparation: Load the dried and ground Dunaliella salina biomass into the extractor vessel.

  • System Pressurization and Heating: Pressurize the system with CO2 to the desired pressure (e.g., 300-500 bar) and heat the extractor to the set temperature (e.g., 50-70°C).

  • Co-solvent Addition: If using a co-solvent, introduce ethanol at the desired concentration (e.g., 5-10 wt%) into the CO2 stream.

  • Extraction: Allow the supercritical CO2 (with or without co-solvent) to flow through the extractor vessel for a specified duration (e.g., 30-180 minutes).

  • Separation: The CO2-extract mixture flows into a separation vessel operating at a lower pressure and temperature (e.g., 62 bar and 50°C). This causes the CO2 to vaporize, precipitating the this compound extract.

  • Collection: Collect the this compound extract from the bottom of the separation vessel.

  • CO2 Recycling: The gaseous CO2 can be recycled back to the CO2 tank for reuse.

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction (EAE) utilizes enzymes to break down the plant cell wall components, such as cellulose, hemicellulose, and pectin, thereby facilitating the release of intracellular compounds like this compound.[8] This method is often used as a pre-treatment step before solvent extraction.

Advantages:

  • Higher Yield: EAE can significantly increase the extraction yield of this compound.[8][13]

  • Environmentally Friendly: It is a milder and more environmentally friendly method compared to harsh chemical treatments.[8]

  • Reduced Solvent Consumption: By improving the accessibility of the target compound, EAE can reduce the amount of solvent required for subsequent extraction.[8]

Common Enzymes:

  • Cellulases

  • Hemicellulases

  • Pectinases

Experimental Protocol: Enzyme-Aided Extraction of Carotenoids from Pumpkin [13][14]

Materials and Equipment:

Procedure:

  • Sample Preparation: Wash and peel the pumpkin. Blend the pumpkin tissue into a fine paste.

  • Enzymatic Treatment:

    • Take a known weight of the pumpkin paste.

    • Add a solution of cellulase or pectinase at an optimized concentration (e.g., determined experimentally).

    • Incubate the mixture at the optimal temperature and pH for the specific enzyme for a defined period (e.g., several hours).

  • Inactivation: Heat the mixture to inactivate the enzyme (e.g., by boiling for a few minutes).

  • Solvent Extraction:

    • After cooling, add an organic solvent (e.g., a mixture of acetone and petroleum ether) to the enzyme-treated paste.

    • Mix thoroughly and then separate the solid and liquid phases by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the liquid phase using a rotary evaporator to obtain the carotenoid extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-jets that disrupt the cell structure, enhancing the penetration of the solvent and the release of intracellular compounds.[15]

Advantages:

  • Reduced Extraction Time: UAE can significantly shorten the extraction time compared to conventional methods.[15]

  • Increased Yield: It can lead to higher extraction yields.[15]

  • Lower Solvent Consumption: The enhanced efficiency can reduce the amount of solvent needed.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound from Sweet Potato [16][17]

Materials and Equipment:

  • Orange-fleshed sweet potato

  • Ultrasonic bath or probe sonicator

  • Methanol, Acetone, Hexane

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Wash, peel, and juice the sweet potato.

  • Ultrasonic Treatment:

    • Place a known volume of the sweet potato juice in a beaker.

    • Subject the juice to ultrasound treatment using an ultrasonic bath or a probe sonicator at a specific power and for a defined duration (e.g., 0.66 W/cm² for 8 minutes).

  • Solvent Extraction:

    • Mix the sonicated juice with sodium carbonate and methanol, then filter.

    • Wash the solid residue with methanol.

    • Subsequently, wash the residue with a mixture of acetone and hexane (1:1, v/v) containing BHT (0.1%) to extract the this compound.

  • Phase Separation: Combine the supernatants in a separatory funnel with a sodium sulfate solution and water to facilitate phase separation.

  • Collection and Concentration: Collect the upper hexane layer containing the this compound and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of target compounds into the solvent.[2][15]

Advantages:

  • Extremely Fast: MAE can dramatically reduce extraction times, often to just a few minutes.[2][18]

  • High Efficiency: It often results in higher extraction yields compared to conventional methods.[15]

  • Reduced Solvent Use: The efficiency of the process can lead to lower solvent consumption.[15]

Experimental Protocol: Microwave-Assisted Extraction of this compound from Tomato Waste [18]

Materials and Equipment:

  • Dried tomato waste powder

  • 95% Ethanol

  • Household microwave oven

  • Filtration setup

  • Hexane

  • Rotary evaporator

Procedure:

  • Sample Preparation: Add 5 g of tomato waste powder to 100 mL of 95% ethanol.

  • Microwave Irradiation: Place the mixture in a household microwave oven and irradiate at a specific power and for a set time (e.g., 300 W for 60 seconds).

  • Filtration: After irradiation, filter the mixture to separate the extract from the solid residue.

  • Fractionation:

    • To separate the hydrophobic this compound, perform a liquid-liquid extraction of the ethanolic extract using hexane.

    • The this compound will partition into the hexane layer.

  • Solvent Removal: Collect the hexane layer and remove the solvent using a rotary evaporator to obtain the this compound extract.

III. Quantitative Data Summary

The following tables summarize quantitative data on this compound extraction yields from various plant materials using different methods. It is important to note that direct comparison between studies can be challenging due to variations in plant varieties, growing conditions, sample preparation, and analytical methods.

Table 1: Comparison of this compound Extraction Yields by Method

Extraction MethodPlant MaterialKey ParametersThis compound YieldReference
Solvent ExtractionCarrotsAcetone:Hexane (4:3)30.06 mg/g[6]
Solvent ExtractionCarrotsEthanol:Hexane (4:3)27.55 mg/g[6]
Supercritical CO2Dunaliella salina500 bar, 70°C, 10 wt% Ethanol>90% recovery[10]
Supercritical CO2Dunaliella salina20 MPa, 318.15 K, 5% Ethanol25 g/kg microalgae[12]
Enzyme-AssistedPumpkin (Whole)Cellulase33.3% increase (w/w)[13]
Enzyme-AssistedPumpkin (Peel)Cellulase77.7% increase (w/w)[13]
Ultrasound-AssistedSweet Potato Juice0.66 W/cm², 8 min76.6% bioaccessibility[16][17]
Microwave-AssistedTomato Waste300 W, 60 s4.83 mg/100 g[18]
Microwave-AssistedCarrots165 W, 9.39 min, Flaxseed oil77.48%[2]

IV. Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key this compound extraction methods.

Solvent_Extraction_Workflow start Plant Material (e.g., Carrots) prep Sample Preparation (Grinding/Blending) start->prep extraction Solvent Extraction (e.g., Reflux with Dichloromethane/Methanol) prep->extraction filtration Filtration extraction->filtration washing Washing with Water filtration->washing drying Drying with Anhydrous Na2SO4 washing->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation end Crude this compound Extract evaporation->end

Caption: Workflow for Conventional Solvent Extraction of this compound.

SFE_Workflow start Plant Material (e.g., Microalgae) prep Drying and Grinding start->prep extraction Supercritical CO2 Extraction (High Pressure & Temperature) prep->extraction separation Depressurization in Separator Vessel extraction->separation collection Collection of This compound Extract separation->collection co2_recycle CO2 Recycling separation->co2_recycle Gaseous CO2 end Solvent-Free This compound Extract collection->end EAE_Workflow start Plant Material (e.g., Pumpkin) prep Sample Preparation (Blending) start->prep enzyme_treatment Enzymatic Treatment (Cellulase/Pectinase) prep->enzyme_treatment inactivation Enzyme Inactivation (Heating) enzyme_treatment->inactivation solvent_extraction Solvent Extraction (e.g., Acetone/Hexane) inactivation->solvent_extraction separation Filtration/Centrifugation solvent_extraction->separation evaporation Solvent Evaporation separation->evaporation end This compound Extract evaporation->end

References

Application Notes and Protocols for Supercritical Fluid Extraction of Beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the extraction of beta-carotene (B85742) from various natural sources using supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2).

Introduction

This compound, a prominent member of the carotenoid family, is a precursor to vitamin A and a potent antioxidant, making it a valuable compound in the pharmaceutical, nutraceutical, and food industries.[1][2] Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO2) has emerged as a green and efficient alternative to traditional solvent extraction methods for isolating this compound.[3] This technology offers several advantages, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), mild operating temperatures that prevent degradation of heat-sensitive compounds like this compound, and the ability to selectively tune the solvent power by modifying pressure and temperature.[3][4]

Principle of Supercritical Fluid Extraction

Supercritical fluids exist at temperatures and pressures above their critical point, where they exhibit properties of both liquids and gases. Supercritical CO2, for instance, has liquid-like density and solvating power, coupled with gas-like viscosity and diffusivity. This unique combination allows for efficient penetration into the sample matrix and effective dissolution of target analytes like this compound. The solvating power of SC-CO2 can be precisely controlled by adjusting the pressure and temperature, which in turn alters its density.[4]

Experimental Protocols

The following protocols are generalized from various studies on the SFE of this compound. Specific parameters may need to be optimized depending on the raw material and the desired purity of the extract.

Sample Preparation

Proper sample preparation is crucial for efficient extraction. The primary goals are to increase the surface area for contact with the supercritical fluid and to reduce the moisture content, which can hinder extraction efficiency.

  • Raw Materials: Common sources include carrots (Daucus carota L.), microalgae (Dunaliella salina, Synechococcus sp.), pumpkin (Cucurbita spp.), and ripe bitter melon pericarp.[1][2][3][5][6]

  • Pre-treatment:

    • Drying: Raw materials should be dried to a low moisture content (e.g., <10%). Methods include freeze-drying or tray drying at a controlled temperature (e.g., 40°C for 48 hours for carrots).[2][3]

    • Grinding: The dried material should be ground into a fine powder to increase the surface area. A smaller particle size generally leads to higher extraction yields.[3]

    • Homogenization: Homogenizing the sample prior to extraction can significantly improve the recovery of carotenoids.[7]

Supercritical Fluid Extraction (SFE) Procedure

The following is a general procedure for SFE of this compound using a laboratory-scale SFE system.

Equipment:

  • Supercritical Fluid Extractor (e.g., Speed SFE)

  • High-pressure CO2 pump

  • Extraction vessel

  • Back-pressure regulator

  • Collection vessel

  • Heating/cooling system for temperature control

Methodology:

  • Loading: Accurately weigh the prepared sample (e.g., 30 g of ground carrot powder) and load it into the extraction vessel.[2]

  • Assembly: Place the loaded vessel into the SFE system and ensure all connections are secure.

  • Heating: Set the desired extraction temperature for the oven or heating jacket surrounding the extraction vessel.

  • Pressurization: Pump liquid CO2 into the system. The CO2 will be heated and compressed to the desired supercritical state (pressure and temperature).

  • Extraction Modes:

    • Static Extraction: Allow the pressurized SC-CO2 to remain in contact with the sample for a specific period (e.g., 30 minutes) to allow for equilibration and solubilization of this compound.[7]

    • Dynamic Extraction: Continuously flow SC-CO2 through the extraction vessel at a set flow rate (e.g., 2.0 L/min) for a defined duration (e.g., up to 6 hours).[2] A combination of static and dynamic modes can be employed for optimal recovery.[7]

  • Depressurization and Collection: The SC-CO2, now containing the dissolved this compound, passes through a back-pressure regulator where the pressure is reduced. This causes the CO2 to return to its gaseous state, and its solvating power drops significantly, leading to the precipitation of the this compound extract in the collection vessel.

  • Post-Processing: If a co-solvent is used, it may need to be removed from the extract, for instance, by using a nitrogen stream.[1] The collected extract, typically a red-orange oil, can then be quantified for this compound content using methods like HPLC.[8]

Data Presentation: SFE Parameters and Yields

The efficiency of this compound extraction is highly dependent on several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Influence of Pressure and Temperature on this compound Yield from Carrots
Temperature (°C)Pressure (MPa)CO2 Flow Rate (L/min)Extraction Time (h)This compound YieldReference
40302.0up to 6Increased with time[2]
50352.0up to 6Increased with time[2]
55402.0up to 6Increased with time[2]
45352.0up to 6Maximum Yield [2]
4027.6-4171.7 µg/g[9]
5541.3-4386.6 µg/g[9]
7055.1-4-[9]

Note: The yield of this compound generally increases with both pressure and temperature up to an optimal point.[2]

Table 2: Effect of Co-solvents on this compound Extraction

The addition of a co-solvent, such as ethanol, can significantly enhance the extraction efficiency of this compound by increasing the polarity of the supercritical fluid.

Source MaterialCo-solventCo-solvent Conc.Pressure (MPa)Temperature (K)Yield ImprovementReference
Dunaliella salinaEthanol5% (mass fraction)20318.1525 g/kg (with ethanol) vs. 6 g/kg (pure CO2)[1]
VegetablesEthanol-~34.2313.15Necessary for optimum recovery[7]
Synechococcus sp.Ethanol15%--Yield increased from 76.1% to 87.0%[5]
Carrot PeelsEthanol15.5% (v/v)35332.15High total carotenoid recovery (>90%)[10]

Note: Ethanol is often predicted and confirmed to be an effective co-solvent for this compound extraction.[1]

Table 3: Optimized SFE Conditions for this compound from Various Sources
Source MaterialTemperature (°C)Pressure (bar/MPa)CO2 Flow RateCo-solventExtraction TimeKey FindingReference
Tray Dried Carrots4535 MPa2.0 L/minNone6 hEquilibrium reached at 6 hours.[2]
Freeze-dried Carrots7055.1 MPa2 L/min5% Canola Oil4 hCanola oil as a continuous co-solvent is efficient.[9]
Dunaliella salina70500 bar-10% Ethanol-Over 90% pigment recovery.[11]
Ripe Bitter Melon Pericarp70390 bar35 mL/min-190 minEnzyme treatment prior to SFE yielded 90.12% this compound.[6]
Carrot Peels59350 bar15 g/min 15.5% Ethanol30 minOptimized general model for carotenoid extraction.[10]

Visualizations

Experimental Workflow for SFE of this compound

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_collection Product Collection cluster_params Key Parameters RawMaterial Raw Material (e.g., Carrots, Algae) Drying Drying (Freeze/Tray Drying) RawMaterial->Drying Grinding Grinding (Increase Surface Area) Drying->Grinding Loading Load Sample into Extraction Vessel Grinding->Loading SFE_System SFE System (CO2 Pump, Heater) Loading->SFE_System Extraction Extraction (Static/Dynamic Flow) SFE_System->Extraction Depressurization Depressurization (Back-Pressure Regulator) Extraction->Depressurization Collection Precipitation & Collection of Extract Depressurization->Collection PostProcessing Post-Processing (Co-solvent Removal) Collection->PostProcessing FinalProduct This compound Rich Extract PostProcessing->FinalProduct Pressure Pressure Pressure->Extraction Temperature Temperature Temperature->Extraction CO2_Flow CO2 Flow Rate CO2_Flow->Extraction CoSolvent Co-solvent CoSolvent->Extraction Parameter_Influence Yield This compound Extraction Yield Pressure Pressure Pressure->Yield Generally increases (up to a point) CO2_Density CO2 Density Pressure->CO2_Density Increases Temperature Temperature Temperature->Yield Complex effect, often an optimum exists Temperature->CO2_Density Decreases CO2_Density->Yield Increases Solubility CoSolvent Co-solvent (e.g., Ethanol) CoSolvent->Yield Increases Polarity & Solubility FlowRate CO2 Flow Rate FlowRate->Yield Increases Mass Transfer ParticleSize Particle Size ParticleSize->Yield Smaller size increases yield

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Beta-Carotene from Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of beta-carotene (B85742) from algae using Ultrasound-Assisted Extraction (UAE). UAE is a green and efficient technology that utilizes high-frequency sound waves to enhance the extraction of bioactive compounds.[1][2] It offers several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and increased yields.[3]

Principle of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction enhances the recovery of intracellular compounds like this compound through the phenomenon of acoustic cavitation.[1] High-frequency sound waves (typically 20 kHz to 10 MHz) create, expand, and implode microscopic bubbles in the solvent.[1] This process generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt the rigid algal cell walls.[1] This disruption facilitates greater solvent penetration and accelerates the mass transfer of this compound from the algal biomass into the solvent.[1][2]

Key Parameters Influencing Extraction Efficiency

The efficiency of UAE for this compound is influenced by several critical parameters that can be optimized to maximize yield and purity. These include:

  • Ultrasound Frequency and Power: Higher frequencies can lead to more cavitation bubbles and a larger surface area for extraction.[4] Power intensity affects the disruptive force on the cell walls.[5]

  • Extraction Time: Initially, longer extraction times increase the yield, but prolonged exposure can lead to degradation of sensitive compounds like this compound.[6]

  • Solvent Type: The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, non-polar or slightly polar solvents are effective.[5] Green solvents are increasingly being explored.[7]

  • Temperature: Elevated temperatures can enhance extraction efficiency but must be carefully controlled to prevent the thermal degradation of this compound.[5]

  • Biomass to Solvent Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer rate of this compound into the solvent.[4]

  • Pre-treatment: Some studies have shown that a brief pre-soaking of the algal biomass in a solvent like methanol (B129727) can significantly increase the extraction yield.[5][6]

Experimental Protocols

The following are generalized protocols for the ultrasound-assisted extraction of this compound from common algal species. Researchers should optimize these parameters for their specific equipment and algal strain.

Protocol 1: Extraction of this compound from Spirulina platensis

This protocol is based on optimized conditions reported for Spirulina platensis.[5][6]

Materials:

  • Dried Spirulina platensis biomass

  • Methanol (for pre-treatment)

  • n-Heptane (extraction solvent)

  • Centrifuge and centrifuge tubes

  • Ultrasonic probe or bath

  • Rotary evaporator

  • UV-Vis Spectrophotometer

Procedure:

  • Pre-treatment: Weigh 1.5 g of dried Spirulina biomass and pre-soak it in a small amount of methanol for 2 minutes.[5] This pre-treatment has been shown to increase the extraction yield significantly.[5]

  • Extraction:

    • Transfer the pre-treated biomass to a vessel containing 50 mL of n-heptane.[5]

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Apply ultrasound at a frequency of 40 kHz and an electrical acoustic intensity of 167 W/cm².[4][5]

    • Maintain the temperature at 30°C.[5]

    • Set the duty cycle to 61.5% and sonicate for 8 minutes.[5]

  • Solid-Liquid Separation: After sonication, centrifuge the mixture at 5000 x g for 10 minutes to separate the algal debris from the supernatant containing the extracted this compound.[1]

  • Supernatant Collection: Carefully decant the supernatant into a clean collection flask.[1]

  • Re-extraction (Optional): To maximize the yield, the pellet can be re-suspended in fresh n-heptane and the extraction process (steps 2-4) can be repeated. The supernatants are then pooled.[1]

  • Solvent Evaporation: The solvent from the pooled supernatant is removed using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of this compound.[1]

  • Quantification: The dried extract is re-dissolved in a known volume of a suitable solvent (e.g., n-heptane) and the concentration of this compound is determined using a UV-Vis spectrophotometer at a wavelength of approximately 450 nm.[3][6] A standard curve prepared with pure this compound should be used for accurate quantification.

Protocol 2: Extraction of this compound from Dunaliella salina

This protocol provides a general guideline for extracting this compound from Dunaliella salina, a rich natural source of this pigment.[8][9]

Materials:

  • Dried Dunaliella salina biomass

  • Ethanol (B145695) (extraction solvent)

  • Centrifuge and centrifuge tubes

  • Ultrasonic probe system

  • Rotary evaporator

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Weigh a known amount of lyophilized Dunaliella salina biomass.

  • Extraction:

    • Suspend the biomass in ethanol at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[9]

    • Immerse an ultrasonic probe into the suspension.

    • Apply ultrasound for a short duration, for example, 5 minutes.[10] The optimal time may vary.

    • The ultrasound cycle (on/off periods) can be optimized to prevent overheating.[8]

  • Solid-Liquid Separation: Centrifuge the mixture to pellet the biomass.

  • Supernatant Collection: Collect the ethanol supernatant containing the this compound.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Quantification: Analyze the this compound content in the dried extract using a UV-Vis spectrophotometer or HPLC.[3][8]

Data Presentation

The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of this compound from different algae.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound from Spirulina platensis

ParameterOptimal ValueReference
Algal Biomass1.5 g[5]
Pre-treatment2 min pre-soak in methanol[5]
Solvent50 ml n-heptane[5]
Temperature30 °C[5]
Electrical Acoustic Intensity167 W/cm²[5]
Duty Cycle61.5%[5]
Extraction Time8 min[5]
Maximum Yield47.10%[5]

Table 2: Comparison of Extraction Methods for this compound from Spirulina platensis

Extraction MethodFrequency (kHz)Time (min)Biomass:Solvent RatioTemperature (°C)Yield (µg/mL)Reference
Ultrasound-Assisted40251:6401.38[4][11]
ConventionalN/A251:640~0.7[4]

Table 3: this compound and Lutein Yields from Chlorella vulgaris using Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE)

CompoundExtraction MethodOptimal Temperature (°C)Optimal Time (min)Yield (mg/g of sample)Reference
β-carotenePLE116.825.10.67[12][13]
LuteinPLE48.234.63.70[12][13]
LuteinUAE--Similar to PLE[13]

Visualizations

UAE_Workflow start_end start_end process process input_output input_output decision decision data data A Start: Dried Algal Biomass B Optional: Pre-treatment (e.g., Methanol Soak) A->B C Add Extraction Solvent (e.g., n-Heptane, Ethanol) B->C D Ultrasound Application (Probe or Bath) C->D E Solid-Liquid Separation (Centrifugation) D->E F Collect Supernatant E->F G Re-extract Pellet? E->G Pellet F->G H Pool Supernatants G->H Yes I Solvent Evaporation (Rotary Evaporator) G->I No H->I J Crude this compound Extract I->J K Quantification (UV-Vis or HPLC) J->K L End: Purified this compound Data K->L

Caption: Workflow for Ultrasound-Assisted Extraction of this compound from Algae.

UAE_Mechanism cluster_0 Ultrasound Application cluster_1 Physical Phenomena cluster_2 Cellular Effects cluster_3 Outcome cause cause effect effect process process A High-Frequency Sound Waves B Acoustic Cavitation: Formation, Growth, and Collapse of Bubbles A->B induces C Microjets, Shockwaves, and Shear Forces B->C generates D Algal Cell Wall Disruption C->D leads to E Enhanced Solvent Penetration D->E facilitates F Increased Mass Transfer E->F improves G Release of Intracellular This compound F->G results in

Caption: Mechanism of Ultrasound-Assisted Extraction from Algal Cells.

References

Application Notes & Protocols: Microwave-Assisted Extraction of β-Carotene from Carrots

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-carotene, a prominent member of the carotenoid family, is a vital fat-soluble vitamin A precursor and a potent antioxidant. Carrots (Daucus carota L.) are a rich natural source of this bioactive compound. Microwave-Assisted Extraction (MAE) has emerged as a green and efficient technique for the rapid extraction of thermolabile compounds like β-carotene from plant matrices. This method utilizes microwave energy to heat the solvent and sample, leading to faster extraction times, reduced solvent consumption, and often higher yields compared to traditional methods. These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of β-carotene from carrots using MAE, tailored for researchers, scientists, and professionals in drug development.

Principle of Microwave-Assisted Extraction

MAE operates on the principle of direct heating of the solvent and the moisture within the plant cells by microwave energy. This rapid and localized heating creates a pressure gradient between the inside and outside of the plant cells, leading to cell wall rupture and the subsequent release of intracellular contents, including β-carotene, into the extraction solvent. The choice of solvent is crucial, as it must be able to absorb microwave energy and effectively solubilize the target compound.

Experimental Protocols

This section outlines a general protocol for the microwave-assisted extraction of β-carotene from carrots. It is important to note that optimal conditions may vary depending on the specific microwave equipment, carrot variety, and desired purity of the extract.

1. Sample Preparation

Proper sample preparation is critical for efficient extraction.

  • Selection and Washing: Select fresh, firm carrots. Wash them thoroughly under running water to remove any dirt and debris.

  • Peeling and Slicing: Peel the carrots and slice them into thin pieces.

  • Drying: Dry the carrot slices to a constant weight. This can be achieved through freeze-drying or oven drying at a low temperature (e.g., 40-50°C) to minimize thermal degradation of β-carotene.

  • Grinding: Grind the dried carrot slices into a fine powder using a laboratory mill or blender. A smaller particle size increases the surface area available for solvent interaction, enhancing extraction efficiency.

  • Storage: Store the carrot powder in an airtight, opaque container at a low temperature (e.g., -20°C) to prevent degradation until extraction.

2. Microwave-Assisted Extraction Protocol

  • Apparatus: A closed-vessel microwave extraction system is recommended for better control over temperature and pressure.

  • Procedure:

    • Weigh a precise amount of dried carrot powder (e.g., 1-2 grams) and place it into the microwave extraction vessel.

    • Add the selected extraction solvent or solvent mixture to the vessel. The solid-to-solvent ratio is a critical parameter to optimize.[1]

    • Securely seal the extraction vessel.

    • Place the vessel inside the microwave extraction system.

    • Set the desired microwave power, extraction time, and temperature limits according to the manufacturer's instructions and optimized parameters. Intermittent microwave radiation can also be employed to prevent excessive thermal degradation.[2]

    • Start the extraction program.

    • After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washing.

    • The resulting extract can be concentrated using a rotary evaporator if necessary and then subjected to analysis.

3. Quantification of β-Carotene

The concentration of β-carotene in the extract is typically determined using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

  • UV-Visible Spectrophotometry: This is a convenient method for the quantitative analysis of total carotenoids.[3] The absorbance of the extract, appropriately diluted in a suitable solvent (e.g., hexane), is measured at the maximum absorption wavelength (λmax) for β-carotene, which is around 450-454 nm.[4][5] The concentration can be calculated using a standard calibration curve prepared with pure β-carotene.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and accurate method for the identification and quantification of β-carotene and its isomers.[4][6] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents like acetonitrile, methanol, and tetrahydrofuran.[4] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at approximately 450 nm.[4]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies on the microwave-assisted extraction of β-carotene and other carotenoids from carrots, providing a basis for comparison and optimization.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Carotenoids from Carrots

Microwave Power (W)Extraction Time (min)Solvent to Solid Ratio (mL/g)Solvent SystemCarotenoid Yield/RecoveryReference
1659.398.06:1 (g/g)Flaxseed Oil77.48% Recovery[7][8][9]
180 / 300Not specified75:2 / 150:2Not specifiedHigher than continuous MAE[2]
Not specified540:1Hexane:Ethanol (1:3)192.81 ± 0.32 mg/100g DW (Total Carotenoids)[1]
1 (MW Power Level)13:2 (Solvent Ratio)Acetone:Methanol100.18 µg/g[10]

Table 2: Comparison of MAE with Other Extraction Methods for Carotenoids from Carrots

Extraction MethodExtraction TimeCarotenoid YieldReference
Microwave-Assisted Extraction (MAE) 3 min51.79 ± 2.11 mg/g d.b.[11]
Soxhlet Extraction 6 h61.13 ± 3.6 mg/g d.b.[11]
Conventional Solvent Extraction 180 min~87% Recovery[8]
Ultrasound-Assisted Extraction (UAE) 30 min199.02 µg/g[10]

Note: Direct comparison of yields can be challenging due to variations in experimental conditions, carrot material, and reporting units.

Mandatory Visualizations

Experimental Workflow Diagram

MAE_Workflow A Carrot Sample Preparation (Washing, Peeling, Slicing, Drying, Grinding) B Weighing Carrot Powder A->B Dried Powder C Addition of Extraction Solvent (e.g., Hexane:Ethanol) B->C D Microwave-Assisted Extraction (Set Power, Time, Temperature) C->D E Cooling D->E F Separation (Filtration/Centrifugation) E->F G Solid Residue (Discard) F->G H Crude β-Carotene Extract F->H Liquid Extract I Solvent Evaporation (Optional) H->I J Analysis (HPLC / UV-Vis Spectrophotometry) H->J I->J K Quantification of β-Carotene J->K

Caption: Workflow for Microwave-Assisted Extraction of β-Carotene from Carrots.

Factors Influencing MAE of β-Carotene

MAE_Factors center MAE of β-Carotene Efficiency & Yield factor1 Microwave Power factor1->center factor2 Extraction Time factor2->center factor3 Solvent Type & Polarity factor3->center factor4 Solid-to-Solvent Ratio factor4->center factor5 Sample Particle Size factor5->center factor6 Temperature factor6->center factor7 Sample Pre-treatment (e.g., Blanching) factor7->center

Caption: Key Parameters Influencing the Microwave-Assisted Extraction of β-Carotene.

References

Application Note & Protocol: HPLC-Based Quantification of β-Carotene in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-carotene is a prominent member of the carotenoid family, functioning as a precursor to vitamin A and playing a crucial role in human health. Its antioxidant properties are linked to a reduced risk of chronic diseases. Accurate quantification of β-carotene in food is essential for nutritional labeling, quality control, and research into its bioavailability and health benefits. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the determination of β-carotene in various food matrices. This document provides detailed protocols and application notes for the quantification of β-carotene using Reverse-Phase HPLC (RP-HPLC).

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for β-carotene analysis.

Table 1: HPLC Method Validation Parameters for β-Carotene Quantification

ParameterMethod 1 (Modified Cassava Flour)[1]Method 2 (Milk Fat)[2]Method 3 (Pharmaceutical Formulation)[3]
Linearity Range 0.07 - 11.52 µg/gNot Specified< 3 ng/mL (LLOQ)
Correlation Coefficient (r²) 0.9997Not Specified> 0.99
Limit of Detection (LOD) 0.02 µg/gNot Specified50 ng/mL
Limit of Quantification (LOQ) 0.07 µg/gNot Specified100 ng/mL
Precision (RSD) 1.01% (Intermediate Precision)< 2%Not Specified
Recovery >90% (in oil)Not SpecifiedNot Specified

Table 2: Chromatographic Conditions for β-Carotene Analysis

ParameterMethod A (Oilseed Crops)Method B (Modified Cassava Flour)[1]Method C (Milk Fat)[2]Method D (General Foodstuffs)[4]
HPLC System Waters HPLC with PDA Detector[5]Agilent 1260 with DAD[1]Not SpecifiedNot Specified
Column C30 YMC Carotenoid (4.6 x 250 mm, 3 µm)[5]Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)[1]C18 Column[2]Zorbax ODS
Mobile Phase Acetonitrile/Methylene Chloride/Methanol (50/40/10 v/v) with 0.5% BHTAcetonitrile:Methanol (85:15 v/v)[1]Methanol:Tetrahydrofuran:Water[2]Acetonitrile:Butanol:Dichloromethane (70:30:5 v/v)[6]
Elution Mode IsocraticIsocratic[1]Not SpecifiedIsocratic
Flow Rate Not Specified1.2 mL/min[1]0.8 mL/min[2]1.0 mL/min[6]
Detection Wavelength 450 nm[5]450 nm[1]453 nm[2]450 nm[4]
Retention Time Not SpecifiedNot Specified14.6 min[2]10.1 min[6]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of β-Carotene from Solid Food Matrices

This protocol is a general guideline and may require optimization based on the specific food matrix. All procedures should be carried out under subdued or golden fluorescent light to prevent carotenoid degradation.

Materials:

  • Food sample (e.g., fruits, vegetables, flour)

  • Acetone[7]

  • Hexane[7]

  • Petroleum Ether:Diethyl Ether (2:1 v/v) with 0.5% Butylated Hydroxytoluene (BHT)

  • Potassium Hydroxide (KOH) solution (10M) (for saponification)[2]

  • Methanol

  • Sodium Chloride solution (10%)[4]

  • Anhydrous Sodium Sulfate

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • 0.45 µm PTFE syringe filters

Procedure:

  • Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 g) and homogenize it with acetone (B3395972) until a uniform consistency is achieved.[8] For dry samples like flour, sonication for 15 minutes can be employed.[1]

  • Extraction:

    • Add a mixture of acetone and hexane (B92381) (e.g., 3:7 v/v) to the homogenized sample.[1]

    • Vortex or shake vigorously for 20-30 minutes.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Carefully collect the supernatant (the hexane layer containing the carotenoids).

    • Repeat the extraction process with fresh solvent until the residue becomes colorless.[7]

    • Pool all the extracts.

  • Saponification (for samples with high chlorophyll (B73375) or oil content): [2]

    • Add an equal volume of 10% methanolic KOH to the pooled extract.[4]

    • Incubate in a water bath at 45°C for 30 minutes with stirring in the dark.[2]

    • After saponification, transfer the mixture to a separatory funnel.

    • Add petroleum ether (containing 0.1% BHT) and a 10% sodium chloride solution to facilitate phase separation.[4]

    • Collect the upper organic phase. Repeat the extraction of the aqueous phase twice more with petroleum ether.

    • Pool the organic phases and wash with distilled water until the washings are neutral.

  • Drying and Reconstitution:

    • Dry the final extract by passing it through a column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase or a suitable solvent like hexane.[2]

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an amber HPLC vial before injection.

Protocol 2: HPLC Analysis of β-Carotene

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example based on Method B): [1]

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)[1]

  • Mobile Phase: Acetonitrile:Methanol (85:15 v/v)[1]

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection Wavelength: 450 nm[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of β-carotene standard in a suitable solvent (e.g., hexane) and store it in an amber-colored volumetric flask. From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1 to 10 µg/mL).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared standards in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Identify the β-carotene peak in the sample chromatogram by comparing its retention time with that of the standard.[2] Quantify the amount of β-carotene in the sample using the calibration curve. The external standard method is commonly used for quantification.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Food Sample Homogenization Homogenization (with Acetone) Sample->Homogenization Extraction Solvent Extraction (Acetone:Hexane) Homogenization->Extraction Saponification Saponification (optional) (Methanolic KOH) Extraction->Saponification If high in chlorophyll/oil PhaseSeparation Phase Separation (Petroleum Ether) Extraction->PhaseSeparation If saponification is skipped Saponification->PhaseSeparation Drying Drying & Evaporation PhaseSeparation->Drying Reconstitution Reconstitution (in Mobile Phase) Drying->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection Detection (450 nm) Chromatography->Detection Quantification Quantification (External Standard) Detection->Quantification logical_relationship cluster_method_dev Key Method Development Considerations Matrix Food Matrix Complexity Extraction_Efficiency Extraction Solvent Polarity Matrix->Extraction_Efficiency Saponification_Need Interference Removal (Chlorophylls, Lipids) Matrix->Saponification_Need Extraction_Efficiency->Saponification_Need Column_Chemistry Stationary Phase (C18 vs C30) Saponification_Need->Column_Chemistry Mobile_Phase_Opt Mobile Phase Composition & Elution Mode Column_Chemistry->Mobile_Phase_Opt Detection_Wavelength Wavelength Selection (λmax = 450 nm) Mobile_Phase_Opt->Detection_Wavelength Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) Detection_Wavelength->Validation

References

Application Notes and Protocols for the Spectrophotometric Determination of Beta-Carotene Content

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-carotene (B85742), a prominent member of the carotenoid family, is a vital fat-soluble pigment found abundantly in various fruits, vegetables, and plants.[1][2] It serves as a precursor to vitamin A (pro-vitamin A) and is renowned for its potent antioxidant properties, which play a crucial role in mitigating cellular damage caused by free radicals.[1] The quantification of this compound is of significant interest in the fields of food science, nutrition, and drug development to ascertain the quality and potential health benefits of various products. Spectrophotometry offers a rapid, accessible, and cost-effective method for determining the concentration of chromophoric compounds like this compound in solutions.[3][4] This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[3][5]

Principle

The spectrophotometric determination of this compound relies on its ability to absorb light in the visible region of the electromagnetic spectrum. The conjugated double bond system in the this compound molecule is responsible for its characteristic orange color and its strong absorbance of light, typically in the range of 400-500 nm. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), the concentration can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration of the analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from plant tissues, such as carrots or leafy greens, for subsequent spectrophotometric analysis.

Materials:

  • Fresh plant material (e.g., carrots, spinach)

  • Acetone (B3395972)

  • Petroleum ether or n-hexane

  • Anhydrous sodium sulfate (B86663)

  • Mortar and pestle or blender

  • Buchner funnel and filter paper

  • Separatory funnel

  • Volumetric flasks

  • Spectrophotometer

Procedure:

  • Sample Preparation: Weigh a known amount (e.g., 5-10 g) of fresh plant material.[6] Homogenize the sample in a mortar and pestle or a blender with a small amount of acetone.[6]

  • Extraction: Continue adding acetone and grinding until the plant tissue becomes colorless, indicating that the pigments have been extracted.

  • Filtration: Filter the acetone extract through a Buchner funnel to remove solid plant debris.[6]

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add an equal volume of petroleum ether or n-hexane and mix gently. Add distilled water to facilitate the transfer of this compound from the acetone to the petroleum ether/hexane layer.[6]

  • Collection of Organic Phase: Allow the layers to separate. The upper, colored layer (petroleum ether/hexane) contains the this compound. Carefully collect this layer.

  • Drying: Dry the collected organic phase by passing it through a column of anhydrous sodium sulfate to remove any residual water.

  • Final Volume: Transfer the dried extract to a volumetric flask and dilute to a known volume with the extraction solvent (petroleum ether or n-hexane). This solution is now ready for spectrophotometric analysis.

Protocol 2: Spectrophotometric Quantification of this compound

This protocol describes the measurement of this compound concentration using a spectrophotometer.

Materials:

  • This compound extract (from Protocol 1) or a standard solution

  • Solvent used for extraction (e.g., petroleum ether, n-hexane, cyclohexane)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance for this compound in the chosen solvent (see Table 1).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the this compound extract. Place the cuvette in the spectrophotometer and zero the absorbance.

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the this compound solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorbance reading.

  • Calculation: Calculate the concentration of this compound using the Beer-Lambert law. The formula for calculating the concentration in mg/L is:

    Concentration (mg/L) = (A * 10^6) / (ε * b)

    Where:

    • A = Absorbance reading

    • ε = Molar extinction coefficient (L·mol⁻¹·cm⁻¹) (see Table 1)

    • b = Path length of the cuvette (typically 1 cm)

    • The molecular weight of this compound is approximately 536.87 g/mol .

    Alternatively, a standard curve can be used for more accurate quantification.

Protocol 3: Generation of a Standard Curve

This protocol details the preparation of a standard curve for the accurate determination of this compound concentration.

Materials:

  • Crystalline this compound standard

  • Solvent (e.g., n-hexane, cyclohexane)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of crystalline this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.[6][7]

  • Spectrophotometric Measurement: Measure the absorbance of each standard solution at the λmax for this compound, following the procedure in Protocol 2.

  • Plotting the Standard Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting graph should be a straight line that passes through the origin, in accordance with the Beer-Lambert law.[7]

  • Determining Unknown Concentration: Measure the absorbance of the unknown sample solution and use the standard curve to determine its concentration.[7]

Data Presentation

Table 1: Molar Extinction Coefficients and Maximum Absorbance Wavelengths of this compound in Various Solvents

Solventλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
n-Hexane451139,500[5][8]
Cyclohexane457138,000
Acetone453.5134,000[9]
Ethanol453141,000[9]
Petroleum Ether452Not specified

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification Method sample Plant Material homogenize Homogenization with Acetone sample->homogenize filter Filtration homogenize->filter phase_sep Phase Separation with Petroleum Ether filter->phase_sep collect Collect Organic Layer phase_sep->collect dry Drying with Na2SO4 collect->dry dilute Dilute to Known Volume dry->dilute measure Measure Absorbance at λmax dilute->measure calculate Calculate Concentration measure->calculate beer_lambert Beer-Lambert Law calculate->beer_lambert std_curve Standard Curve calculate->std_curve beer_lambert_law cluster_law Beer-Lambert Law: A = εbc A Absorbance (A) epsilon Molar Extinction Coefficient (ε) epsilon->A b Path Length (b) b->A c Concentration (c) c->A

References

Application Note: Gas Chromatography Analysis of β-Carotene Cleavage Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct analysis of β-carotene isomers by gas chromatography (GC) is challenging due to their high molecular weight, low volatility, and thermal instability, which can lead to degradation in the GC inlet and column.[1] High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of intact β-carotene isomers.[1][2] However, GC-MS is a powerful technique for the analysis of more volatile degradation or cleavage products of β-carotene, which can provide insights into its oxidative stability and metabolic fate.[3][4] This application note provides a detailed protocol for the analysis of β-carotene cleavage products using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of β-carotene cleavage products.

Sample Preparation: Extraction of β-Carotene and its Cleavage Products

A critical step in the analysis of β-carotene and its derivatives is the extraction process, which must be carefully performed to prevent artificial degradation.[4]

Materials:

  • Sample containing β-carotene (e.g., cell culture, food matrix)

  • Ethanol

  • tert-Butylmethylether (TBME)

  • Tetrahydrofuran (THF)

  • Dichloromethane (B109758)

  • Hexane (B92381)

  • Nitrogen gas

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Protocol:

  • For liquid samples such as cell culture media, a micro-scale liquid-liquid extraction (LLE) can be performed. A common solvent mixture is ethanol/tert-butylmethylether/THF (9/5/1, v/v/v).[3]

  • For solid samples, homogenization in a suitable solvent is required. A mixture of dichloromethane and hexane can be used for dissolving β-carotene.[3]

  • To prevent oxidation during sample preparation, all procedures should be carried out in subdued light and under a nitrogen atmosphere where possible.

  • The organic extract is collected and the solvent is evaporated to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • The dried residue is reconstituted in a suitable solvent for GC-MS analysis, such as dichloromethane.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS conditions are suitable for the analysis of volatile cleavage products of β-carotene.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: A SolGel-Wax or a DB-20 WAX column can be used for the separation of β-carotene cleavage products.[3] For ethenolysis products, a PE-5HT column (30 m × 0.25 mm × 0.1 μm) has been used.[5]

GC Conditions:

ParameterValueReference
Column PE-5HT (30 m x 0.25 mm x 0.1 µm)[5]
Carrier Gas Helium[5]
Flow Rate 1 mL/min[5]
Inlet Mode Split (50:1)[5]
Injector Temperature 250°C[5]
Oven Program Initial temperature 60°C for 1 min, then ramp to 310°C at 4°C/min, hold for 6 min[5]
Injection Volume 1 µL[5]

MS Conditions:

ParameterValueReference
Ionization Mode Electron Impact (EI)[5]
Electron Energy 70 eV[5]
Mass Scan Range 40 - 600 m/z[5]

Data Presentation

The isomeric structure of β-carotene can influence the relative abundance of its cleavage products. For example, all-trans-β-carotene degradation favors the formation of β-cyclocitral and β-apo-8´-carotenal, while a high content of 9-cis-β-carotene can lead to an increased percentage of dihydroactinidiolide.[3]

Table 1: Common Volatile Cleavage Products of β-Carotene

Cleavage ProductAbbreviation
β-Iononeβ-IO
5,6-epoxy-β-ionone-
DihydroactinidiolideDHA
β-Cyclocitralβ-CC

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of β-carotene cleavage products.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., food, biological fluid) Extraction Solvent Extraction (e.g., LLE, SPE) Sample->Extraction 1. Concentration Solvent Evaporation & Reconstitution Extraction->Concentration 2. GC_Separation Gas Chromatography (Separation of Volatiles) Concentration->GC_Separation 3. MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection 4. Data_Analysis Data Analysis (Peak Integration, Library Search) MS_Detection->Data_Analysis 5. Reporting Reporting (Quantification, Isomer Profile) Data_Analysis->Reporting 6.

Caption: Workflow for GC-MS analysis of β-carotene cleavage products.

Logical Relationship of β-Carotene Isomers and Cleavage Products

The following diagram illustrates the relationship between different β-carotene isomers and their resulting degradation products.

isomers cluster_isomers β-Carotene Isomers cluster_products Major Cleavage Products all_trans all-trans-β-carotene beta_cc β-Cyclocitral all_trans->beta_cc favors generation of beta_apo β-apo-8´-carotenal all_trans->beta_apo favors generation of nine_cis 9-cis-β-carotene dha Dihydroactinidiolide nine_cis->dha increases percentage of

References

Application Notes and Protocols for Animal Models in Beta-Carotene Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carotene (B85742), a key provitamin A carotenoid, plays a crucial role in human health, primarily through its conversion to vitamin A (retinol). Understanding the bioavailability of this compound from various dietary sources and formulations is essential for developing effective nutritional strategies and pharmaceutical products. Animal models are indispensable tools in these investigations, providing a platform to study the complex processes of this compound absorption, metabolism, and tissue distribution in a controlled environment.

These application notes provide a comprehensive overview of commonly used animal models for this compound bioavailability studies. Detailed protocols for key experiments are outlined to guide researchers in designing and executing their studies. Furthermore, quantitative data from various studies are summarized in comparative tables, and key metabolic and signaling pathways are visualized to facilitate a deeper understanding of the underlying biological mechanisms.

Animal Models for this compound Bioavailability Studies

The choice of an appropriate animal model is critical for the relevance and translatability of research findings to human nutrition and health. Several species are utilized, each with distinct advantages and limitations.

  • Rodents (Rats and Mice): Rats and mice are widely used due to their low cost, ease of handling, and well-characterized genetics. They are efficient converters of this compound to vitamin A.[1][2] However, a significant drawback is their poor absorption of intact this compound, unless administered at supraphysiological doses.[3] This makes them less ideal for studying the direct effects of this compound itself but suitable for investigating its conversion to vitamin A.

  • Mongolian Gerbils (Meriones unguiculatus): Gerbils have emerged as a valuable model because, like humans, they absorb and store intact this compound in tissues such as the liver.[4][5] Their this compound to vitamin A conversion efficiency is also comparable to that of humans, making them a more suitable model for studying overall this compound utilization.[4]

  • Ferrets (Mustela putorius furo): Ferrets are another excellent model that closely mimics human this compound metabolism.[6][7] They absorb significant amounts of intact this compound and accumulate it in various tissues.[6][8] This allows for the investigation of both the provitamin A activity and the independent biological effects of this compound.

  • Poultry (Chickens): Chickens are particularly useful for studies related to egg and meat enrichment with this compound. While they have a lower capacity for absorbing and accumulating carotenes compared to mammals, their conversion of this compound to retinol (B82714) is relatively efficient.[1][9]

  • Swine (Pigs): The gastrointestinal physiology of pigs is remarkably similar to that of humans, making them a relevant model for digestive and absorption studies. However, their conversion rate of this compound to vitamin A is generally considered to be low.[1]

  • Cattle: In ruminants like cattle, the gut microbiota can significantly impact this compound bioavailability. They are useful for studying the effects of this compound in the context of livestock production and dairy science.[1]

Quantitative Data on this compound Bioavailability in Animal Models

The following tables summarize quantitative data from various studies to provide a comparative overview of this compound bioavailability across different animal models.

Table 1: this compound Absorption and Recovery in Selected Animal Models

Animal ModelDose and AdministrationRecovery of Intact this compoundTissue Distribution HighlightsReference
Rat (Sprague-Dawley) Single oral dose of 1.86 µmol in corn oil88% of the dose found intact in the digestive tract after 4 hours17.6% in stomach, 21% in small intestine, 49.3% in large intestine[10]
Rat (Sprague-Dawley) Single oral dose of 11,12-(3)H-beta-carotene (0.15 µmol)~50% of the dose present as intact this compound in the large intestine after 4 hours-[11]
Ferret 4 mg/kg body weight daily for 2 weeks-Serum: 15.3 µg/dL; Liver: 0.9 µg/g; Adipose tissue: 0.1 µg/g[6]
Ferret 20 mg/kg body weight daily for 2 weeks-Serum: 41.5 µg/dL; Liver: 4.1 µg/g; Adipose tissue: 0.2 µg/g[6]
Gerbil Single oral dose of ~384 nmol all-trans-beta-carotene-Higher concentrations in serum and liver compared to cis-isomers[12]

Table 2: this compound to Vitamin A Conversion Efficiency in Animal Models

Animal ModelConversion Ratio (this compound:Retinol)Study DetailsReference
Rat (Sprague-Dawley) < 5% of radioactive dose converted to retinoidsSingle oral dose of 11,12-(3)H-beta-carotene[11]
Poultry (Chicken) 2-6 : 1General estimation[1]
Swine 7-40 : 1General estimation[1]
Cattle 6-8 : 1General estimation[1]
Gerbil 6:1 to 13:1 (weight ratio)Sufficient to provide equivalent vitamin A status as preformed vitamin A[4]

Experimental Protocols

Protocol 1: In Vivo this compound Bioavailability Study in a Rat Model

Objective: To determine the absorption and conversion of a single oral dose of this compound to vitamin A in rats.

Materials:

  • Male Sprague-Dawley rats (weanling)

  • Vitamin A-deficient diet

  • This compound

  • Corn oil

  • Gavage needles

  • Surgical instruments for tissue collection

  • Centrifuge

  • HPLC system with a C18 column and UV/Vis detector

Procedure:

  • Animal Acclimatization and Diet:

    • House weanling rats individually in cages and provide ad libitum access to a vitamin A-deficient diet for 4 weeks to deplete liver vitamin A stores.[10]

    • Monitor animal health and body weight regularly.

  • Dosing:

    • Prepare a solution of this compound in corn oil (e.g., 1.86 µmol in 200 µL).[10]

    • Administer a single oral dose of the this compound solution to each rat via gavage. A control group should receive only the vehicle (corn oil).

  • Sample Collection:

    • At predetermined time points (e.g., 4 and 24 hours post-dosing), euthanize the rats.[11]

    • Collect blood via cardiac puncture and separate serum by centrifugation.

    • Excise the entire digestive tract (stomach, small intestine, large intestine), liver, and other tissues of interest (e.g., adipose tissue, lungs).[10]

    • Collect urine and feces throughout the study period.

  • Sample Preparation:

    • Homogenize tissues in an appropriate solvent.

    • Perform saponification to hydrolyze retinyl esters, followed by liquid-liquid extraction to isolate carotenoids and retinoids.[10][13]

  • Analytical Quantification:

    • Analyze the extracts using a validated HPLC method to quantify the concentrations of this compound and retinol (and its esters).[10][13][14]

    • Use a C18 reversed-phase column with a suitable mobile phase (e.g., methanol/acetonitrile/dichloromethane gradient).[13]

    • Detect this compound at ~450 nm and retinol at ~325 nm.[15]

Data Analysis:

  • Calculate the total amount of intact this compound remaining in the digestive tract.

  • Determine the concentration of newly formed retinol and retinyl esters in the serum, liver, and other tissues.

  • Assess the percentage of the administered this compound dose that was absorbed and converted to vitamin A.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Retinol Analysis in Animal Tissues

Objective: To quantify this compound and retinol concentrations in biological samples.

Materials:

  • HPLC system with a UV/Vis or photodiode array (PDA) detector

  • Reversed-phase C18 or C30 column

  • Solvents: Methanol, acetonitrile, dichloromethane, isopropanol (B130326) (HPLC grade)

  • Standards: All-trans-beta-carotene, all-trans-retinol

  • Internal standard (e.g., tocol, retinyl acetate)

  • Saponification reagent: Ethanolic potassium hydroxide (B78521) (KOH)

  • Extraction solvent: Hexane (B92381) or a mixture of hexane and ethyl acetate

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of this compound and retinol standards of known concentrations in a suitable solvent (e.g., hexane).

    • Create a series of working standards for calibration curves.

  • Sample Preparation (Saponification and Extraction):

    • To approximately 1 gram of homogenized tissue or 1 mL of serum, add an internal standard.

    • Add ethanolic KOH and incubate in a shaking water bath at 60-70°C for 30-60 minutes to hydrolyze esters.[13]

    • After cooling, add water and extract the non-saponifiable lipids (containing this compound and retinol) with hexane.

    • Repeat the extraction process multiple times to ensure complete recovery.

    • Pool the hexane extracts, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., starting with a high percentage of methanol/water and increasing the proportion of a less polar solvent like dichloromethane).

    • Set the detector wavelengths to ~450 nm for this compound and ~325 nm for retinol.

    • Inject the prepared sample and standard solutions.

    • Identify and quantify the peaks based on the retention times and spectral data of the standards.

Data Analysis:

  • Construct calibration curves for this compound and retinol using the peak areas of the standards.

  • Calculate the concentration of this compound and retinol in the samples based on their peak areas relative to the calibration curves and corrected for the recovery of the internal standard.

Signaling Pathways and Experimental Workflows

This compound Absorption and Metabolism Signaling Pathway

The absorption and conversion of this compound into vitamin A is a tightly regulated process involving several key proteins. The following diagram illustrates the major steps in this pathway within an intestinal enterocyte.

BetaCaroteneMetabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymph Micelle Micelle This compound This compound SR-B1 SR-B1 BCO1 BCO1 SR-B1->BCO1 Intracellular Transport Retinal Retinal BCO1->Retinal Cleavage RDH RDH Retinal->RDH Retinol Retinol RDH->Retinol Reduction LRAT LRAT Retinol->LRAT Retinyl_Esters Retinyl Esters LRAT->Retinyl_Esters Esterification Chylomicron Chylomicron Retinyl_Esters->Chylomicron Packaging To_Liver To Liver Chylomicron->To_Liver Secretion RetinoicAcidSignaling cluster_nucleus Nucleus RALDH RALDH Retinoic_Acid Retinoic Acid (RA) RALDH->Retinoic_Acid RAR RAR Retinoic_Acid->RAR Binds RXR RXR RAR->RXR Heterodimerizes with RARE RARE (DNA) RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates ExperimentalWorkflow Dietary_Acclimation 2. Dietary Acclimation (Vitamin A-deficient diet) Dosing 3. Dosing (this compound in oil vehicle) Dietary_Acclimation->Dosing Sample_Collection 4. Sample Collection (Blood, Tissues, Excreta) Dosing->Sample_Collection Sample_Preparation 5. Sample Preparation (Homogenization, Saponification, Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis 6. HPLC Analysis (Quantification of this compound & Retinol) Sample_Preparation->HPLC_Analysis Data_Analysis 7. Data Analysis (Bioavailability & Conversion Calculation) HPLC_Analysis->Data_Analysis

References

Application Notes and Protocols: The Ferret as a Model for Beta-Carotene and Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ferret (Mustela putorius furo) serves as a valuable animal model in the study of beta-carotene's effects on lung cancer development, particularly in the context of tobacco smoke exposure. This is due to the ferret's notable physiological similarities to humans in terms of This compound (B85742) absorption, metabolism, and tissue distribution.[1][2] This model has been instrumental in investigating the paradoxical findings from human clinical trials where high-dose this compound supplementation was associated with an increased risk of lung cancer in smokers.[1][3][4][5] These application notes provide a summary of key quantitative data and detailed experimental protocols derived from pivotal studies utilizing the ferret model.

Data Presentation: Summary of Quantitative Findings

The following tables summarize key quantitative data from studies investigating the effects of this compound supplementation and/or smoke exposure in ferrets. These studies consistently demonstrate that high-dose this compound, particularly in conjunction with smoke exposure, leads to pathological changes in the lungs, including squamous metaplasia and alterations in key molecular pathways.

Table 1: Effects of this compound and Smoke Exposure on Lung Tissue Biomarkers

Treatment GroupRetinoic Acid (RA) Concentration in Lung (pmol/mg protein)Retinoic Acid Receptor Beta (RARβ) Expression (% of Control)c-Jun Expression (Fold change vs. Control)c-Fos Expression (Fold change vs. Control)Proliferating Cell Nuclear Antigen (PCNA) Expression (% of Control)
Control30 ± 51001.01.0100
Smoke ExposureLower than control82~1.5~1.5Increased
High-Dose β-CaroteneLower than control38~2.0~2.0Increased
Smoke + High-Dose β-CaroteneSignificantly lower than control273-43-4Significantly Increased

Data compiled from multiple sources.[2][3][6]

Table 2: Incidence of Lung Lesions in Ferrets

Treatment Group (6 months)Incidence of Squamous Metaplasia
Control0/6
Smoke Exposure1/6 (mild)
High-Dose β-Carotene6/6
Smoke + High-Dose β-Carotene6/6 (more severe)

Data based on findings reported in ferret studies.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ferrets as a model for this compound and lung cancer research.

Protocol 1: Animal Model and Treatment

1. Animal Selection and Acclimation:

  • Adult male ferrets (e.g., from Marshall Farms, North Rose, NY) weighing approximately 1.2-1.4 kg are typically used.
  • Animals are housed in an AAALAC-accredited facility.
  • Ferrets are acclimated for at least one week prior to the experiment.
  • A semi-purified ferret diet is provided ad libitum.

2. Group Allocation:

  • Animals are randomly assigned to experimental groups (n=6-9 per group). Typical groups include:
  • Control
  • Smoke Exposure alone
  • This compound supplementation alone
  • Smoke Exposure + this compound supplementation
  • Carcinogen (e.g., NNK) exposure
  • Combination of treatments

3. This compound Supplementation:

  • High-Dose: A daily dose equivalent to 30 mg in humans is often used to mimic clinical trial conditions.[1] This can be administered orally.
  • Low-Dose (Physiological): A lower dose, for instance, 0.85 mg/kg body weight/day, can be used to represent dietary intake levels.[1]
  • The supplementation period is typically 6 months.[2][3]

4. Smoke Exposure:

  • Ferrets are exposed to cigarette smoke (e.g., from standard research cigarettes) in a controlled chamber.
  • A typical protocol involves two 30-minute exposure sessions per day.[6]
  • The duration of smoke exposure is concurrent with the this compound supplementation.

5. Carcinogen Administration (Optional):

Protocol 2: Tissue Collection and Preparation

1. Euthanasia and Tissue Harvesting:

  • At the end of the experimental period, ferrets are euthanized under deep anesthesia (e.g., isoflurane).[6]
  • Terminal exsanguination is performed.
  • Lungs and other tissues (e.g., liver, plasma) are collected.

2. Sample Processing:

  • A portion of the lung tissue is fixed in 10% formalin for histopathological analysis.
  • The remaining lung tissue is snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Protocol 3: Biochemical Analysis

1. High-Performance Liquid Chromatography (HPLC) for Retinoids and this compound:

  • Lung tissue is homogenized in an ice-cold buffer.
  • Lipids, including this compound and retinoids, are extracted using a solvent mixture (e.g., chloroform/methanol).
  • The extract is dried under nitrogen and reconstituted for injection into an HPLC system.
  • A reverse-phase column is used to separate the compounds.
  • Quantification is performed by comparing peak areas to known standards.[2][3]

2. Western Blot Analysis for Protein Expression:

  • Lung tissue is homogenized in a lysis buffer containing protease inhibitors.
  • Protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., RARβ, c-Jun, c-Fos, PCNA).
  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
  • Bands are visualized using a chemiluminescent substrate.[3][6]

Protocol 4: Histopathological Analysis

1. Tissue Processing and Staining:

  • Formalin-fixed lung tissue is embedded in paraffin.
  • Thin sections (e.g., 5 µm) are cut and mounted on slides.
  • Sections are deparaffinized and rehydrated.
  • Standard Hematoxylin and Eosin (H&E) staining is performed to visualize tissue morphology.

2. Microscopic Examination:

  • Slides are examined under a light microscope by a qualified pathologist.
  • Lesions such as squamous metaplasia, hyperplasia, and tumors are identified and scored.

Mandatory Visualizations

Signaling Pathway Diagram

BetaCarotene_LungCancer_Pathway cluster_extracellular Extracellular cluster_cell Lung Epithelial Cell Cigarette Smoke Cigarette Smoke Oxidative Stress Oxidative Stress Cigarette Smoke->Oxidative Stress induces CYP Enzymes CYP Enzymes Cigarette Smoke->CYP Enzymes induces High-Dose this compound High-Dose this compound This compound Oxidation Products This compound Oxidation Products High-Dose this compound->this compound Oxidation Products leads to Oxidative Stress->this compound Oxidation Products enhances AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) Oxidative Stress->AP-1 (c-Jun/c-Fos) activates This compound Oxidation Products->CYP Enzymes induces This compound Oxidation Products->AP-1 (c-Jun/c-Fos) activates Retinoic Acid (RA) Retinoic Acid (RA) CYP Enzymes->Retinoic Acid (RA) catabolizes (decreases RA) RAR-RXR Complex RAR-RXR Complex Retinoic Acid (RA)->RAR-RXR Complex activates RARE Retinoic Acid Response Element RAR-RXR Complex->RARE binds to RAR-RXR Complex->AP-1 (c-Jun/c-Fos) inhibits RARbeta Gene RARbeta Gene RARE->RARbeta Gene activates transcription Cell Proliferation Cell Proliferation RARbeta Gene->Cell Proliferation inhibits AP-1 (c-Jun/c-Fos)->Cell Proliferation promotes Squamous Metaplasia Squamous Metaplasia Cell Proliferation->Squamous Metaplasia leads to

Caption: Signaling pathway of this compound and smoke in lung cells.

Experimental Workflow Diagram

Ferret_Experiment_Workflow cluster_setup Experimental Setup cluster_analysis Analysis start Animal Acclimation groups Randomization into Groups: - Control - Smoke - this compound - Smoke + this compound start->groups supplementation Daily this compound Supplementation groups->supplementation smoke Daily Cigarette Smoke Exposure groups->smoke euthanasia Euthanasia and Tissue Collection supplementation->euthanasia smoke->euthanasia histology Histopathology (H&E) euthanasia->histology hplc HPLC Analysis (Retinoids, this compound) euthanasia->hplc western Western Blot (RAR-beta, c-Jun, c-Fos) euthanasia->western

Caption: Workflow of a ferret this compound and lung cancer study.

References

Application Notes and Protocols for Stabilizing Beta-Carotene through Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common encapsulation techniques for the stabilization of beta-carotene (B85742), a potent antioxidant with provitamin A activity. Due to its unsaturated structure, this compound is highly susceptible to degradation from heat, light, and oxygen. Encapsulation serves as a protective barrier, enhancing its stability, solubility, and bioavailability, thereby broadening its applications in functional foods, pharmaceuticals, and cosmetics.[1][2][3] This document details the principles, advantages, and disadvantages of various methods, presents comparative data on their efficacy, and provides detailed experimental protocols.

Introduction to this compound Instability

This compound's instability arises from its long conjugated double bond system, which is prone to isomerization and oxidation.[4][5] Degradation can be initiated by several factors, including:

  • Oxidation: Autoxidation is a major degradation pathway, leading to the formation of epoxides, apocarotenones, and other cleavage products that result in loss of color and biological activity.[4][5]

  • Isomerization: The all-trans isomer of this compound can convert to various cis-isomers, which have lower provitamin A activity.[4]

  • Light and Heat: Exposure to light and high temperatures accelerates both oxidation and isomerization.[5]

The following diagram illustrates the primary degradation pathways of this compound.

BetaCaroteneDegradation beta_carotene All-trans this compound cis_isomers Cis-Isomers (9-cis, 13-cis, etc.) beta_carotene->cis_isomers Isomerization (Heat, Light) radical_species Radical Species beta_carotene->radical_species Oxidation (O2, Light, Heat) cis_isomers->beta_carotene Reversible Isomerization loss_of_activity Loss of Provitamin A Activity & Color cis_isomers->loss_of_activity oxidative_products Oxidation Products (Epoxides, Apocarotenals) cleavage_products Short-chain Cleavage Products (Flavor Compounds) oxidative_products->cleavage_products Further Degradation oxidative_products->loss_of_activity radical_species->oxidative_products Propagation cleavage_products->loss_of_activity

Caption: Degradation pathways of all-trans-beta-carotene.

Encapsulation Techniques: A Comparative Overview

Several techniques are employed to encapsulate and stabilize this compound. The choice of method depends on the desired particle size, application, and cost considerations. The most common techniques include spray-drying, freeze-drying, emulsification, and complex coacervation.

The following diagram provides a logical workflow for selecting an appropriate encapsulation technique.

EncapsulationWorkflow start Start: Stabilize this compound emulsion_prep Emulsion Preparation (Core in Wall Material) start->emulsion_prep drying Drying Method? emulsion_prep->drying liquid_suspension Aqueous Suspension? emulsion_prep->liquid_suspension spray_drying Spray-Drying drying->spray_drying Heat Tolerant freeze_drying Freeze-Drying drying->freeze_drying Heat Sensitive end End: Stabilized this compound spray_drying->end freeze_drying->end emulsification Emulsification liquid_suspension->emulsification Simple coacervation Complex Coacervation liquid_suspension->coacervation Complex emulsification->end coacervation->end

Caption: Workflow for selecting a this compound encapsulation technique.

Data Presentation: Quantitative Comparison of Encapsulation Techniques

The following tables summarize quantitative data from various studies on the encapsulation of this compound. It is important to note that direct comparison can be challenging due to variations in wall materials, core-to-wall ratios, and processing parameters across different studies.

Table 1: Encapsulation Efficiency (%)

Encapsulation TechniqueWall Material(s)Encapsulation Efficiency (%)Reference(s)
Spray-DryingPullulan and Whey Protein Isolate~85[4][6]
Gum Arabic6.2 - 16.0[7]
Maltodextrin and Acacia Gum~65[8]
Freeze-DryingPullulan and Whey Protein Isolate~70[4][6]
Gum Arabic53.47[9]
Soy Protein-[9]
Complex CoacervationWhey Protein Isolate and Gum Acacia>70[10][11]
Chitosan, Gum Acacia, and Sodium Tripolyphosphate93[12]
EmulsificationModified Starch76[12]

Table 2: Loading Capacity and Stability

Encapsulation TechniqueWall Material(s)Loading Capacity (mg/g)Stability MetricReference(s)
Spray-DryingGum Arabic11.9 - 33.6-[7]
Pullulan and Whey Protein Isolate-Half-life (UV-Vis): 336.02 h[4][6][13]
Freeze-DryingPullulan and Whey Protein Isolate-Half-life (UV-Vis): 102.44 h[4][6][13]
Palm Oil-based Monoacylglycerols-10-50% degradation after 4 weeks[14]
CoatingModified Starch and Maltodextrin->78% retention after 6 months at 37°C[5]

Experimental Protocols

Protocol 1: Spray-Drying Encapsulation

Objective: To encapsulate this compound in a powder form using the spray-drying technique.

Materials:

  • This compound

  • Vegetable oil (e.g., sunflower oil)

  • Wall materials (e.g., a combination of whey protein isolate and pullulan)

  • Distilled water

  • Emulsifier (e.g., Tween 80) (optional)

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound in the vegetable oil. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid degradation.

  • Preparation of the Aqueous Phase: Disperse the wall materials (e.g., whey protein isolate and pullulan) in distilled water with continuous stirring. If using an emulsifier, add it to the aqueous phase.

  • Emulsification: Gradually add the oil phase to the aqueous phase under high-speed homogenization. Continue homogenization for a sufficient time to form a stable oil-in-water emulsion with a small droplet size.[4]

  • Spray-Drying:

    • Pre-heat the spray dryer to the desired inlet temperature (e.g., 170-190°C).[5]

    • Feed the emulsion into the spray dryer at a constant flow rate (e.g., 200-800 mL/h).[4]

    • The atomized droplets are dried by the hot air, forming microcapsules.

    • Collect the powdered microcapsules from the cyclone separator.

  • Storage: Store the resulting powder in an airtight, light-proof container at a low temperature.

Protocol 2: Freeze-Drying (Lyophilization) Encapsulation

Objective: To encapsulate this compound in a porous powder, suitable for heat-sensitive applications.

Materials:

  • This compound

  • Vegetable oil

  • Wall materials (e.g., pullulan and whey protein isolate)

  • Distilled water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer

  • Freeze dryer

Procedure:

  • Emulsion Preparation: Prepare a stable oil-in-water emulsion as described in Protocol 1 (steps 1-3).

  • Freezing:

    • Pour the emulsion into trays or vials.

    • Freeze the emulsion at a low temperature (e.g., -30°C or lower) for at least 24 hours to ensure complete solidification.[4]

  • Primary Drying (Sublimation):

    • Place the frozen samples in the freeze dryer.

    • Reduce the pressure inside the chamber to a high vacuum (e.g., <0.2 mbar).[4]

    • Gently heat the shelves to provide the energy for sublimation of the ice. The product temperature should be kept below its collapse temperature.

  • Secondary Drying (Desorption):

    • After the ice has sublimated, increase the shelf temperature gradually to remove the remaining unfrozen water.

  • Final Product:

    • Once drying is complete, bring the chamber back to atmospheric pressure with an inert gas (e.g., nitrogen).

    • Remove the lyophilized powder and store it in a sealed, light-proof container in a desiccator.

Protocol 3: Emulsification

Objective: To prepare a stable this compound emulsion for direct use in liquid formulations.

Materials:

  • This compound

  • Vegetable oil (e.g., oleic acid)

  • Surfactant (e.g., Tween 80)

  • Aqueous phase (e.g., phosphate (B84403) buffer)

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax) or microfluidizer

  • Magnetic stirrer

  • Water bath

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound in the vegetable oil.

  • Preparation of the Aqueous Phase: Prepare the aqueous phase (e.g., buffer solution) and add the surfactant.

  • Homogenization:

    • Heat both the oil and aqueous phases to a specific temperature (e.g., 40°C).[15]

    • Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for a set duration (e.g., 5-20 minutes).[15]

    • The homogenization process creates fine oil droplets dispersed in the aqueous phase, encapsulating the this compound.

  • Cooling and Storage:

    • Cool the resulting emulsion to room temperature.

    • Store the emulsion in a sealed, light-proof container, preferably under refrigeration.

Protocol 4: Complex Coacervation

Objective: To encapsulate this compound using a two-polymer system that forms a complex through electrostatic attraction.

Materials:

  • This compound

  • Vegetable oil

  • Two oppositely charged polymers (e.g., whey protein isolate - cationic at low pH, and gum acacia - anionic)

  • Distilled water

  • Acid and base for pH adjustment (e.g., HCl and NaOH)

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer with pH meter

  • Temperature-controlled water bath

Procedure:

  • Polymer Solution Preparation:

    • Prepare separate aqueous solutions of the two polymers (e.g., 2% w/v whey protein isolate and 1% w/v gum acacia).[10]

  • Emulsification:

    • Disperse the this compound-containing oil phase in the whey protein isolate solution using a high-speed homogenizer to form an oil-in-water emulsion.

  • Coacervation Induction:

    • Slowly add the gum acacia solution to the emulsion with continuous stirring.

    • Adjust the pH of the mixture to a point where the two polymers have opposite charges and interact to form a complex (e.g., pH 4.2).[10] This will cause the complex to precipitate out of the solution, forming a coating around the oil droplets.

  • Hardening and Collection:

    • Cool the mixture in an ice bath to harden the coacervate walls.

    • The microcapsules can be collected by centrifugation or filtration.

  • Drying (Optional): The collected microcapsules can be freeze-dried (as per Protocol 2) to obtain a stable powder.

  • Storage: Store the coacervate suspension or dried powder in a sealed, light-proof container at a low temperature.

References

Application of Beta-Carotene in Functional Food Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carotene (B85742), a prominent member of the carotenoid family, is a lipophilic, red-orange pigment abundant in various fruits and vegetables.[1] Beyond its role as a natural colorant, this compound is a potent antioxidant and a precursor to vitamin A (retinol), making it a highly sought-after ingredient in the development of functional foods.[2] Functional foods are designed to offer health benefits beyond basic nutrition, and the incorporation of this compound can contribute to various physiological functions, including supporting immune health, promoting healthy vision and skin, and protecting against oxidative stress-related conditions.[2][3][4]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the development of functional foods. This document outlines the health benefits, mechanisms of action, and practical protocols for extraction, quantification, and stability assessment of this compound in food matrices.

Health Benefits and Mechanism of Action

This compound's primary health benefits stem from its antioxidant properties and its role as a provitamin A.[2][3]

  • Provitamin A Activity: The human body can convert this compound into vitamin A (retinol), an essential nutrient for vision, immune function, cell growth, and reproduction.[5][6][7][8] This conversion is a regulated process, reducing the risk of vitamin A toxicity that can be associated with high intake of preformed vitamin A from animal sources.[9]

  • Antioxidant Function: this compound is an effective scavenger of free radicals, which are unstable molecules that can cause cellular damage through a process called oxidative stress.[3][4][5] By neutralizing these free radicals, this compound helps protect the body from chronic diseases such as certain cancers and heart disease.[5][6]

  • Immune Support: Adequate vitamin A status, maintained through this compound intake, is crucial for the proper functioning of the immune system.[2][3]

  • Skin and Eye Health: this compound is associated with maintaining skin health and appearance and may offer protection against UV radiation.[5][6] It is also vital for vision, and diets rich in this compound may reduce the risk of age-related macular degeneration (AMD).[5][6]

The conversion of this compound to its active form, retinoic acid, and its subsequent impact on gene expression is a key mechanism of its action.

Signaling Pathway of this compound as Provitamin A

This compound is converted to retinal and then to retinoic acid, which acts as a ligand for nuclear receptors, thereby modulating gene expression.

Vitamin A Signaling Pathway This compound This compound Retinal Retinal This compound->Retinal BCMO1 Retinol (B82714) (Vitamin A) Retinol (Vitamin A) Retinal->Retinol (Vitamin A) Retinoic Acid (RA) Retinoic Acid (RA) Retinal->Retinoic Acid (RA) RAR RAR Retinoic Acid (RA)->RAR RAR-RXR Complex RAR-RXR Complex RAR->RAR-RXR Complex RXR RXR RXR->RAR-RXR Complex RARE (DNA) RARE (DNA) RAR-RXR Complex->RARE (DNA) Binds to Gene Transcription Gene Transcription RARE (DNA)->Gene Transcription Modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

Vitamin A signaling cascade.

Data Presentation: Quantitative Information

The following tables summarize key quantitative data relevant to the application of this compound in functional foods.

Table 1: this compound Content in Selected Foods

Food SourceFormThis compound Content (µ g/100g )
CarrotsCooked8,279[5]
Sweet PotatoBoiled9,406[5]
SpinachCooked, no fat6,103[5]
Carrot-flavored baby foodProcessed8,487[10]
Canned peas and carrotsProcessed2,550[10]
Carrot-flavored juiceProcessed1,266[10]
Dried mangoesProcessed1,262[10]

Table 2: Recommended Daily Intake of Vitamin A (as Retinol Activity Equivalents - RAE)

Age Group/ConditionRecommended Daily Allowance (mcg RAE/day)
Adult Males900[5]
Adult Females700[5]
Pregnant Women770[5][6]
Lactating Women1,300[5][6]

*Conversion: 12 µg of dietary this compound is equivalent to 1 µg of retinol (RAE).

Table 3: Stability of this compound in Food Matrices

Food Matrix/ConditionProcessing/StorageRetention of this compound (%)Reference
Yellow-fleshed Sweet PotatoBaking~75[11]
White-fleshed Sweet PotatoBaking~110[11]
Kidney BeansBoiling174.2[12]
PeasBoiling128.3[12]
Mung Beans (dried)Boiling91.8[12]
TarosSteaming160.9[12]
O/W Emulsion (no antioxidant)4 weeks at 4°C~97.2[6]
O/W Emulsion (no antioxidant)4 weeks at 25°C~95.3[6]
Nanoemulsions30 daysSignificantly higher than bulk oil[5]

Table 4: Bioavailability of this compound

SourceModelBioavailability/UptakeReference
Plant Sources (general)Human studies5% to 65% absorption[8]
NanoemulsionsIn vitro digestion35.6%[5]
Bulk OilIn vitro digestion3.1%[5]
Cooked CornCaco-2 cellsSignificantly enhanced[9]
Mixed MicellesCaco-2 cells36.7% uptake[13]
Orange-fleshed sweet potatoCaco-2 cells28.9% uptake[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Extraction of this compound from a Solid Food Matrix for HPLC Analysis

Objective: To extract this compound from a solid food sample for quantification by HPLC.

Materials:

  • Food sample (e.g., freeze-dried vegetable powder, baked good)

  • Acetone (B3395972)

  • Petroleum ether

  • Hexane

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate (B86663)

  • Mortar and pestle or food processor

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Volumetric flasks

  • Amber vials

Procedure:

  • Sample Preparation: Homogenize the food sample to a fine powder using a mortar and pestle or a food processor.

  • Extraction: a. Weigh approximately 1-5 g of the homogenized sample into a flask. b. Add 50 mL of acetone and stir or shake for 30 minutes at room temperature, protected from light. c. Filter the mixture through a Buchner funnel. d. Repeat the extraction process with fresh acetone until the residue is colorless.[14]

  • Liquid-Liquid Partitioning: a. Combine the acetone extracts and transfer to a separatory funnel. b. Add 50 mL of petroleum ether and 100 mL of distilled water. c. Gently shake the funnel to partition the carotenoids into the petroleum ether layer. d. Discard the lower aqueous layer. e. Wash the petroleum ether layer with distilled water two to three times to remove residual acetone.

  • Drying and Concentration: a. Pass the petroleum ether extract through a column of anhydrous sodium sulfate to remove any remaining water. b. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: a. Re-dissolve the dried extract in a known volume of HPLC mobile phase (e.g., a mixture of methanol (B129727), acetonitrile (B52724), and dichloromethane) containing 0.1% BHT to prevent oxidation. b. Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial. c. The sample is now ready for HPLC analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in an extracted sample.

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 or C30 column

  • This compound standard of known purity

  • HPLC-grade solvents (e.g., methanol, acetonitrile, dichloromethane, ethyl acetate)

  • Extracted sample from Protocol 1

Procedure:

  • Chromatographic Conditions:

    • Column: C18 or C30 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of solvents. A common isocratic mobile phase is a mixture of methyl dichloride, methanol, and acetonitrile (e.g., 2:1:3 v/v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 450 nm.[3]

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation: a. Prepare a stock solution of this compound standard in the mobile phase. b. Create a series of working standards of different concentrations (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the stock solution. c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: a. Inject the filtered sample extract into the HPLC system. b. Identify the this compound peak based on its retention time compared to the standard. c. Record the peak area of the this compound in the sample.

  • Quantification: a. Use the calibration curve to determine the concentration of this compound in the injected sample. b. Calculate the this compound content in the original food sample, taking into account the initial sample weight and dilution factors.

Protocol 3: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of a this compound-enriched food extract.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Food extract containing this compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the food extract in methanol to obtain a series of concentrations.

  • Assay: a. In a test tube or microplate well, mix a specific volume of the sample extract (e.g., 0.5 mL) with a specific volume of the DPPH solution (e.g., 3 mL).[1] b. Prepare a blank containing only methanol and a control containing the DPPH solution and methanol (without the sample). c. Incubate the mixtures in the dark at room temperature for 30 minutes.[1]

  • Measurement: a. Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1] b. The scavenging of the DPPH radical by the antioxidant in the sample will result in a decrease in absorbance (color change from violet to yellow).

  • Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 b. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Mandatory Visualizations

Workflow for the Development of a this compound Fortified Functional Food

Functional Food Development Workflow cluster_0 Phase 1: Conception & Formulation cluster_1 Phase 2: Processing & Analysis cluster_2 Phase 3: Functional & Stability Assessment cluster_3 Phase 4: Final Product A Market & Health Need Analysis B Selection of Food Matrix (e.g., Beverage, Dairy, Baked Good) A->B C This compound Source Selection (Natural Extract vs. Synthetic) B->C D Formulation Development (Dosage, Emulsifiers, Stabilizers) C->D E Incorporation of this compound (e.g., Emulsification) D->E F Processing (e.g., Pasteurization, Baking) E->F G Quantification of this compound (HPLC/UV-Vis) F->G H Antioxidant Activity Assay (DPPH/ORAC) G->H I In Vitro Bioavailability Study (Caco-2 Cell Model) G->I J Stability Testing (Temperature, Light, pH) G->J K Sensory Evaluation H->K I->K J->K L Final Product with Health Claim Substantiation K->L

Functional food development workflow.

Conclusion

The incorporation of this compound into functional foods presents a significant opportunity to enhance the nutritional and health-promoting properties of food products. Its dual role as a natural colorant and a bioactive compound with antioxidant and provitamin A activity makes it a versatile ingredient.[2] However, the successful development of this compound-fortified functional foods requires careful consideration of its stability during processing and storage, as well as its bioavailability in the final product. The application notes and protocols provided herein offer a foundational framework for researchers and scientists to effectively utilize this compound in the creation of novel functional foods that can contribute to consumer health and wellness. Further research should continue to explore innovative encapsulation and delivery systems to maximize the stability and bioavailability of this important nutrient.

References

In Vitro Antioxidant Capacity of Beta-Carotene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of beta-carotene (B85742), a key provitamin A carotenoid known for its potent free-radical scavenging properties.[1] The following sections detail the principles and methodologies for three widely used assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

Summary of this compound's In Vitro Antioxidant Capacity

This compound's antioxidant activity stems from its conjugated polyene chain, which can effectively quench singlet oxygen and scavenge peroxyl radicals.[2] However, its efficacy can vary significantly depending on the assay method, solvent, and the specific isomers present. The following table summarizes quantitative data from various studies.

AssayCompoundIC50 (μg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Ferric Reducing Power (μM Fe(II)/μg)Reference
DPPH Pure β-carotene63.9--[3]
ABTS Pure β-carotene7.0~3.0 mol α-TE/mol-[2][3]
ABTS (all-E)-β-carotene-2.1 mmol/L-[4]
FRAP (all-E)-β-carotene--0.0[1][2]
FRAP β-carotene (6.71 µg/mL)--10.70 ± 0.24[5]
FRAP β-carotene (3.36 µg/mL)--4.27 ± 0.03[5]
FRAP β-carotene (1.68 µg/mL)--1.07 ± 0.13[5]

Note: The antioxidant activity of this compound can be influenced by factors such as concentration, the presence of other compounds, and the specific experimental conditions. It is noteworthy that some studies report no ferric reducing activity for this compound isomers in the FRAP assay, while others provide quantitative values, suggesting the results can be highly dependent on the assay conditions.[1][2][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

The DPPH assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[6] DPPH is a stable free radical with a deep purple color, showing a maximum absorbance at approximately 517 nm.[7][8] When an antioxidant, such as this compound, donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from purple to yellow. This decolorization is proportional to the antioxidant's concentration and potency.[7]

Experimental Protocol

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • This compound standard

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[6]

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[8]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, hexane, or acetone) due to its lipophilic nature.

    • Create a series of dilutions of the this compound stock solution to be tested.

  • Assay Procedure:

    • To a 96-well plate, add 20 µL of each this compound dilution or standard.[7]

    • Add 200 µL of the DPPH working solution to each well.[7]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3][6]

    • Measure the absorbance at 517 nm.[7]

    • A blank containing only the solvent and DPPH solution should also be measured.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank (DPPH solution without sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.[6] A lower IC50 value indicates greater antioxidant activity.[3]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix 20 µL Sample with 200 µL DPPH Solution DPPH_sol->Mix BC_sol Prepare this compound Stock & Dilutions BC_sol->Mix Incubate Incubate in Dark for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] This method is applicable to both hydrophilic and lipophilic compounds.[9] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, resulting in a blue-green solution with a maximum absorbance at 734 nm.[9][10] In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, causing the solution to decolorize. The extent of decolorization is proportional to the antioxidant's concentration and activity.[9]

Experimental Protocol

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Ethanol or phosphate-buffered saline (PBS, pH 7.4)

  • This compound standard

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[9][11]

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol (for lipophilic samples like this compound) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9][12]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a series of Trolox standards in ethanol to create a standard curve.[9]

  • Assay Procedure:

    • Add 5 µL of the this compound dilutions or Trolox standards to a 96-well plate.[12]

    • Add 200 µL of the ABTS•+ working solution to each well.[12]

    • Mix and incubate for 5-6 minutes at room temperature, protected from light.[12][13]

    • Measure the absorbance at 734 nm.[9]

Data Analysis:

The percentage of inhibition of absorbance is calculated as:

% Inhibition = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the ABTS•+ working solution without the sample.

  • A_sample is the absorbance of the sample with the ABTS•+ working solution.

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by plotting a standard curve of the percentage of inhibition versus the concentration of Trolox. The TEAC of this compound is then calculated from this standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8, 12-16h) ABTS_work Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm ABTS_stock->ABTS_work Mix Mix 5 µL Sample/Standard with 200 µL ABTS•+ Solution ABTS_work->Mix Sample_prep Prepare this compound & Trolox Standards Sample_prep->Mix Incubate Incubate for ~6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Value Measure->Calculate

ABTS Assay Experimental Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[14][15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[14] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[15]

Experimental Protocol

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) standard solution

  • This compound sample

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

  • Water bath at 37°C

  • Micropipettes

Procedure:

  • Preparation of FRAP Working Solution:

    • Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the FRAP working solution to 37°C before use.

  • Sample and Standard Preparation:

    • Dissolve this compound in an appropriate solvent.

    • Prepare a series of dilutions of the this compound sample.

    • Prepare a series of aqueous ferrous sulfate standards for the calibration curve.

  • Assay Procedure:

    • Add 10 µL of the this compound dilution or ferrous sulfate standard to a 96-well plate.[14]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[14]

    • Mix and incubate at 37°C for 4 minutes.[14]

    • Measure the absorbance at 593 nm.[14]

Data Analysis:

A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the this compound sample is then determined by comparing its absorbance with the standard curve and is typically expressed as µM of Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_sol Prepare FRAP Working Solution (Acetate buffer, TPTZ, FeCl3) Warm_sol Warm FRAP Solution to 37°C FRAP_sol->Warm_sol Mix Mix 10 µL Sample/Standard with 220 µL FRAP Solution Warm_sol->Mix Sample_prep Prepare this compound & FeSO4 Standards Sample_prep->Mix Incubate Incubate at 37°C for 4 min Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µM Fe(II) equivalents) Measure->Calculate

FRAP Assay Experimental Workflow

References

Application Note: High-Precision Quantification of Beta-Carotene using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carotene (B85742), a key dietary precursor to vitamin A, is a carotenoid with significant antioxidant properties. Accurate quantification of this compound in various biological matrices and pharmaceutical formulations is crucial for nutrition science, clinical research, and drug development. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise and accurate measurement of this compound. This application note provides a detailed overview and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. This method ensures high accuracy by correcting for matrix effects and variations during sample preparation through the use of a stable isotope-labeled internal standard, such as [¹³C₁₀]-β-carotene or [²H₈]-β-carotene.[1]

Principle of Isotope Dilution Mass Spectrometry

IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically enriched analog of the analyte (in this case, a stable isotope-labeled this compound) to the sample at the beginning of the analytical process. This "isotopic spike" serves as an internal standard that behaves identically to the endogenous analyte during extraction, purification, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the isotopic standard, precise quantification can be achieved, effectively compensating for any sample losses or matrix-induced signal suppression or enhancement.

Experimental Workflow Overview

The general workflow for the analysis of this compound by IDMS involves sample preparation, which may include extraction and saponification, followed by chromatographic separation and mass spectrometric detection.

IDMS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Food Matrix) Spike Addition of Isotopically Labeled Internal Standard (e.g., ¹³C₁₀-β-carotene) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Saponification Saponification (Optional) Extraction->Saponification Evaporation Evaporation & Reconstitution Saponification->Evaporation LC LC Separation (e.g., C18 or C30 column) Evaporation->LC MS MS/MS Detection (APCI, SRM/MRM) LC->MS Quantification Quantification based on Isotope Ratios MS->Quantification Result Final Concentration Calculation Quantification->Result

Caption: High-level workflow for this compound analysis using IDMS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the IDMS analysis of this compound based on published methods.

Table 1: Mass Spectrometric Parameters for this compound and its Isotopologues.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
[¹²C]-β-Carotene537321APCI (+)[2][3][4]
[¹³C₁₀]-β-Carotene547330APCI (+)[2][3][4][5]
[²H₈]-β-Carotene543.5 + 544.5- (SIM)APcI (-)[6]
[¹³C₄₀]-β-Carotene (IS)576.4- (SIM)APcI (-)[6]

APCI: Atmospheric Pressure Chemical Ionization; SIM: Selected Ion Monitoring.

Table 2: Method Performance Characteristics.

ParameterValueMatrixReference
Limit of Detection (LOD)0.5 pmol (on-column)Serum[5]
Linearity Range4 orders of magnitude-[5]
Lower Limit of Quantification (LLOQ)0.003 - 1.406 µg/mLHuman Plasma[7]
Accuracy85.9% - 114.0%Human Plasma[7]
Precision (RSD%)< 15%Human Plasma[7]

Experimental Protocols

Below are detailed protocols for the key steps in the IDMS analysis of this compound.

Protocol 1: Sample Preparation from Human Plasma (without Saponification)

This protocol is suitable for studies where the analysis of intact retinyl esters alongside this compound is desired.[2][3][4]

Materials:

  • Human plasma

  • [¹³C₁₀]-β-carotene internal standard solution (in ethanol)

  • Ethanol (B145695)

  • Hexane (B92381)

  • Butylated hydroxytoluene (BHT)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1.0 mL of human plasma into a glass centrifuge tube.

  • Add a known amount of [¹³C₁₀]-β-carotene internal standard solution.

  • Add 1.0 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 2.0 mL of hexane. Vortex vigorously for 2 minutes to extract the lipids.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction (steps 4-6) two more times, pooling the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Food Matrix (with Saponification)

Saponification is often necessary for food matrices to hydrolyze carotenoid esters and triglycerides, which can interfere with the analysis.[8]

Materials:

  • Homogenized food sample

  • [¹³C₁₀]-β-carotene internal standard solution

  • Ethanol with 0.1% BHT

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 15% in methanol)

  • Hexane

  • Saturated NaCl solution

  • Deionized water

  • Vortex mixer

  • Shaking water bath

  • Centrifuge

Procedure:

  • Weigh a known amount of the homogenized food sample into a screw-cap glass tube.

  • Add a known amount of [¹³C₁₀]-β-carotene internal standard solution.

  • Add 5 mL of ethanol with 0.1% BHT and vortex to mix.

  • Add 1 mL of 15% methanolic KOH.

  • Cap the tube tightly and place it in a shaking water bath at a controlled temperature (e.g., 35°C) for a specified time (e.g., 10 minutes to 16 hours, depending on the matrix).[8][9]

  • After saponification, cool the tube to room temperature.

  • Add 5 mL of deionized water and 5 mL of hexane. Vortex for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the extraction (steps 7-9) until the hexane layer is colorless.

  • Wash the pooled hexane extracts with saturated NaCl solution and then with deionized water to remove residual KOH.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

LC Conditions:

  • Column: C18 or C30 reversed-phase column (C30 columns are often preferred for carotenoid separations).[5][6]

  • Mobile Phase A: Methanol/water (e.g., 95:5, v/v) with 0.1% formic acid or ammonium (B1175870) acetate.[6][10]

  • Mobile Phase B: Acetonitrile/methylene chloride (e.g., 90:10, v/v) or Methyl-tert-butyl ether (MtBE)/Methanol with 0.1% formic acid.[6][10]

  • Gradient: A suitable gradient program to separate this compound from other carotenoids and matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 - 1.8 mL/min).[6][11]

  • Column Temperature: 25-40°C.[6][9]

MS/MS Conditions:

  • Ionization Mode: APCI in positive ion mode is commonly used for this compound.[2][3][4]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Monitor the specific precursor-to-product ion transitions for both native this compound and the isotopically labeled internal standard (see Table 1).

  • Source Parameters: Optimize parameters such as nebulizer gas, auxiliary gas, corona current, and source temperature to achieve maximum signal intensity.

LC_MS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Reconstituted_Sample Reconstituted Sample Injection Column C18 or C30 Reversed-Phase Column Reconstituted_Sample->Column Mobile_Phase Gradient Elution Column->Mobile_Phase Separation Analyte Separation Mobile_Phase->Separation Ionization APCI Source (Positive Mode) Separation->Ionization Precursor_Selection Quadrupole 1: Select Precursor Ion (e.g., m/z 537) Ionization->Precursor_Selection Fragmentation Quadrupole 2: Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Selection Quadrupole 3: Select Product Ion (e.g., m/z 321) Fragmentation->Product_Selection Detector Detection Product_Selection->Detector

Caption: Workflow of the LC-MS/MS analysis for this compound.

Conclusion

Isotope Dilution Mass Spectrometry provides a robust, sensitive, and highly accurate method for the quantification of this compound in complex matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. The protocols outlined in this application note can be adapted for various research, clinical, and quality control applications, providing a solid foundation for the development and validation of analytical methods for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Beta-Carotene Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-carotene (B85742) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound from complex matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound extraction experiments in a question-and-answer format.

Issue 1: Low this compound Yield

Question: Why is my this compound yield consistently low, and how can I improve it?

Answer: Low this compound yield is a common challenge that can be attributed to several factors. Here are some potential causes and solutions:

  • Incomplete Cell Disruption: this compound is often located within cellular compartments. The rigid cell walls of plant materials and microalgae can prevent efficient extraction.

    • Solution: Employ appropriate cell disruption techniques before extraction. For plant materials, mechanical methods like grinding, homogenization, or freeze-drying can be effective. For microalgae with tougher cell walls, methods such as bead milling, high-pressure homogenization, or enzymatic lysis may be necessary.[1][2]

  • Inappropriate Solvent Selection: The polarity of the extraction solvent plays a crucial role in the solubility and recovery of this compound.

    • Solution: this compound is a non-polar compound and dissolves best in non-polar solvents. However, a combination of polar and non-polar solvents is often most effective for complex matrices. For instance, a mixture of hexane (B92381), acetone, and ethanol (B145695) can improve extraction from plant tissues.[3][4] Experiment with different solvent systems to find the optimal one for your specific matrix.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for the complete diffusion of this compound from the matrix into the solvent.

    • Solution: Optimize the extraction time and temperature. Be cautious, as prolonged exposure to high temperatures can lead to this compound degradation.[5] For methods like Ultrasound-Assisted Extraction (UAE), shorter extraction times are often sufficient.[3][6]

  • Matrix Interference: The presence of other compounds in the matrix, such as lipids and chlorophylls, can interfere with the extraction and quantification of this compound.

    • Solution: A saponification step can be introduced to remove these interfering substances. This involves treating the extract with an alkali solution (e.g., potassium hydroxide (B78521) in methanol) to hydrolyze lipids and chlorophylls, making the this compound more accessible for extraction.[2][7][8][9]

Issue 2: Degradation of this compound During Extraction

Question: My extract is a pale yellow or colorless instead of a vibrant orange/red. What is causing the degradation of my this compound, and how can I prevent it?

Answer: this compound is highly susceptible to degradation due to its conjugated double bond structure. The primary culprits are light, heat, and oxygen.

  • Light Exposure: this compound is photosensitive and can be rapidly degraded by exposure to light, especially UV light.

    • Solution: Conduct all extraction steps in a dark environment or use amber-colored glassware to protect the sample from light.[10]

  • High Temperatures: Elevated temperatures can accelerate the oxidation and isomerization of this compound.

    • Solution: Use lower extraction temperatures whenever possible. If heating is necessary, keep the duration as short as possible.[5] Techniques like supercritical fluid extraction (SFE) with CO2 can be performed at relatively low temperatures.[11][12]

  • Oxidation: The presence of oxygen can lead to the oxidative cleavage of the this compound molecule.

    • Solution: De-gas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen). The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidation.[3][10]

Issue 3: Difficulty in Extracting from Oily Matrices

Question: I am trying to extract this compound from an oily matrix (e.g., palm oil, seed oil), but the separation is difficult. What is the best approach?

Answer: Extracting this compound from oily matrices presents a unique challenge due to the similar solubility of this compound and the oil itself in non-polar solvents.

  • Solution 1: Saponification: This is a highly effective method. Saponification converts the triglycerides (oils) into water-soluble soaps, while the non-saponifiable this compound remains in the organic phase, allowing for easy separation.[13]

  • Solution 2: Liquid-Liquid Extraction with Polar Solvents: After an initial extraction with a non-polar solvent, you can perform a liquid-liquid extraction with a polar solvent like ethanol. The oil will have a higher affinity for the non-polar solvent, while some separation of this compound can be achieved.

  • Solution 3: Adsorption Chromatography: This method involves passing the oil extract through an adsorbent column (e.g., silica (B1680970) gel). The this compound will be selectively adsorbed, and then can be eluted with a suitable solvent, leaving the bulk of the oil behind.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound extraction?

A1: There is no single "best" solvent, as the optimal choice depends on the matrix. Generally, this compound is a non-polar molecule and dissolves well in non-polar solvents like hexane and petroleum ether. However, for complex matrices, a mixture of solvents is often more effective. A common combination is hexane:acetone:ethanol (2:1:1 v/v/v), which leverages the properties of both polar and non-polar solvents to disrupt the matrix and solubilize the this compound.[3][4][15] Acetone is often favored for its ability to both extract this compound and dehydrate the plant tissue.[16]

Q2: Do I need to perform a saponification step?

A2: Saponification is highly recommended when dealing with matrices that are rich in lipids (oils and fats) and chlorophylls, such as green leafy vegetables and some microalgae.[2][7][8] This step removes these interfering compounds, which can otherwise co-extract with this compound and lead to inaccurate quantification and a less pure extract. However, saponification should be performed carefully, as the alkaline conditions and heat can potentially degrade this compound.[9][17]

Q3: What are the advantages of modern extraction techniques like UAE and SFE over traditional solvent extraction?

A3: Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods:

  • UAE: Utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration. This often leads to shorter extraction times, reduced solvent consumption, and lower operating temperatures, thus minimizing this compound degradation.[3][6][18]

  • SFE: Employs supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is highly selective, and the solvent is easily removed by depressurization, leaving no residue. It is also performed at relatively low temperatures, which is ideal for heat-sensitive compounds like this compound.[11][12][19]

Q4: How can I be sure that I am extracting all the this compound from my sample?

A4: To ensure exhaustive extraction, you can perform sequential extractions. After the initial extraction, separate the solvent and add fresh solvent to the residue. Repeat this process until the solvent remains colorless, indicating that no more this compound is being extracted.[20]

Q5: How should I store my this compound extracts?

A5: To prevent degradation, this compound extracts should be stored in amber-colored vials under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C or below).[10] It is also advisable to analyze the extracts as soon as possible after preparation.

Data Presentation

Table 1: Comparison of this compound Yield from Different Extraction Methods and Matrices

MatrixExtraction MethodSolvent(s)Key ParametersThis compound YieldReference
Tomato Waste Ultrasound-Assisted Extraction (UAE)Hexane:Acetone:Ethanol (2:1:1)90W ultrasonic power, 15 minHigh Yield (Specific value not provided)[3][6]
Carrot Solvent ExtractionEthanol40°C, Solid:Solvent ratio 1:4016.63 mg/100g[21]
Carrot Pomace Ultrasound-Assisted Extraction (UAE)59% Ethanol16 min, 29°C14.89 µg/g[18]
Palm Fiber Pressurized Liquid Extraction (PLE)Not specifiedNot specified713 µg/g extract[22]
Microalgae (Dunaliella salina) Supercritical CO2 Extraction (SFE)CO2 with 10% Ethanol co-solvent500 bar, 70°C>90% recovery[11][14]
Palm Oil (CPO) Soxhlet AdsorptionIsopropyl alcohol, Hexane1 hr IPA extraction, 1:4 CPO to adsorbent ratio3790 ppm[14]

Table 2: this compound Content in Various Plant Matrices

Plant MatrixVarietyThis compound Content (µ g/100g )Reference
Carrot Red1187
Carrot Orange1906
Spinach -3468
Coriander Leaves -5404 - 5728[23]
Chaulai Leaves Amaranthus gangeticus7753[23]
Tomato Ripe316.6 - 341.2[23]
Mango Alphonso11789[23]
Mango Totapuri808.60[23]

Experimental Protocols

Protocol 1: General Solvent Extraction for this compound from Plant Material (e.g., Carrots)

  • Sample Preparation: Wash and peel fresh carrots. Cut them into small pieces and homogenize in a blender to a fine pulp.[13] For dry samples, grind to a fine powder.

  • Extraction:

    • Weigh approximately 10 g of the homogenized sample into a flask.

    • Add 100 mL of a solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v).[3][4][15]

    • If necessary, add an antioxidant like BHT (0.1%) to the solvent to prevent degradation.[3]

    • Stir the mixture on a magnetic stirrer for 1-2 hours at room temperature, protected from light.

  • Filtration and Separation:

    • Filter the mixture through a Büchner funnel with filter paper.

    • Wash the residue with the solvent mixture until the residue is colorless.

    • Combine all the filtrates.

  • Phase Separation (if using a biphasic mixture):

    • Transfer the filtrate to a separatory funnel.

    • Add distilled water to facilitate phase separation. The upper phase will contain the this compound.

    • Collect the upper organic phase.

  • Solvent Removal:

    • Evaporate the solvent from the extract using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane) for analysis.

    • Store the extract at -20°C in an amber vial under nitrogen.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Tomato Waste

  • Sample Preparation: Dry the tomato processing waste (peels and seeds) at a low temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Place 1 g of the powdered sample into a 50 mL flask.

    • Add 35 mL of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.05% BHT.[3][6]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic power (e.g., 90W) for 15-30 minutes at a controlled temperature (e.g., 15-20°C).[3][6]

  • Post-Extraction:

    • Follow steps 3-6 from the General Solvent Extraction protocol.

Protocol 3: Saponification of a Plant Extract

  • Initial Extraction: Obtain a crude extract using a suitable solvent extraction method.

  • Saponification Reaction:

    • Evaporate the solvent from the crude extract.

    • To the residue, add a 10% solution of potassium hydroxide (KOH) in methanol.[24]

    • Incubate the mixture in a water bath at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 10 minutes to 1 hour), with occasional stirring.[2] This step should be performed under a nitrogen atmosphere and in the dark.

  • Extraction of this compound:

    • After saponification, transfer the mixture to a separatory funnel.

    • Add an equal volume of a non-polar solvent (e.g., hexane or petroleum ether) and distilled water.

    • Shake vigorously to extract the this compound into the organic phase.

    • Allow the layers to separate and collect the upper organic layer containing the this compound.

    • Repeat the extraction of the aqueous layer with the non-polar solvent two more times to ensure complete recovery.

  • Washing:

    • Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper. This removes any residual alkali.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent using a rotary evaporator.

  • Storage:

    • Follow the storage instructions in the General Solvent Extraction protocol.

Visualizations

BetaCarotene_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Storage Start Complex Matrix (e.g., Plant, Algae) Homogenization Grinding / Homogenization Start->Homogenization CellDisruption Cell Disruption (e.g., Sonication, Bead Beating) (Optional, for tough matrices) Homogenization->CellDisruption SolventAddition Addition of Solvent(s) (+/- Antioxidant) CellDisruption->SolventAddition ExtractionMethod Extraction (e.g., Maceration, UAE, SFE) SolventAddition->ExtractionMethod Filtration Filtration / Centrifugation ExtractionMethod->Filtration Saponification Saponification (Optional, for high-lipid/chlorophyll matrices) Filtration->Saponification PhaseSeparation Liquid-Liquid Partitioning Saponification->PhaseSeparation SolventRemoval Solvent Evaporation PhaseSeparation->SolventRemoval Quantification Quantification (e.g., HPLC, UV-Vis) SolventRemoval->Quantification Storage Storage (-20°C, Inert Atmosphere, Dark) Quantification->Storage FinalProduct Purified this compound Storage->FinalProduct

Caption: General workflow for this compound extraction from complex matrices.

Extraction_Method_Decision_Tree cluster_plant Plant Tissue Path cluster_algae Microalgae Path cluster_oil Oily Matrix Path Start Start: Select Matrix MatrixType What is the nature of the matrix? Start->MatrixType PlantTissue Plant Tissue (e.g., Carrot, Tomato) MatrixType->PlantTissue Vegetable/Fruit Microalgae Microalgae (e.g., Dunaliella salina) MatrixType->Microalgae Algal Biomass OilyMatrix Oily Matrix (e.g., Palm Oil) MatrixType->OilyMatrix High Lipid Content PlantMethod Solvent Extraction or UAE is generally effective. PlantTissue->PlantMethod AlgaeDisrupt Cell disruption is critical. (e.g., High-pressure homogenization) Microalgae->AlgaeDisrupt OilSapon Saponification is the most effective method. OilyMatrix->OilSapon OilChrom Adsorption chromatography is an alternative. OilyMatrix->OilChrom PlantSapon Consider saponification for green leafy vegetables. PlantMethod->PlantSapon AlgaeMethod SFE with CO2 is a good option for high purity. AlgaeDisrupt->AlgaeMethod

Caption: Decision tree for selecting a this compound extraction method.

References

Technical Support Center: Optimizing HPLC Separation of Beta-Carotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of beta-carotene (B85742) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound isomers.

Question: Why am I seeing poor resolution between this compound isomers?

Answer:

Poor resolution is a frequent challenge in the separation of this compound isomers due to their structural similarity. Several factors can contribute to this issue:

  • Inappropriate HPLC Column: Standard C18 columns often fail to provide adequate separation of these hydrophobic, structurally related isomers.[1][2][3] A C30 column is highly recommended as its longer alkyl chain offers enhanced shape selectivity, which is crucial for resolving geometric isomers like all-trans- and cis-beta-carotene.[1][3][4][5][6]

  • Suboptimal Mobile Phase Composition: The mobile phase must be carefully optimized. A nonaqueous reversed-phase (NARP) system is typically used for fat-soluble compounds like this compound.[1][2] This often consists of a combination of solvents such as methanol (B129727), acetonitrile, and a stronger, less polar solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (B95107) (THF) to ensure solubility and achieve the desired separation.[1][2][6][7][8]

  • Incorrect Column Temperature: Temperature plays a critical role in selectivity. For C30 columns, lower temperatures (e.g., 10-20°C) have been shown to improve the resolution of this compound isomers.[1][2][9] However, for some isomers, an optimal temperature around 23°C may be necessary.[10] It is essential to evaluate the effect of column temperature for your specific separation.[2][10]

  • Isocratic vs. Gradient Elution: While isocratic elution can be used, a gradient elution program, where the mobile phase composition is changed over time, often provides better separation for complex mixtures of isomers by improving peak sharpness and reducing analysis time.[11][12][13]

Question: My this compound peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors in this compound analysis:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[14]

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, particularly with free silanol (B1196071) groups, can cause tailing. Adding a modifier like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%) can help to suppress these interactions and improve peak shape.[14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to distorted peak shapes. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[15]

Question: I am observing extra or "ghost" peaks in my chromatogram. What is their origin?

Answer:

The appearance of unexpected peaks can be attributed to:

  • Sample Degradation: this compound is susceptible to degradation by light, heat, and oxygen.[14] This can lead to the formation of oxidation products (epoxides, apocarotenals) or isomerization, which will appear as extra peaks.[14]

  • Contamination: Ghost peaks can also arise from contamination in the HPLC system, solvents, or the sample itself.

To mitigate this, it is crucial to:

  • Prepare fresh samples and standards.[14]

  • Use high-purity, HPLC-grade solvents.[8]

  • Protect samples and standards from light by using amber vials or wrapping them in foil.[14]

  • Control the temperature during sample preparation and storage.[14]

  • Deoxygenate solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your samples and mobile phase.[7][14]

Question: The peak area of my all-trans-beta-carotene standard is decreasing with each injection. Why is this happening?

Answer:

A decreasing peak area for your main analyte is a strong indicator of on-column degradation or instability in your prepared solutions.[14]

  • On-Column Degradation: The stationary phase itself can sometimes contribute to the degradation of sensitive compounds. As mentioned previously, the addition of a modifier like TEA can help to passivate active sites on the column.[14]

  • Solution Instability: this compound in solution is prone to degradation over time. It is recommended to prepare fresh working solutions daily and to store stock solutions at low temperatures (e.g., -18°C or lower) under a nitrogen atmosphere.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A C30 reversed-phase column is considered the gold standard for the separation of this compound isomers.[1][3][4][5][6] Its unique shape selectivity is superior to that of traditional C18 columns for resolving these structurally similar, hydrophobic compounds.[1][2][3]

Q2: What is a typical mobile phase for this compound isomer separation?

A common approach is to use a nonaqueous reversed-phase (NARP) mobile phase. This typically involves a gradient elution with a mixture of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE).[1][2] For example, a gradient of methanol and MTBE is often effective.[6][10]

Q3: What is the optimal detection wavelength for this compound?

The maximum absorbance for all-trans-beta-carotene is around 450-453 nm, and this is the most commonly used wavelength for detection.[7][8][16][17] A photodiode array (PDA) detector is highly recommended as it can provide spectral information that helps in the identification of different isomers.[16]

Q4: How should I prepare my samples for this compound analysis?

Sample preparation often involves extraction with an organic solvent. For complex matrices, a saponification step may be necessary to remove interfering lipids.[7][8] It is critical to protect the sample from light and heat throughout the preparation process and to use an antioxidant like BHT to prevent degradation.[7][14]

Data Presentation

Table 1: Comparison of HPLC Columns for this compound Isomer Separation

Column TypeTypical DimensionsParticle Size (µm)Key Advantages for this compound Separation
C30 4.6 x 150 mm, 4.6 x 250 mm3, 5Excellent shape selectivity for separating geometric isomers.[1][4][5]
C18 4.6 x 150 mm, 4.6 x 250 mm3, 5Generally good for hydrophobic compounds, but often fails to separate cis/trans isomers of this compound effectively.[1][2][3]

Table 2: Example Gradient Elution Programs for this compound Isomer Separation on a C30 Column

Time (min)% Mobile Phase A (e.g., Methanol/Water)% Mobile Phase B (e.g., MTBE)Flow Rate (mL/min)
Program 1
0.085151.0
20.050501.0
25.050501.0
25.185151.0
35.085151.0
Program 2
010001.0
9001001.0

Note: These are example gradients and should be optimized for your specific application and column.

Experimental Protocols

Protocol 1: HPLC Separation of this compound Isomers using a C30 Column

Objective: To achieve baseline separation of all-trans- and major cis-isomers of this compound.

Materials:

  • HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.

  • C30 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).[1]

  • HPLC-grade methanol, methyl tert-butyl ether (MTBE), and water.

  • This compound standard.

  • Amber vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Methanol/Water (98:2, v/v).

    • Mobile Phase B: MTBE.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Prepare a stock solution of all-trans-beta-carotene in a suitable solvent (e.g., hexane (B92381) or THF with 0.1% BHT).

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

    • Store all solutions in amber vials and protect from light.

  • HPLC Conditions:

    • Column: C30, 5 µm, 4.6 x 150 mm.

    • Column Temperature: 15°C (optimize as needed between 10-25°C).[1][2][10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: PDA detector at 450 nm.[7][8][16][17]

    • Gradient Program:

      • 0-15 min: 15% B to 40% B

      • 15-25 min: 40% B to 70% B

      • 25-30 min: Hold at 70% B

      • 30.1-35 min: Return to 15% B and equilibrate.

  • Analysis:

    • Inject the standard solutions and samples.

    • Identify the isomers based on their retention times and UV-Vis spectra.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Extraction/ Standard Weighing dissolve Dissolution in Solvent (+0.1% BHT) sample->dissolve protect Protection from Light & Heat (Amber Vials) dissolve->protect hplc_system HPLC System (C30 Column) protect->hplc_system chromatogram Chromatogram Generation hplc_system->chromatogram mobile_phase Mobile Phase (MeOH/MTBE Gradient) mobile_phase->hplc_system detection PDA Detection (450 nm) identification Peak Identification (Retention Time & Spectra) chromatogram->identification quantification Quantification identification->quantification

Caption: Experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Poor Isomer Separation cause1 Inappropriate Column (e.g., C18) issue->cause1 cause2 Suboptimal Mobile Phase issue->cause2 cause3 Incorrect Temperature issue->cause3 solution1 Use C30 Column cause1->solution1 solution2 Optimize Mobile Phase (Gradient, Solvents) cause2->solution2 solution3 Optimize Temperature (e.g., 10-20°C) cause3->solution3

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

"preventing beta-carotene degradation during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of beta-carotene (B85742) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is highly susceptible to degradation due to its conjugated polyene structure. The primary factors leading to its degradation are exposure to light, heat, and oxygen.[1][2][3] The presence of oxygen can lead to autooxidation, while light can cause photo-oxidation and isomerization from the trans to the less stable cis form.[2][4] Elevated temperatures accelerate the rates of both oxidation and isomerization reactions.[5][6]

Q2: How can I minimize this compound degradation during sample extraction?

A2: To minimize degradation, it is crucial to work under subdued light and in a low-oxygen environment.[7][8] Use deoxygenated solvents and consider adding antioxidants, such as butylated hydroxytoluene (BHT) or α-tocopherol, to your extraction solvents.[7][9] It is also advisable to keep samples cold and process them as quickly as possible.[10]

Q3: What are the best solvents for extracting and storing this compound?

A3: The choice of solvent can impact this compound stability. For extraction, a mixture of solvents is often used to ensure complete extraction from the sample matrix. Common extraction solvents include hexane, acetone, ethanol, and dichloromethane (B109758).[11][12] For storage, stock solutions are often prepared in solvents like tetrahydrofuran (B95107) (THF) and stored at low temperatures (-20°C to -80°C) under an inert atmosphere (nitrogen or argon).[7] It's important to use high-purity, peroxide-free solvents.[7]

Q4: What are the visible signs of this compound degradation?

A4: The most apparent sign of this compound degradation is a loss of color, as the long conjugated system responsible for its orange-red color is disrupted.[2] In a solution, this will be observed as a fading of the characteristic color. Chromatographically, degradation can be seen as a decrease in the peak area of all-trans-beta-carotene and the appearance of new peaks corresponding to isomers and oxidation products.[9]

Q5: Can I use antioxidants to protect my samples?

A5: Yes, adding antioxidants is a highly recommended practice. Butylated hydroxytoluene (BHT) at a concentration of 0.025% to 0.1% is commonly added to extraction solvents to prevent oxidative degradation.[7][9] Other antioxidants like α-tocopherol and ascorbyl palmitate have also been shown to be effective.[7][13]

Troubleshooting Guides

Problem 1: Low recovery of this compound after extraction.

Possible Cause Troubleshooting Step
Incomplete Extraction Optimize your solvent system. A combination of polar and non-polar solvents may be necessary for complex matrices.[11] Ensure sufficient extraction time and repeat the extraction process until the sample residue is colorless.[14]
Degradation during Extraction Work under dim light and use amber-colored glassware.[7] Purge solvents with nitrogen to remove dissolved oxygen.[9] Add an antioxidant like BHT to the extraction solvent.[9] Keep the sample and extracts on ice.
Adsorption to Labware Use glass or polypropylene (B1209903) labware. Avoid prolonged contact with certain plastics that may adsorb carotenoids.

Problem 2: Appearance of unexpected peaks in HPLC chromatogram.

Possible Cause Troubleshooting Step
Isomerization Minimize exposure to light and heat during sample preparation and storage.[2] Prepare samples fresh before analysis. If using an autosampler, ensure it is cooled.[15]
Oxidation Products This indicates significant degradation. Review your entire sample preparation workflow to identify and eliminate sources of oxygen and light exposure.[9] Ensure solvents are peroxide-free.[7]
Contamination Ensure all glassware is scrupulously clean. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before injection.[11]

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables summarize the degradation kinetics under various temperatures and the protective effects of antioxidants.

Table 1: Effect of Temperature on this compound Degradation Half-Life

Matrix Temperature (°C) Half-Life Reference
Carrot Slices453.02 hours[5]
Carrot Slices651.43 hours[5]
Freeze-dried Carrots (aw 0.75)403 days[1]
Freeze-dried Carrots (aw 0.31-0.54)4011-14 days[1]
Encapsulated Carrot Waste Extract218-12 months[16]
Encapsulated Carrot Waste Extract371.5-2 months[16]

Table 2: Protective Effect of Antioxidants on this compound Stability

Antioxidant Concentration Conditions Protection (% reduction in oxidation) Reference
α-Tocopherol0.1 µmol/LAir-saturated, 60°C for 120 min4%[7]
α-Tocopherol10 µmol/LAir-saturated, 60°C for 120 min92%[7]
Ascorbyl Palmitate0.10 wt%Light exposure for 1 hour17.5%[13]

Experimental Protocols

Protocol 1: General Extraction of this compound from a Solid Matrix (e.g., Plant Tissue)

  • Homogenization: Weigh the sample and homogenize it with a suitable solvent mixture (e.g., hexane/acetone/ethanol in a 2:1:1 ratio) in a blender or with a mortar and pestle. Perform this step under dim light.

  • Extraction: Transfer the homogenate to a flask and stir for 30 minutes at room temperature, protected from light.

  • Phase Separation: Add water to the extract to facilitate phase separation. The upper, colored layer containing the this compound should be carefully collected.

  • Repeated Extraction: Repeat the extraction process with the remaining solid residue until it is colorless.

  • Pooling and Drying: Pool all the colored extracts. Dry the extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen at a temperature below 40°C.[7]

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., THF with 0.1% BHT) for analysis. Store at -80°C under nitrogen until analysis.[7]

Protocol 2: Quantification of this compound using HPLC

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in an appropriate solvent (e.g., THF with 0.1% BHT). From the stock solution, prepare a series of dilutions to create a calibration curve.[14]

  • Chromatographic Conditions:

    • Column: C18 or C30 reversed-phase column (C30 columns can provide better separation of isomers).[9][17]

    • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and dichloromethane is commonly used.[9]

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV-Vis detector set at approximately 450 nm.[14][18]

  • Injection: Inject the standards and prepared samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound by using the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Low Light) cluster_analysis Analysis cluster_storage Storage Sample Sample Collection Homogenize Homogenization (with antioxidant solvent) Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Filter Filtration Extract->Filter Evaporate Solvent Evaporation (under N2, <40°C) Filter->Evaporate Reconstitute Reconstitution in stabilized solvent Evaporate->Reconstitute HPLC HPLC Analysis (C18/C30 Column, ~450nm) Reconstitute->HPLC Store Store at -80°C under Argon/Nitrogen Reconstitute->Store Quantify Quantification HPLC->Quantify

Caption: Workflow for this compound extraction and analysis, emphasizing protective measures.

degradation_pathway cluster_isomerization Isomerization cluster_oxidation Oxidation BetaCarotene All-trans-β-Carotene CisIsomers Cis-Isomers (e.g., 9-cis, 13-cis) BetaCarotene->CisIsomers Light, Heat Epoxides Epoxides BetaCarotene->Epoxides Oxygen Apocarotenals Apocarotenals Epoxides->Apocarotenals ShortChainProducts Short-Chain Products Apocarotenals->ShortChainProducts Factor_Light Light Factor_Light->BetaCarotene Factor_Heat Heat Factor_Heat->BetaCarotene Factor_Oxygen Oxygen Factor_Oxygen->BetaCarotene

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Improving Beta-Carotene Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing beta-carotene (B85742) in their experiments, maintaining its stability in cell culture media is paramount for reproducible and accurate results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this lipophilic compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound in cell culture experiments.

Issue 1: Precipitation of this compound in the Culture Medium

Potential Cause Troubleshooting/Solution
Poor Solubility This compound is highly hydrophobic and will not readily dissolve in aqueous culture media.
- Solvent-Based Delivery: Prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) and then dilute it into the serum-containing media. The final solvent concentration should be minimal (e.g., <0.1%) to avoid cytotoxicity.[1]
- Use of Delivery Systems: Encapsulate this compound in delivery vehicles such as liposomes, niosomes, or nanoemulsions to improve its dispersion and stability in the aqueous medium.[2][3]
Interaction with Media Components Components in the media, such as certain salts or proteins, can contribute to the precipitation of this compound, especially at high concentrations.
- Serum-Mediated Solubilization: Fetal bovine serum (FBS) can aid in solubilizing this compound. Pre-incubating the this compound stock solution with FBS before adding it to the rest of the medium can improve its stability.[1][4]
- pH of the Medium: Ensure the pH of the culture medium is stable, as significant shifts can affect the stability of supplemented compounds.[5]
Temperature Fluctuations Repeated freeze-thaw cycles of stock solutions or temperature shifts in the culture medium can lead to the precipitation of less soluble compounds.
- Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing.[6]
- Stable Incubation: Maintain a stable temperature in your cell culture incubator.

Issue 2: Rapid Degradation of this compound in Culture

Potential Cause Troubleshooting/Solution
Oxidation This compound is highly susceptible to oxidation due to its conjugated double bond structure. This can be accelerated by exposure to oxygen, light, and heat.[3][7]
- Work in Low Light: Prepare this compound solutions and handle cultures under subdued lighting conditions to minimize photo-oxidation.[8][9]
- Use Antioxidants: Co-supplement the media with antioxidants like α-tocopherol (Vitamin E) or ascorbic acid (Vitamin C) to protect this compound from oxidative damage.[8][10]
- Minimize Headspace: When preparing and storing solutions, minimize the air in the headspace of the container to reduce oxygen exposure.
High Incubator Temperature Standard cell culture incubator temperatures (37°C) can accelerate the degradation of this compound over time.
- Time-Course Experiments: For long-term experiments, consider replenishing the this compound-containing medium at regular intervals to maintain the desired concentration.
- Encapsulation: Utilize delivery systems like solid lipid nanoparticles or bilayer emulsions that can offer enhanced thermal stability.[3][5]
Presence of Pro-oxidants Certain components in the media or secreted by cells can act as pro-oxidants, accelerating this compound degradation.
- Media Composition: Be mindful of the media components. For instance, high concentrations of certain metal ions can promote oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a this compound stock solution for cell culture?

A1: Due to its hydrophobicity, a common method is to first dissolve this compound in a suitable organic solvent. Tetrahydrofuran (THF) is effective for solubilizing this compound, and ethanol can also be used.[1][11] To enhance stability, an antioxidant like butylated hydroxytoluene (BHT) can be added to the solvent.[12] The stock solution should be stored in amber vials at -20°C or -80°C to protect it from light and heat.[8]

Q2: How can I deliver this compound to my cells effectively and ensure its stability?

A2: The choice of delivery vehicle is crucial. While direct addition of a solvent-based stock to serum-containing media is common, it may not be the most stable method.[4] Encapsulation methods offer superior stability and can improve cellular uptake. Niosomes, for instance, have been shown to keep this compound stable in culture medium for up to 96 hours.[2] Solid lipid nanoparticles and bilayer emulsions are other effective options that protect this compound from degradation.[3][5]

Q3: How does serum in the cell culture medium affect this compound stability?

A3: Serum, particularly the lipoproteins within it like low-density lipoproteins (LDL) and high-density lipoproteins (HDL), can help to solubilize and stabilize this compound in the aqueous environment of the culture medium.[1][4] Pre-mixing the this compound stock with serum before final dilution into the medium can improve its dispersion and reduce precipitation.

Q4: My this compound solution in the media is losing its orange color. What does this indicate?

A4: The orange color of this compound is due to its conjugated double bond system. A loss of color is a visual indicator of degradation, likely due to oxidation, which disrupts these bonds.[9] This suggests that the this compound is no longer in its active form. To mitigate this, follow the troubleshooting steps for preventing degradation, such as protecting from light and using antioxidants.

Q5: Can I use antioxidants to stabilize this compound in my cell culture experiments? Are they toxic to cells?

A5: Yes, antioxidants like α-tocopherol and ascorbic acid can significantly improve the stability of this compound in solution.[8][10] However, it is essential to determine the optimal, non-toxic concentration of these antioxidants for your specific cell line through a dose-response experiment (e.g., an MTT assay) before incorporating them into your main experiments.

Data Presentation

Table 1: Factors Affecting this compound Degradation

FactorEffect on StabilityMitigation Strategies
Light Accelerates degradation (photo-oxidation)Work in subdued light, use amber vials/plates
Temperature Higher temperatures increase the rate of degradationStore stock solutions at low temperatures (-20°C to -80°C), consider medium replenishment for long-term cultures
Oxygen Promotes oxidative degradationMinimize headspace in storage containers, consider working in a reduced oxygen environment if feasible
pH Acidic conditions can promote degradation[5]Maintain stable, physiological pH of the culture medium
Presence of Antioxidants Can significantly slow down degradationCo-supplement with α-tocopherol or ascorbic acid

Table 2: Comparison of this compound Delivery Methods

Delivery MethodAdvantagesDisadvantages
Solvent Dilution (e.g., Ethanol, THF) Simple and quick to prepare.Low stability in aqueous media, risk of precipitation, potential for solvent toxicity.[4]
Serum-Enriched Media Utilizes serum lipoproteins for solubilization, more physiological.[4]Stability can still be limited over time, dependent on serum quality and concentration.
Liposomes/Niosomes High stability, protects from degradation, can enhance cellular uptake.[2]More complex preparation, may require specialized equipment.
Nanoemulsions/Solid Lipid Nanoparticles Good stability against heat and light, can improve bioavailability.[3][5]Preparation can be complex, potential for particle size variability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Tetrahydrofuran (THF) or Ethanol (high purity)

    • Butylated hydroxytoluene (BHT) (optional antioxidant)

    • Amber glass vials

    • Argon or nitrogen gas (optional)

  • Procedure:

    • In a subdued light environment, accurately weigh the desired amount of this compound powder.

    • Prepare a solvent solution, for example, THF containing 0.1% BHT (w/v), to act as an antioxidant.

    • Dissolve the weighed this compound in the solvent to create a concentrated stock solution (e.g., 10 mM). Use a vortex or brief sonication if necessary to ensure complete dissolution.

    • (Optional) To minimize oxidation, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Store the stock solution in tightly sealed amber vials at -20°C or -80°C.

Protocol 2: Supplementing Cell Culture Medium with this compound

  • Materials:

    • This compound stock solution

    • Complete cell culture medium containing serum (e.g., 10% FBS)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw the this compound stock solution in the dark.

    • In a sterile tube, add the required volume of the stock solution to a small volume of serum. Mix gently by pipetting. This allows the this compound to associate with lipoproteins.

    • Add the serum-beta-carotene mixture to the pre-warmed complete culture medium to achieve the final desired concentration.

    • Mix the final medium gently but thoroughly.

    • Use the supplemented medium immediately for your cell culture experiments.

Visualizations

BetaCarotene_Degradation_Pathway BC This compound (all-trans) Isomers Cis-Isomers (e.g., 9-cis, 13-cis) BC->Isomers Light, Heat Oxidation Oxidation (Epoxides, Apocarotenals) BC->Oxidation Oxygen, Light, Heat Isomers->BC Reversion Isomers->Oxidation Oxygen, Light, Heat Cleavage Short-chain Products Oxidation->Cleavage Further Degradation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Stabilization cluster_prep Stock Solution Preparation cluster_media Media Supplementation cluster_analysis Stability Assessment A Weigh this compound B Dissolve in Solvent (e.g., THF + BHT) A->B C Store at -80°C in Amber Vials B->C D Thaw Stock Solution C->D E Pre-mix with Serum D->E F Dilute in Complete Medium E->F G Add to Cell Culture F->G H Incubate Cells G->H I Collect Media at Time Points H->I J Quantify this compound (e.g., HPLC) I->J

References

Technical Support Center: Troubleshooting Low Beta-Carotene Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-carotene (B85742) extraction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the recovery of this compound in your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is unexpectedly low. What are the most common causes?

A1: Low recovery of this compound is a frequent issue stemming from its inherent instability. The primary causes are degradation due to exposure to light, heat, and oxygen.[1][2][3] The polyene structure of this compound makes it highly susceptible to oxidation and isomerization.[1][4] Other significant factors include improper solvent selection, incomplete extraction from the sample matrix, and losses during downstream processing steps like saponification.

Q2: How can I minimize this compound degradation during my extraction procedure?

A2: To minimize degradation, it is crucial to protect your sample from light, heat, and oxygen throughout the entire workflow.[5]

  • Light: Use amber-colored glassware or wrap your containers in aluminum foil.[5][6] Work in a dimly lit area and avoid direct sunlight.[6]

  • Heat: Perform extractions at low or room temperature when possible.[5] If heating is necessary, use the lowest effective temperature for the shortest possible duration.[7][8] High temperatures significantly accelerate degradation.[4][7]

  • Oxygen: The presence of oxygen is a major factor in this compound degradation.[2] It is advisable to work under an inert atmosphere, such as nitrogen or argon, especially during evaporation and storage steps.[1][5][6] De-gassing solvents before use is also a good practice.[5] Additionally, incorporating antioxidants like Butylated Hydroxytoluene (BHT), α-tocopherol, or ascorbic acid into your extraction solvents can offer protection against oxidation.[6][9][10]

Q3: Which solvent system is best for extracting this compound?

A3: The optimal solvent depends on the sample matrix. This compound is a non-polar molecule and dissolves well in non-polar solvents.[11] However, a mixture of solvents is often required for efficient extraction from complex biological materials. Acetone (B3395972), hexane (B92381), ethanol, and mixtures thereof are commonly used.[11][12] Acetone is often effective for extracting carotenoids from plant tissues containing water, while hexane is excellent for subsequent liquid-liquid partitioning.[13] For samples with high water content, a solvent that is miscible with water, like acetone or ethanol, can be beneficial for initial extraction.[6] Tetrahydrofuran (THF) is also noted for its high solubility of this compound.[4]

Q4: Can the saponification step reduce my this compound yield?

A4: Yes, saponification, a step often used to remove interfering lipids and chlorophylls, can lead to significant degradation of this compound if not performed carefully.[5] Exposure to oxygen and high temperatures during this step can cause oxidative damage and isomerization.[5] To mitigate this, it is recommended to de-gas all solutions with nitrogen and perform the reaction at a controlled, lower temperature.[5] The addition of antioxidants prior to saponification can also help preserve the this compound.[9]

Troubleshooting Guides

Issue 1: Consistently Low Yields Despite Following a Standard Protocol

If you are experiencing consistently low yields, a systematic evaluation of your protocol is necessary. The following workflow can help identify the problematic step.

G cluster_0 A Start: Low this compound Recovery B Review Sample Preparation: - Incomplete cell lysis? - Inadequate homogenization? A->B Step 1 C Optimize Extraction Parameters: - Solvent choice? - Extraction time/temperature? B->C Step 2 D Evaluate Post-Extraction Handling: - Degradation during solvent evaporation? - Adsorption to labware? C->D Step 3 E Check Analytical Method: - Incorrect wavelength? - Standard degradation? D->E Step 4 F Systematically Test Variables E->F G Implement Optimized Protocol F->G

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Steps:

  • Sample Preparation: For plant or cellular materials, ensure complete cell disruption to allow the solvent to access the this compound. Methods like grinding in liquid nitrogen, sonication, or enzymatic digestion can improve yields.

  • Extraction Parameters:

    • Solvent: If using a single solvent, consider a solvent mixture. For example, a pre-extraction with acetone followed by partitioning into hexane can be effective.

    • Time and Temperature: Prolonged extraction times, especially at elevated temperatures, can lead to degradation.[7] Try shorter extraction times or perform the extraction at a lower temperature. For instance, studies have shown that high temperatures promote degradation, with one study noting a 90% loss of initial this compound at 40°C over 54 days.[4]

  • Post-Extraction Handling:

    • Solvent Evaporation: Evaporate solvents under a stream of nitrogen at a low temperature.

    • Storage: Store extracts at low temperatures (-20°C or -80°C) under an inert atmosphere and in the dark.[14]

  • Analytical Method:

    • Quantification: For spectrophotometric methods, ensure you are using the correct wavelength maximum (λmax) for this compound in the specific solvent you are using. High-Performance Liquid Chromatography (HPLC) is a more accurate method for quantification as it can separate this compound from other carotenoids and isomers.[15][16]

    • Standards: Ensure your this compound standard is pure and has not degraded. Prepare fresh standard solutions regularly and store them under the same protective conditions as your samples.

Issue 2: Evidence of this compound Degradation (e.g., color change, unexpected peaks in HPLC)

Degradation of this compound often results in a color change from orange to a lighter yellow or colorless state and can produce various degradation products.

G cluster_0 A All-trans-beta-carotene B Isomers (e.g., 9-cis, 13-cis) A->B Light, Heat C Epoxides (e.g., 5,6-epoxide) A->C Oxygen E Short-chain cleavage products (e.g., β-ionone) A->E Heat, Oxidation D Apocarotenals & Ketones C->D Oxidation

Caption: Simplified degradation pathways of this compound.

Preventative Measures:

  • Antioxidants: The addition of antioxidants to the extraction solvent is a key preventative measure.

    • α-Tocopherol (Vitamin E): Has been shown to be highly effective in preventing the loss of this compound.[3][10]

    • Butylated Hydroxytoluene (BHT): Commonly used, but be aware that it can polymerize during saponification and interfere with chromatographic analysis.[6]

    • Ascorbic Acid (Vitamin C): Useful, especially in aqueous phases, and generally does not interfere with HPLC analysis.[9]

  • Inert Atmosphere: Purging your extraction vessels and storage containers with nitrogen or argon is highly effective at preventing oxidation.[1][6]

  • Temperature Control: Higher temperatures accelerate the rate of degradation.[7][8] Whenever possible, maintain samples and extracts at 4°C or below. For long-term storage, -80°C is preferable.[14]

Data & Protocols

Table 1: Comparison of Extraction Solvents and Methods for this compound Recovery
Extraction MethodSolvent(s)Co-solventTemperature (°C)Pressure (bar)Recovery/YieldSource
Supercritical CO2 (SCO2)Carbon Dioxide5% Ethanol65300~50.0%[13]
Supercritical CO2 (SCO2)Carbon Dioxide5% Ethanol80300~88.0% (from tomato waste)[13]
Ultrasound-Assisted (UAE)Sunflower Oil-51.5-~93.8% (total carotenoids)[13]
Conventional SolventAcetone-Room Temp-Determined as most suitable vs. ether, petroleum ether, hexane[13]
Ionic Liquid[C4mim][BF4]-Optimized-12.10 mg/100g (vs. 8.75 mg/100g with acetone)[14]
Protocol 1: General Protocol for this compound Extraction from Plant Material

This protocol is a general guideline and may require optimization for your specific sample.

Materials:

  • Plant tissue (e.g., carrot, pumpkin)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade) containing 0.1% BHT

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Amber-colored glassware

  • Rotary evaporator

  • Nitrogen gas line

Procedure:

  • Sample Homogenization: Weigh approximately 1-5 g of fresh plant tissue. Freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle. This ensures efficient cell disruption.

  • Initial Extraction: Transfer the powdered sample to an amber-colored flask. Add 25-50 mL of acetone containing 0.1% BHT. Stir the mixture magnetically for 30 minutes at room temperature, protected from light.[15]

  • Filtration/Centrifugation: Separate the extract from the solid residue by vacuum filtration or centrifugation (e.g., 4000 rpm for 10 minutes).

  • Repeat Extraction: Repeat the extraction process with fresh acetone on the residue until it becomes colorless. Pool all the acetone extracts.

  • Liquid-Liquid Partitioning: Transfer the pooled acetone extract to a separatory funnel. Add an equal volume of hexane and 10-20 mL of saturated NaCl solution to facilitate phase separation.

  • Phase Separation: Shake the funnel gently and allow the layers to separate. The upper hexane layer will contain the this compound.

  • Wash Step: Discard the lower aqueous layer. Wash the hexane layer two to three times with distilled water to remove residual acetone.

  • Drying: Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the hexane to dryness using a rotary evaporator at a low temperature (<35°C). Ensure the flask is flushed with nitrogen gas as the last of the solvent evaporates to prevent oxidation of the dried extract.

  • Reconstitution and Storage: Reconstitute the extract in a known volume of a suitable solvent for your analysis (e.g., mobile phase for HPLC). Store the extract at -20°C or below under a nitrogen atmosphere in a sealed, amber vial until analysis.

This technical support center provides a starting point for troubleshooting low this compound recovery. Successful extraction often requires careful optimization of each step for the specific sample matrix and experimental goals.

References

Technical Support Center: Minimizing Isomerization of Beta-Carotene During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the isomerization of beta-carotene (B85742) during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a concern during analysis?

A1: this compound naturally exists predominantly in the all-trans configuration. Isomerization is the process where the all-trans form is converted into its cis-isomers (e.g., 9-cis, 13-cis, 15-cis).[1] This is a significant concern during analysis because cis-isomers have different physical, chemical, and biological properties, including reduced vitamin A activity and altered antioxidant capacity.[1][2] The formation of these isomers during sample preparation and analysis can lead to inaccurate quantification of the biologically active all-trans-beta-carotene.[3]

Q2: What are the primary factors that cause this compound isomerization?

A2: The primary factors that induce the isomerization of this compound are exposure to light, heat, and acids.[1][2] Even the release of organic acids from slicing fruits can be enough to cause isomerization.[4] Other contributing factors include the presence of catalytic agents, photosensitizers, and oxygen.[2][5] The solvent used for extraction and analysis can also influence the rate of isomerization.[6]

Q3: How can I prevent isomerization during sample and standard preparation?

A3: To minimize isomerization during preparation, it is crucial to work under controlled conditions. This includes:

  • Light Protection: Use amber glassware or wrap containers in aluminum foil and work under subdued, yellow, or red light.[7][8]

  • Temperature Control: Prepare samples on ice and perform extractions at low temperatures. If solvent evaporation is necessary, keep the temperature below 40°C.[7][8]

  • Oxygen Exclusion: Deoxygenate solvents by purging with an inert gas like nitrogen or argon.[7][8] Store all solutions under a nitrogen atmosphere in tightly sealed vials.[8]

  • Use of Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.1% to all solvents used for sample and standard preparation.[8]

  • pH Control: Avoid exposure to acidic conditions.[7] The addition of a modifier like triethylamine (B128534) (TEA) to the HPLC mobile phase can help suppress degradation on the column.[8]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and provides actionable solutions.

Problem Possible Causes Troubleshooting Solutions
Low or disappearing main peak (all-trans-beta-carotene) in HPLC. Degradation of the parent compound due to oxidation or isomerization.[8]Add Antioxidants: Incorporate 0.1% BHT into all solvents for sample and standard preparation.[8] • Protect from Light and Heat: Work under subdued light and maintain low temperatures during preparation and storage.[7][8] • Deoxygenate Solvents: Purge all solvents with nitrogen and store solutions under a nitrogen blanket.[8]
Appearance of extra or "ghost" peaks in the chromatogram. Formation of cis-isomers or oxidation products like epoxides and apocarotenals.[8]Prepare Fresh Samples: Use freshly prepared samples and standards to minimize degradation over time.[8] • Optimize HPLC Method: Use a C30 column for better separation of isomers.[3][9] Adjust mobile phase and temperature for optimal resolution.[9]
Poor peak shape or tailing. Column overload or co-elution of degradation products.[8]Dilute Sample: If the sample concentration is too high, dilute it and reinject.[8] • Address Degradation: Minimize the formation of degradation products by following the preventative measures outlined above (light, heat, and oxygen protection).[8]
Inconsistent quantification results. Isomerization during the analytical procedure.[10] Instability of standard solutions.Validate Method: Ensure your analytical method does not induce isomerization by testing a pure all-trans-beta-carotene standard with your full procedure.[10] • Proper Standard Handling: Prepare stock solutions in a solvent with an antioxidant, store at -20°C to -80°C under an inert atmosphere, and protect from light.[7][11] Prepare working solutions fresh on the day of analysis.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution

This protocol outlines the steps for preparing a stable this compound standard solution to minimize degradation.

Materials:

Procedure:

  • Prepare Solvent with Antioxidant: Prepare a solution of your chosen solvent containing 0.1% (w/v) BHT.[8]

  • Weigh Standard: In a subdued light environment, accurately weigh the required amount of all-trans-beta-carotene.[8]

  • Dissolve Standard: Dissolve the weighed standard in the solvent containing BHT to create a concentrated stock solution (e.g., 1 mg/mL). Use an ultrasonic bath briefly if needed to ensure complete dissolution.[8]

  • Store Properly: Blanket the stock solution with nitrogen, seal the amber flask tightly, and store at -20°C or lower.[7][8]

  • Prepare Working Solutions: On the day of analysis, allow the stock solution to come to room temperature. Prepare serial dilutions using a mobile phase-like solvent that also contains 0.1% BHT.[8]

Protocol 2: HPLC Analysis of this compound Isomers

This protocol provides a general methodology for the separation and quantification of this compound isomers using HPLC.

HPLC System:

  • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.[3][9][12] C18 columns are often insufficient for resolving all cis and trans isomers.[9]

  • Detector: A photodiode array (PDA) or UV-Vis detector set at approximately 450 nm.[3]

  • Mobile Phase: A nonaqueous reversed-phase (NARP) mobile phase is typically used.[9] A common combination is a gradient of methanol, acetonitrile, and methyl tert-butyl ether (MTBE).[9] The addition of 0.05-0.1% triethylamine (TEA) can improve peak shape and recovery.[8]

  • Column Temperature: Temperature should be optimized. A study found that 10°C provided the best resolution for some isomers.[9]

Sample Preparation (General):

  • Extraction: Extract this compound from the sample matrix using an appropriate solvent (e.g., hexane, acetone, or a mixture).[12][13] The extraction should be performed under the protective conditions described in the FAQs.

  • Saponification (if necessary): If the sample contains interfering lipids, saponification may be required. However, this step can also promote isomerization, so conditions (e.g., temperature, time, alkali concentration) must be carefully optimized.[14][15] The addition of an antioxidant like ascorbic acid during saponification can help minimize losses.[14]

  • Final Preparation: Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C).[7] Reconstitute the residue in the mobile phase for injection.[3]

Visualizations

Isomerization_Factors cluster_factors Inducing Factors cluster_carotene This compound Light Light Exposure AllTrans All-trans-β-carotene Light->AllTrans Heat Thermal Stress Heat->AllTrans Acid Acidic Conditions Acid->AllTrans Oxygen Oxygen Presence Oxygen->AllTrans CisIsomers cis-Isomers (9-cis, 13-cis, etc.) AllTrans->CisIsomers Isomerization

Caption: Factors inducing the isomerization of all-trans-β-carotene.

Experimental_Workflow cluster_analysis Analytical Steps A Protect from Light (Amber Vials) E Extraction A->E B Control Temperature (Use Ice, <40°C Evaporation) B->E C Exclude Oxygen (Inert Gas) C->E D Add Antioxidant (e.g., 0.1% BHT) D->E F Saponification (Optional) E->F G HPLC Analysis (C30 Column) F->G H Quantification G->H

Caption: Workflow for minimizing this compound isomerization during analysis.

References

"addressing matrix effects in beta-carotene quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of quantifying beta-carotene (B85742), with a specific focus on addressing and mitigating matrix effects in various sample types.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] When analyzing this compound, particularly in complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683) or other metabolites can co-extract with the analyte. These components can either suppress the this compound signal by competing for ionization, or in some cases, enhance it.[1][2] This interference can lead to significant inaccuracies, poor reproducibility, and reduced sensitivity in quantitative analysis, compromising the reliability of the results.[1]

Q2: What is the most effective way to correct for matrix effects that cannot be eliminated through sample cleanup?

A2: The most recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] A SIL-IS, such as ¹³C-β-carotene or d8-β-carotene, is chemically identical to the analyte but has a different mass.[3][4][5] Because it co-elutes and experiences the same ionization suppression or enhancement as the target analyte, it can accurately compensate for variations in signal response.[5] If a SIL-IS is not available or is cost-prohibitive, other methods like matrix-matched calibration or the standard addition method can be employed.[1][2]

Q3: Can chromatographic conditions be modified to reduce matrix effects?

A3: Yes, optimizing chromatographic parameters is a key strategy. By changing the stationary phase (e.g., using a C30 column instead of a C18 for better separation of carotenoid isomers) or adjusting the mobile phase composition and gradient, it's possible to achieve chromatographic separation between this compound and interfering matrix components.[1][6] This prevents them from entering the mass spectrometer's ion source at the same time, thereby minimizing their impact on ionization.[1] Additionally, using a divert valve to send the highly contaminated early and late eluting portions of the run to waste can reduce source contamination.[2]

Troubleshooting Guides

Problem 1: Low and inconsistent recovery of this compound during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix. This compound is highly lipophilic and may bind to proteins and lipids in the sample.

  • Troubleshooting Steps:

    • Protein Precipitation: Ensure complete protein precipitation before extraction. For plasma or serum, using a solvent like ethanol (B145695) is a common first step.[7][8]

    • Solvent Selection: Use a nonpolar organic solvent like hexane (B92381) or a mixture (e.g., dichloromethane–ethanol) for liquid-liquid extraction (LLE).[7][9][10] The choice of solvent can significantly impact extraction efficiency.

    • Vortexing/Mixing: Ensure thorough mixing during the extraction step to facilitate the transfer of this compound from the aqueous/precipitated phase to the organic solvent.

    • Saponification (If applicable): If this compound is present as esters, a saponification step may be necessary to hydrolyze them. However, this step should be used cautiously as it can also degrade the analyte.[11]

    • Evaluate Different Techniques: Compare recovery from LLE, solid-phase extraction (SPE), and protein precipitation (PPT) to determine the optimal method for your specific matrix.[9]

Problem 2: Significant signal suppression or enhancement is observed in LC-MS/MS analysis.

  • Possible Cause: Co-elution of matrix components, most notably phospholipids in plasma/serum samples.

  • Troubleshooting Steps:

    • Quantify the Effect: First, assess the extent of the matrix effect using the post-extraction spike method (see Experimental Protocols). This will confirm if ion suppression or enhancement is the issue.[2]

    • Improve Sample Cleanup:

      • Phospholipid Depletion: Use specialized SPE cartridges or plates, such as HybridSPE-Phospholipid, designed to selectively remove phospholipids from the sample extract.

      • Liquid-Liquid Extraction (LLE): LLE is often effective at removing salts and more polar interferences. A double LLE can further improve selectivity.[9]

    • Optimize Chromatography: As mentioned in the FAQ, adjust your HPLC method to separate the this compound peak from the regions where matrix effects occur. A post-column infusion experiment can help identify these regions.[1]

    • Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating the matrix effect.[1]

    • Use a SIL-IS: If the above steps are insufficient, employing a stable isotope-labeled internal standard is the most robust way to compensate for the effect.[3][5]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for this compound and related compounds from human plasma, providing a benchmark for expected analytical performance.

AnalyteRecovery (%)Matrix Effect (%)Interpretation of Matrix Effect
β-Carotene 94.3%96.2%Minor Signal Suppression
9-Z-β-Carotene93.8%98.1%Minor Signal Suppression
13-Z-β-Carotene98.7%86.9%Signal Suppression
α-Carotene95.2%101.5%Minor Signal Enhancement
Lutein86.1%91.5%Signal Suppression
Zeaxanthin86.1%92.4%Signal Suppression
Retinol96.8%101.1%Minor Signal Enhancement

Data adapted from Stankovič et al., Molecules, 2022.[12] Matrix Effect is calculated as (response in matrix / response in solvent) x 100. A value <100% indicates suppression, while >100% indicates enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol describes a common method for extracting this compound from plasma samples.

  • Sample Preparation: Pipette 200 µL of human plasma into a clean glass tube.

  • Internal Standard Spiking: Add the internal standard (e.g., ¹³C-β-carotene dissolved in ethanol) to the plasma sample.

  • Protein Precipitation: Add 200 µL of absolute ethanol. Vortex vigorously for 30 seconds to precipitate plasma proteins.[7]

  • Extraction: Add 1 mL of n-hexane to the tube. Cap and vortex for 2 minutes to extract the carotenoids into the hexane layer.[7]

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to achieve complete phase separation.

  • Collection: Carefully transfer the upper organic (hexane) layer to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature below 40°C. Protect samples from light during this process.[13]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase or a suitable solvent for injection into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method

This method quantifies the absolute matrix effect by comparing the response of an analyte in a clean solvent to its response when spiked into a blank, extracted sample matrix.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma with no this compound) using the established extraction protocol (e.g., Protocol 1). After the evaporation step, reconstitute the dried extract with the same standard solution used for Set A.

    • Set C (Pre-Spike Sample): Spike the blank matrix with the this compound standard before the extraction process begins. This set is used to determine recovery.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area from Set B / Peak Area from Set A) * 100

    • Recovery (%) = (Peak Area from Set C / Peak Area from Set B) * 100

  • Interpretation: A Matrix Effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

TroubleshootingWorkflow start Inaccurate β-Carotene Quantification check_recovery Is Recovery Low or Inconsistent? start->check_recovery check_ms Is Ion Suppression or Enhancement Suspected? check_recovery->check_ms No optimize_extraction Optimize Extraction Protocol (Solvent, pH, Mixing) check_recovery->optimize_extraction Yes assess_me Assess Matrix Effect (Post-Extraction Spike) check_ms->assess_me Yes end_bad Problem Persists: Re-evaluate Method check_ms->end_bad No optimize_extraction->check_ms me_present Matrix Effect Confirmed? assess_me->me_present improve_cleanup Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) me_present->improve_cleanup Yes end_good Reliable Quantification Achieved me_present->end_good No optimize_lc Optimize Chromatography (Separate Analyte from Interference) improve_cleanup->optimize_lc use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil use_mmc Use Matrix-Matched Calibrators optimize_lc->use_mmc use_sil->end_good Best Practice use_mmc->end_good Alternative

Caption: Troubleshooting workflow for addressing matrix effects.

Caption: Comparison of sample preparation workflows.

References

Technical Support Center: Improving β-Carotene Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-carotene in vitro. Due to its hydrophobic nature, achieving sufficient and stable solubility of β-carotene in aqueous cell culture media is a significant challenge. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my β-carotene precipitating in the cell culture medium?

A1: β-Carotene is highly lipophilic and practically insoluble in water.[1][2] Precipitation in aqueous media is common and can be caused by several factors:

  • Solvent Choice: The organic solvent used to dissolve β-carotene may not be fully compatible with the aqueous culture medium, leading to precipitation upon dilution.[2]

  • Concentration: The final concentration of β-carotene in the medium may exceed its solubility limit, even with the use of co-solvents or delivery systems.

  • Temperature: Changes in temperature, such as moving from a warmer stock solution to a cooler medium, can decrease solubility.

  • Instability: β-Carotene is susceptible to oxidation and degradation when exposed to light, oxygen, or heat, which can affect its solubility and activity.[1]

Q2: What are the most common methods to improve β-carotene solubility for in vitro experiments?

A2: Several methods can be employed to enhance the solubility and stability of β-carotene in culture media:

  • Solvent-Based Delivery: Using a biocompatible organic solvent to first dissolve β-carotene before adding it to the culture medium.[3]

  • Detergent Micelles: Incorporating non-ionic detergents to form micelles that encapsulate β-carotene.

  • Nanoparticle Encapsulation: Using biodegradable polymers to create nanoparticles that carry β-carotene.[1][4][5][6]

  • Liposomal Delivery: Encapsulating β-carotene within liposomes, which are lipid vesicles.

  • Cyclodextrin Complexes: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[7][8][9]

  • Nanoemulsions: Creating oil-in-water nanoemulsions where β-carotene is dissolved in the oil phase.[10][11]

Q3: Can I use solvents like hexane (B92381) or chloroform (B151607) to dissolve β-carotene for cell culture?

A3: While solvents like hexane and chloroform are effective at dissolving β-carotene, they are generally not compatible with biological systems and can be toxic to cells.[2] It is crucial to use biocompatible solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) at very low final concentrations in the culture medium.[2][3]

Q4: How can I protect β-carotene from degradation during my experiments?

A4: β-Carotene is sensitive to light, heat, and oxygen.[1] To minimize degradation:

  • Work in low-light conditions or use amber-colored labware.

  • Prepare fresh solutions of β-carotene for each experiment.

  • Store stock solutions under an inert gas (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).[2]

  • Consider using antioxidants, such as butylated hydroxytoluene (BHT), in your stock solutions.[2]

  • Encapsulation methods like nanoparticles or liposomes can also provide protection against degradation.[1][7]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
β-carotene precipitates immediately upon addition to media. - Incompatible solvent.- High final concentration of organic solvent.- β-carotene concentration is too high.- Use a biocompatible solvent like ethanol or DMSO.[2][3]- Ensure the final solvent concentration in the media is minimal (e.g., <0.1%).- Perform a serial dilution of the β-carotene stock solution in the media to find the optimal concentration.
β-carotene solution is cloudy or has visible particles. - Incomplete dissolution in the initial solvent.- Aggregation of delivery vehicles (nanoparticles, liposomes).- Ensure complete dissolution in the organic solvent before adding to the aqueous phase. Sonication may help.- Check the particle size and polydispersity index of your delivery system. Optimize formulation if necessary.
Cells are showing signs of toxicity (e.g., poor morphology, reduced viability). - Toxicity from the organic solvent.- Cytotoxicity of the delivery system (e.g., detergents, polymers).- Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent or delivery system on your specific cell line.- Use the lowest effective concentration of the solubilizing agent.
Inconsistent experimental results. - Degradation of β-carotene.- Inconsistent preparation of β-carotene solutions.- Prepare fresh β-carotene solutions for each experiment and protect from light and heat.[1]- Standardize the protocol for preparing and adding β-carotene to the culture medium.

Quantitative Data Summary

Table 1: Solubility of β-Carotene in Various Solvents

Solvent Solubility Reference
Methanol10 µg/mL[12]
2-Propanol40 µg/mL[12]
Dimethyl sulfoxide (DMSO)30 µg/mL[12]

Table 2: Comparison of β-Carotene Delivery Systems

Delivery System Key Parameters Reference
Barley Protein Nanoparticles - Average Size: 351 nm- Encapsulation Efficiency: 90.7 ± 1.4%- Cellular Uptake: 15% (vs. 2.6% for free β-carotene)[4]
Solid Lipid Nanoparticles (SLNs) - Mean Zeta Potential: -26.3 ± 1.3 mV[1]
Ethylcellulose Nanoparticles - Mean Average Size: 60 ± 9 nm- Encapsulation Efficiency: 74 ± 2%- Bioaccessibility: 8.3 ± 0.1%[5][6]
Zein-Based Nanoparticles - Mean Size: 83 ± 8 nm- Encapsulation Efficiency: 93 ± 4%- Bioaccessibility: 37 ± 1%[5][6]
β-Cyclodextrin Inclusion Complex - Entrapment Efficiency: 82.47%- Loading Efficiency: 11.92%[8]
Whey Protein/OSA-Starch Complex - Apparent Aqueous Solubility: 264.05 ± 72.53 µg/mL[13]

Experimental Protocols

Protocol 1: Solubilization using Ethanol and Fetal Bovine Serum

This method utilizes ethanol as a solvent and the lipoprotein content of fetal bovine serum (FBS) to solubilize β-carotene in cell culture media.[3]

Materials:

  • β-carotene

  • Ethanol (absolute)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

Procedure:

  • Prepare a stock solution of β-carotene in ethanol. The concentration will depend on the desired final concentration in the media.

  • Warm the cell culture medium containing 10% FBS to 37°C.

  • Add the β-carotene/ethanol stock solution to the pre-warmed medium. The final volume of the ethanol solution should be 0.1% (v/v) of the culture medium.

  • Incubate the medium at 37°C for 30 minutes with gentle agitation to allow for the solubilization of β-carotene.

  • The medium is now ready for use in cell culture experiments.

Protocol 2: Preparation of β-Carotene Loaded Zein-Based Nanoparticles

This protocol describes the solvent-displacement method for producing zein-based nanoparticles for β-carotene delivery.[5]

Materials:

  • Zein (B1164903)

  • β-carotene

  • Ethanol (100% and 75% aqueous solution)

  • Deionized water

Procedure:

  • Organic Phase Preparation: a. Prepare a zein solution by dissolving 0.5 g of zein in 100 mL of 75% aqueous ethanol solution. b. Prepare a β-carotene solution by dissolving 2.5 x 10⁻⁵ g of β-carotene in 50 mL of 100% ethanol. c. Mix 40 mL of the zein solution with 10 mL of the β-carotene solution under constant stirring at 200 rpm. This is your final organic phase.

  • Nanoparticle Formation: a. Add the organic phase dropwise into a larger volume of deionized water (the antisolvent) under constant stirring. b. The nanoparticles will form spontaneously as the ethanol diffuses into the water.

  • Solvent Removal and Concentration: a. Remove the ethanol from the nanoparticle suspension using a rotary evaporator. b. Concentrate the nanoparticle suspension to the desired volume.

  • Characterization (Optional but Recommended): a. Measure the particle size, polydispersity index, and zeta potential using dynamic light scattering. b. Determine the encapsulation efficiency by separating the encapsulated β-carotene from the free β-carotene and quantifying the amount.

Visualizations

experimental_workflow_solvent cluster_prep Stock Solution Preparation cluster_media Media Preparation cluster_solubilization Solubilization A Dissolve β-carotene in Ethanol C Add Stock Solution to Medium (0.1% v/v) A->C B Warm Culture Medium with 10% FBS to 37°C B->C D Incubate at 37°C for 30 min C->D E Ready-to-use Medium D->E

Caption: Workflow for solubilizing β-carotene using ethanol and FBS.

experimental_workflow_nanoparticles cluster_organic Organic Phase Preparation A Dissolve Zein in 75% Ethanol C Mix Zein and β-carotene solutions A->C B Dissolve β-carotene in 100% Ethanol B->C D Add Organic Phase to Water (Antisolvent) C->D E Solvent Removal (Rotary Evaporation) D->E F Nanoparticle Suspension E->F

Caption: Workflow for preparing β-carotene loaded zein nanoparticles.

troubleshooting_logic Start Problem: β-carotene Precipitation Solvent Check Solvent Type and Concentration Start->Solvent Concentration Check β-carotene Concentration Start->Concentration Temperature Check Temperature Start->Temperature Solvent_Action Use Biocompatible Solvent (e.g., Ethanol, DMSO) at <0.1% final concentration Solvent->Solvent_Action Concentration_Action Perform Serial Dilution to find optimal concentration Concentration->Concentration_Action Temperature_Action Maintain Consistent Temperature Temperature->Temperature_Action

Caption: Troubleshooting logic for β-carotene precipitation.

References

Technical Support Center: Optimization of Saponification for Beta-Carotene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of beta-carotene (B85742), with a specific focus on the critical saponification step.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the saponification step in this compound analysis?

A1: The saponification step serves two main purposes in carotenoid analysis. First, it hydrolyzes carotenoid esters, which are often present in fruits and other samples, to their free carotenol form, simplifying chromatographic separation and quantification.[1] Second, it removes interfering substances like chlorophylls (B1240455) and unwanted lipids (triglycerides) that can interfere with spectrophotometric or chromatographic analysis.[2][3]

Q2: Is saponification always necessary for this compound analysis?

A2: Not always. The necessity of saponification depends on the sample matrix. For instance, it may be unnecessary for vegetables like kale and tomato where carotenoids are not significantly esterified.[4] However, for samples rich in carotenol esters, such as papaya, or those with high lipid content, saponification is crucial for accurate analysis.[1][4] It is advisable to assess the sample matrix to determine if this step is required.

Q3: What are the common causes of this compound loss during saponification?

A3: this compound is highly unsaturated and susceptible to degradation during saponification.[1] The primary causes of loss include:

  • Oxidation: Exposure to oxygen can lead to the oxidative cleavage of the polyene chain.

  • Isomerization: The conversion of the biologically active all-trans-β-carotene to its cis-isomers can be induced by heat, light, and acidic conditions.[1]

  • High Temperatures and Strong Alkali: Aggressive saponification conditions, such as high temperatures and concentrated alkali solutions, can accelerate degradation.[3][4]

  • Micelle Formation: The soap produced during saponification can form micelles that trap lipophilic carotenoids, preventing their transfer into the extraction solvent.[3]

Q4: How can I minimize the degradation of this compound during saponification?

A4: To minimize degradation, the following precautions are recommended:

  • Work under dim light and inert atmosphere: Conduct the procedure under subdued lighting and an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation.[4][5]

  • Use antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the extraction solvent can protect this compound from oxidation.[6]

  • Optimize reaction conditions: Use the mildest effective conditions. This includes optimizing the alkali concentration, temperature, and duration of the saponification.[4][6] Cold, overnight saponification is often preferred over hot saponification.[4]

  • Prevent micelle formation: The addition of a phosphate (B84403) buffer after saponification can help prevent the formation of soap micelles that trap carotenoids.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound 1. Degradation during saponification: Exposure to heat, light, or oxygen.[1][4] 2. Loss during washing: Emulsion formation or carotenoids remaining in the aqueous phase. 3. Incomplete extraction from micelles: Soap formation trapping the analyte.[3] 4. Incomplete hydrolysis of esters. 1. Perform saponification at room temperature or lower, under a nitrogen atmosphere, and in the dark. Add an antioxidant (e.g., BHT, ascorbic acid).[4][6] 2. Use a saturated NaCl solution to break emulsions. Ensure complete phase separation before collecting the organic layer. 3. Add a phosphate buffer to the saponified mixture to prevent micelle formation.[3] 4. Ensure adequate reaction time and appropriate alkali concentration for your specific sample matrix.
Presence of unexpected peaks in the chromatogram 1. Isomerization: Formation of cis-isomers of this compound due to harsh conditions.[1][4] 2. Interference from chlorophylls or other pigments: Incomplete removal of interfering substances.[2] 3. Antioxidant interference: Some antioxidants, like BHT, can polymerize and appear as peaks in the chromatogram.[5]1. Use milder saponification conditions (lower temperature, shorter time).[4] Use a C30 column for better separation of isomers.[2][7] 2. Ensure the saponification is complete to remove all chlorophylls. A simple visual check for the absence of green color can be indicative. 3. If using BHT, be aware of its potential to form interfering peaks.[5] Consider using alternative antioxidants like ascorbic acid.[6]
Variable or inconsistent results 1. Inhomogeneous sample. 2. Inconsistent saponification conditions: Fluctuations in temperature or reaction time. 3. Incomplete phase separation during extraction. 1. Ensure the sample is thoroughly homogenized before taking an aliquot for analysis. 2. Use a temperature-controlled water bath or shaker for consistent temperature. Time the reaction accurately. 3. Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

Experimental Protocols

Protocol 1: Cold Saponification for General Samples

This protocol is a gentle method suitable for a wide range of samples and aims to minimize carotenoid degradation.[1][4]

  • Extraction: Extract the carotenoids from the homogenized sample using a suitable solvent (e.g., acetone, ethanol, or a mixture). Repeat the extraction until the residue is colorless.

  • Solvent Partition: Transfer the carotenoid extract to a separatory funnel and partition it into an immiscible solvent like petroleum ether or hexane (B92381) by adding water.

  • Saponification: Add an equal volume of 10% methanolic potassium hydroxide (B78521) (KOH) to the carotenoid-containing solvent in the separatory funnel.

  • Incubation: Stopper the funnel, mix gently, and leave it to stand overnight at room temperature in the dark.

  • Washing: The following day, wash the organic phase repeatedly with water to remove the alkali. Check the pH of the wash water to ensure it is neutral.

  • Drying and Concentration: Dry the saponified extract over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for HPLC analysis.

Protocol 2: Optimized Saponification for High-Lipid Matrices (e.g., Milk Fat)

This protocol is optimized for samples with a high lipid content where efficient removal of fats is crucial.[6][8]

  • Sample Preparation: To a known amount of the lipid sample, add an antioxidant solution (e.g., 20% ascorbic acid).

  • Saponification: Add 10M alcoholic KOH.

  • Incubation: Incubate the mixture in a water bath at 45°C for 30 minutes.

  • Extraction: After cooling, extract the unsaponifiable matter (containing this compound) with hexane or another suitable non-polar solvent. Repeat the extraction multiple times.

  • Washing: Pool the organic extracts and wash with water to remove residual alkali.

  • Drying and Concentration: Dry the extract over anhydrous sodium sulfate and evaporate the solvent under nitrogen.

  • Reconstitution: Dissolve the residue in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following tables summarize the impact of different saponification conditions on the recovery of this compound and other carotenoids from various studies.

Table 1: Effect of Saponification on Carotenoid Recovery in Green Vegetables

CarotenoidMean Recovery (%) after Saponification with Ambersep 900 OH Resin
(all-E)-β-carotene99-104
(all-E)-Lutein99-104
(all-E)-Violaxanthin99-104
(all-E)-Lutein epoxide99-104
(9’Z)-Neoxanthin119
(all-E)-Neoxanthin90

Source: Adapted from a study on a simple saponification method for green vegetables.[2][9]

Table 2: Recovery Rates of this compound and Retinol with Saponification in Serum and Liver

AnalyteMatrixRecovery Rate (%)
This compoundSerum99.7
RetinolSerum93.7
This compoundLiver107.1
RetinolLiver92.8

Source: Adapted from a study on the simultaneous determination of this compound and retinol.

Table 3: Impact of Saponification on Total Carotenoid Content in Various Foods

Food SampleChange in Total Carotenoids after Saponification
Pumpkin FleshReduced by 71.82%
BroccoliReduced by 52.02%
Spinach (Lutein)Decreased by 24.4%
Spinach (β-carotene)Increased
Apple PeelIncreased
Radish PeelIncreased
Radish FleshIncreased
MaizeIncreased

Source: Adapted from a study investigating carotenoids with and without saponification.[10]

Visualizations

Saponification_Workflow General Workflow for Saponification in this compound Analysis cluster_prep Sample Preparation cluster_sapon Saponification Step cluster_cleanup Clean-up and Concentration cluster_analysis Final Analysis Homogenization Homogenize Sample Extraction Extract with Organic Solvent (e.g., Acetone) Homogenization->Extraction Solvent_Partition Partition into Non-polar Solvent Extraction->Solvent_Partition Add_Alkali Add Methanolic KOH Solvent_Partition->Add_Alkali Incubation Incubate (e.g., overnight, room temp, dark) Add_Alkali->Incubation Washing Wash with Water to Neutral pH Incubation->Washing Drying Dry with Anhydrous Sodium Sulfate Washing->Drying Evaporation Evaporate Solvent (under Nitrogen) Drying->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Troubleshooting_Logic Troubleshooting Logic for Low this compound Recovery Start Low this compound Recovery Check_Sapon_Cond Review Saponification Conditions (Temp, Time, Light, Atmosphere) Start->Check_Sapon_Cond Check_Washing Examine Washing Step (Emulsions, Phase Separation) Check_Sapon_Cond->Check_Washing Conditions OK Sol_Sapon Use Milder Conditions: - Lower Temperature - Shorter Time - Inert Atmosphere (N2) - Add Antioxidant Check_Sapon_Cond->Sol_Sapon Harsh Conditions Check_Micelles Consider Micelle Formation Check_Washing->Check_Micelles Washing OK Sol_Washing Use Saturated NaCl to Break Emulsions Ensure Complete Phase Separation Check_Washing->Sol_Washing Issues Found Sol_Micelles Add Phosphate Buffer After Saponification Check_Micelles->Sol_Micelles Likely Reanalyze Re-analyze Sample Sol_Sapon->Reanalyze Sol_Washing->Reanalyze Sol_Micelles->Reanalyze

References

"selection of appropriate solvents to prevent beta-carotene precipitation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-carotene (B85742). Below you will find information to help prevent its precipitation and ensure the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution. What are the common causes?

A1: this compound precipitation is a common issue stemming from its low polarity and high hydrophobicity. Key factors include:

  • Inappropriate Solvent Choice: this compound is practically insoluble in water and has limited solubility in polar solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[1][2] Using a solvent system that is too polar will inevitably lead to precipitation.

  • Solvent Evaporation: Evaporation of a volatile organic solvent from a stock solution can increase the concentration of this compound beyond its solubility limit, causing it to crash out of solution.[3]

  • Temperature Changes: Solubility is temperature-dependent. A decrease in temperature, such as storing a solution at -80°C in ethanol, can lead to precipitation.[2]

  • High Concentration: Attempting to prepare solutions at concentrations exceeding the solubility limit of the chosen solvent will result in precipitation.

  • Presence of Water: this compound is highly insoluble in aqueous media.[4] The introduction of water into an organic solution of this compound can trigger precipitation.

Q2: What are the recommended solvents for dissolving this compound?

A2: The best solvents for this compound are generally non-polar organic solvents. Tetrahydrofuran (THF) is often cited as providing the highest solubility.[1][2] Other effective solvents include chloroform (B151607), dichloromethane (B109758) (DCM), hexane (B92381), cyclohexane, and toluene.[2][3][5] For applications requiring miscibility with aqueous systems, a common approach is to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer.[6]

Q3: How can I improve the solubility and stability of this compound in my formulations?

A3: Several strategies can be employed to enhance the solubility and stability of this compound:

  • Use of Co-solvents: Employing binary solvent systems can significantly increase solubility. For instance, mixtures of hydrocarbons (like hexane or cyclohexane) with ketones (like 2-propanone or 2-butanone) have been shown to exhibit higher solubility than the individual solvents.[5]

  • Antioxidants: this compound is susceptible to oxidation. Adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent can improve its stability.[2]

  • Emulsification: For aqueous applications, creating an oil-in-water emulsion is a common technique. This compound is dissolved in the oil phase, which is then dispersed in an aqueous medium with the help of an emulsifier.[4][7]

  • Solid Dispersions: Advanced techniques like hot-melt technology can be used to create solid dispersions of this compound in a polymer matrix, which can enhance its aqueous solubility.[8]

  • Inert Atmosphere: To prevent oxidation, it is recommended to purge the solvent with an inert gas (like nitrogen or argon) before dissolving the this compound and to flush the headspace of storage vials with the inert gas.[3][6]

Q4: I need to use this compound in cell culture experiments. What solvents are compatible?

A4: Solvents for cell culture applications must be non-toxic at the final working concentration. While highly effective for dissolving this compound, solvents like chloroform and DCM are generally not compatible with biological systems.[2]

A common practice is to prepare a concentrated stock solution in a biocompatible solvent like DMSO (less than 1% in the final cell culture medium) or THF (at very low final concentrations, e.g., 0.05-0.5%).[2] The stock solution is then diluted into the cell culture medium. It is crucial to ensure the final solvent concentration is below the toxicity threshold for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon storage at low temperatures The solubility of this compound has decreased at the lower temperature.1. Choose a solvent with better low-temperature solubility. 2. Store at a slightly higher, yet still protective, temperature if stability allows. 3. Prepare fresh solutions before use instead of long-term storage.
Cloudiness or precipitation after adding to an aqueous buffer The solution has become too polar for this compound to remain dissolved.1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the proportion of the initial organic solvent (e.g., DMSO) in the final mixture, ensuring it remains non-toxic to your system. 3. Consider creating a microemulsion or using a carrier like cyclodextrin.[4]
Color of the solution fades over time Degradation of this compound due to oxidation, light exposure, or heat.1. Store solutions in amber vials to protect from light.[3] 2. Store at low temperatures (-20°C or -80°C). 3. Add an antioxidant like BHT to the solvent.[2] 4. Prepare solutions under an inert atmosphere (nitrogen or argon).[3][6]

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)~1 mg/mLNot Specified[6]
Dimethyl Formamide~0.1 mg/mLNot Specified[6]
Tetrahydrofuran (THF)Highest of 18 solvents testedRoom Temperature[1]
TolueneHigh293.15 K[5]
CyclohexaneModerate to High293.15 K[5]
HexaneLow to Moderate293.15 K[5]
2-ButanoneLow to Moderate293.15 K[5]
2-PropanoneLow293.15 K[5]
MethanolVery LowRoom Temperature[1]
AcetonitrileVery LowRoom Temperature[1]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution in an Organic Solvent

  • Solvent Selection: Choose a suitable organic solvent such as THF, chloroform, or hexane.

  • Inert Gas Purging: Purge the chosen solvent with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of crystalline this compound in a clean, dry amber vial.

  • Dissolution: Add the purged solvent to the vial containing the this compound. Vortex or sonicate briefly until the this compound is completely dissolved.

  • Storage: Flush the headspace of the vial with nitrogen or argon before sealing tightly. Store the solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Solution for Aqueous Applications (e.g., Cell Culture)

  • Initial Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL) following Protocol 1.

  • Dilution: Just before use, dilute the DMSO stock solution with the aqueous buffer or cell culture medium of choice to the desired final concentration. For example, to prepare a 10 µg/mL solution, you would add 1 µL of the 10 mg/mL DMSO stock to 1 mL of the aqueous medium.

  • Mixing: Mix the final solution gently but thoroughly. It is important to note that this method creates a fine dispersion, and some level of micro-precipitation may still occur.

  • Stability: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare them fresh for each experiment and not to store them for more than one day.[6]

Mandatory Visualizations

Beta_Carotene_Solubility_Factors cluster_factors Factors Influencing Solubility cluster_outcomes Potential Outcomes Solvent_Polarity Solvent Polarity Stable_Solution Stable Solution Solvent_Polarity->Stable_Solution Low Polarity Precipitation Precipitation Solvent_Polarity->Precipitation High Polarity Temperature Temperature Temperature->Stable_Solution Optimal Temp. Temperature->Precipitation Low Temp. Concentration Concentration Concentration->Stable_Solution Below Saturation Concentration->Precipitation Above Saturation Purity This compound Purity Purity->Stable_Solution High Purity Purity->Precipitation Impurities Present

Caption: Factors influencing this compound solubility and outcomes.

Troubleshooting_Workflow Start Precipitation Observed Check_Solvent Is the solvent appropriate? (e.g., non-polar) Start->Check_Solvent Change_Solvent Select a less polar solvent (e.g., THF, Chloroform) Check_Solvent->Change_Solvent No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Change_Solvent->Check_Concentration Dilute_Solution Reduce the concentration Check_Concentration->Dilute_Solution Yes Check_Temperature Was the temperature lowered? Check_Concentration->Check_Temperature No Dilute_Solution->Check_Temperature Adjust_Storage_Temp Store at a stable, appropriate temperature Check_Temperature->Adjust_Storage_Temp Yes Check_Aqueous Was it added to an aqueous solution? Check_Temperature->Check_Aqueous No Adjust_Storage_Temp->Check_Aqueous Use_Emulsion Use an emulsification method or co-solvent approach Check_Aqueous->Use_Emulsion Yes Stable_Solution Stable Solution Achieved Check_Aqueous->Stable_Solution No Use_Emulsion->Stable_Solution

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: High-Throughput Screening of Beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-carotene (B85742) high-throughput screening (HTS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for high-throughput screening of this compound?

A1: High-throughput screening (HTS) for this compound primarily utilizes spectrophotometric, chromatographic, and cell-based assays. Spectrophotometry offers a rapid and inexpensive method for quantification.[1][2][3] Chromatographic methods like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Convergence Chromatography (UPC2), and High-Performance Thin-Layer Chromatography (HPTLC) provide high accuracy and the ability to separate isomers.[1][4][5][6] Cell-based assays, often coupled with Fluorescence-Activated Cell Sorting (FACS), are powerful for screening large libraries of microbial strains for enhanced this compound production.[7][8]

Q2: How can I improve the efficiency of this compound extraction for HTS?

A2: To improve extraction efficiency for HTS, a rapid, high-throughput extraction (HTPE) method can be employed. One such method allows for the simultaneous processing of 96 samples within 30 minutes using a small solvent volume.[9] Key considerations for optimizing extraction include the choice of solvent, the use of antioxidants, and protection from light and heat to prevent degradation.[10][11] For oilseed crops, a robust protocol that overcomes the challenges of the lipid matrix has been developed, showing high recovery and reproducibility.

Q3: My this compound samples seem to be degrading during analysis. What are the common causes and how can I prevent this?

A3: this compound is highly susceptible to degradation due to its conjugated double bond structure.[12] The primary causes of degradation are exposure to light, heat, and oxygen.[10][11][12][13] To prevent degradation, it is crucial to work under subdued light, use amber vials, and control the temperature, preferably by preparing samples on ice and storing stock solutions at -18°C or lower.[10] The use of antioxidants, such as Butylated Hydroxytoluene (BHT) at a concentration of 0.1% in solvents, is highly recommended.[10] Additionally, deoxygenating solvents by purging with nitrogen or helium can minimize oxidative degradation.[10]

Q4: I am observing inconsistent results in my cell-based screening assay. What are the key parameters to optimize?

A4: For consistent results in cell-based assays, several factors need careful optimization. It is critical to ensure your cells are healthy and viable, avoiding continuous passaging for extended periods.[14] Optimizing cell seeding density is crucial to maximize the assay window, ensuring the cell number is high enough for a measurable signal without causing overcrowding.[14] Maintaining a stable environment in your incubator, with regulated temperature and CO2 levels, is also essential.[14] For assays involving adherent cells, it is imperative that they are evenly spaced throughout the well.[15]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Recommended Solution
Low or disappearing main peak area Degradation of this compound due to light, heat, or oxygen exposure.[10]Prepare fresh samples and standards using deoxygenated solvents containing an antioxidant like 0.1% BHT. Work under subdued light and keep samples cool.[10]
Peak tailing Column overload or co-elution of degradation products.[10]Dilute the sample and reinject. Optimize the mobile phase to better separate the main peak from impurities.[10]
Appearance of "ghost" or extra peaks Contamination or sample instability leading to the formation of isomers or oxidation products.[10]Use high-purity solvents and prepare samples fresh. Store stock solutions properly under nitrogen at low temperatures.[10]
Poor peak separation Inappropriate mobile phase or column.For carotenoid separation, C18 or C30 reversed-phase columns are widely used.[10] The mobile phase composition is critical; for instance, adding triethylamine (B128534) (TEA) can suppress unwanted interactions with the column packing.[10]
Spectrophotometric Analysis
Problem Potential Cause Recommended Solution
Inaccurate quantification Interference from other pigments or sample turbidity.Use a correction formula or perform a baseline subtraction at a wavelength where this compound does not absorb (e.g., 750 nm).[3]
Non-linear standard curve Degradation of standards or incorrect solvent.Prepare fresh standards from a reliable stock. Ensure the solvent used for standards is the same as for the samples and does not cause precipitation. This compound has good solubility in tetrahydrofuran (B95107) (THF).[11]
Variable readings between replicates Incomplete extraction or sample inhomogeneity.Ensure thorough homogenization of the sample. For solid samples, a fine powder is recommended.[6] Use a consistent and validated extraction protocol.
Cell-Based Screening (FACS)
Problem Potential Cause Recommended Solution
Weak fluorescence signal Low intracellular this compound concentration or autofluorescence interference.Optimize culture conditions to enhance this compound production. To minimize autofluorescence, use phenol (B47542) red-free media and consider red-shifted fluorescent dyes.[16]
Poor correlation between fluorescence and HPLC data Presence of fluorescent intermediates like lycopene.Use a fluorescence detection wavelength that is specific to this compound to eliminate interference from other metabolites.[7][17]
High cell death during sorting High laser power or shear stress.Optimize the sorter settings, including laser power and nozzle size, to maintain cell viability.
Inconsistent sorting results Clogging of the flow cell or inconsistent cell suspension.Filter the cell suspension before running on the cytometer to remove clumps. Ensure a homogenous cell suspension.

Experimental Protocols

High-Throughput this compound Extraction from Microbial Cells

This protocol is adapted for screening large numbers of microbial mutant libraries.

  • Cell Harvesting : Centrifuge the fermentation broth from a 24-well or 96-well plate to pellet the cells.

  • Cell Lysis : Resuspend the cell pellet in dimethyl sulfoxide (B87167) (DMSO) and incubate to disrupt the cell wall.[7]

  • Extraction : Add an equal volume of acetone (B3395972) and incubate. This step extracts the this compound into the solvent phase.[7]

  • Phase Separation : Centrifuge the samples to pellet cell debris.

  • Quantification : Transfer the supernatant containing the this compound to a new plate for analysis by spectrophotometry or HPLC.

HPLC Quantification of this compound

This protocol provides a general framework for this compound quantification.

  • Sample Preparation : Dissolve the extracted this compound residue in the mobile phase or a suitable solvent like a mixture of acetonitrile, methylene (B1212753) chloride, and methanol. Filter the sample through a 0.45 µm filter into an HPLC vial.

  • Chromatographic Conditions :

    • Column : C18 or C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase : A mixture of solvents such as methanol, acetonitrile, and chloroform. The addition of an antioxidant like 0.1% BHT to the mobile phase is recommended.[10]

    • Detection : Set the detector at the maximum absorbance wavelength for this compound (around 450-460 nm).[2][3]

  • Standard Curve : Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.

  • Injection and Analysis : Inject the samples and standards onto the HPLC system and analyze the resulting chromatograms.

Visualizations

Experimental_Workflow General Workflow for High-Throughput Screening of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvesting Cell Harvesting / Sample Collection Extraction This compound Extraction Harvesting->Extraction FACS FACS-Based Screening Harvesting->FACS Cell-Based Screening Spectrophotometry Spectrophotometric Analysis Extraction->Spectrophotometry Rapid Quantification HPLC HPLC/UPC2 Analysis Extraction->HPLC Accurate Quantification & Isomer Separation Quantification Quantification Spectrophotometry->Quantification HPLC->Quantification Hit_Identification Hit Identification FACS->Hit_Identification Sorting of High Producers Quantification->Hit_Identification Further_Analysis Further_Analysis Hit_Identification->Further_Analysis Validation & Scale-up

Caption: A generalized workflow for HTS of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent HTS Results cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results Degradation Sample Degradation Inconsistent_Results->Degradation Extraction_Issues Extraction Inefficiency Inconsistent_Results->Extraction_Issues Assay_Variability Assay Variability Inconsistent_Results->Assay_Variability Protect_Sample Protect from Light, Heat, Oxygen Degradation->Protect_Sample Use_Antioxidants Use Antioxidants (e.g., BHT) Degradation->Use_Antioxidants Optimize_Extraction Optimize Extraction Protocol Extraction_Issues->Optimize_Extraction Standardize_Assay Standardize Assay Parameters Assay_Variability->Standardize_Assay

Caption: A troubleshooting decision tree for inconsistent HTS results.

References

"troubleshooting inconsistent results in beta-carotene quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of beta-carotene (B85742).

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

Q1: My this compound concentrations are consistently lower than expected. What could be the cause?

A1: Low this compound recovery is often due to its degradation during sample preparation and storage. This compound is highly susceptible to degradation from heat, light, and oxygen.[1][2][3][4] To mitigate this, implement the following precautions:

  • Work under subdued light: Use amber-colored glassware or wrap containers in aluminum foil to protect samples from light.[3]

  • Maintain low temperatures: Prepare samples on ice and store extracts at -20°C or, for long-term storage, at -80°C.[1][3][5] If solvent evaporation is necessary, keep the temperature below 40°C.[1][3]

  • Prevent oxidation: Use deoxygenated solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% to your extraction solvents.[3][4] Store prepared solutions under an inert atmosphere, such as nitrogen or argon.[1][3][5]

Q2: I am observing extra peaks in my chromatogram that are not present in my standard. What are they?

A2: These extra peaks are likely degradation products or isomers of this compound.[6] Exposure to heat, light, or acidic conditions can cause the all-trans-β-carotene to isomerize into various cis-isomers (e.g., 9-cis, 13-cis, 15-cis), which will appear as separate peaks in your chromatogram.[3][6] Oxidation can also lead to the formation of epoxides and apocarotenals.[3][6] To minimize the formation of these additional peaks, strictly adhere to the sample protection measures outlined in Q1.

**Chromatography (HPLC/UPC²) **

Q3: I am having difficulty separating this compound from other carotenoids in my sample. How can I improve the resolution?

A3: Poor resolution between carotenoid peaks is a common challenge. Consider the following troubleshooting steps:

  • Column Selection: For complex samples containing multiple carotenoid isomers, a C30 column is often recommended over a standard C18 column. C30 columns provide better shape selectivity for structurally similar compounds like carotenoid isomers.[7][8]

  • Mobile Phase Optimization: The composition of your mobile phase is critical. If peaks are eluting too closely together, try making the gradient shallower. The choice of organic solvent can also impact resolution; for instance, ethanol (B145695) has been shown to provide better peak shape than methanol (B129727) or isopropanol (B130326) in UPC² analysis.[9]

  • Temperature Control: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.[8]

Q4: My this compound peak is tailing or fronting. What could be the cause?

A4: Peak asymmetry, such as tailing or fronting, can be caused by several factors:

  • Peak Tailing: This is often due to secondary interactions between this compound and the stationary phase or issues with the column itself. Ensure your mobile phase is appropriate and consider that the column may be old or contaminated.[8]

  • Peak Fronting: This can be a sign of column overload. Try diluting your sample and reinjecting it.[3][8]

  • Split Peaks: This may indicate a problem with the sample injection, a partially blocked frit, or a void in the column.[8]

Spectrophotometry

Q5: My spectrophotometric readings are inconsistent. What could be causing this variability?

A5: Inconsistent spectrophotometric results can arise from several sources:

  • Solvent Choice: The solvent used to dissolve the this compound extract can influence the absorption maximum. Ensure you are using a consistent and appropriate solvent for both your standards and samples.[10] Acetone is a commonly used and effective solvent for extracting this compound.[11]

  • Interfering Compounds: Other compounds in your sample may absorb at the same wavelength as this compound, leading to artificially high readings. It's important to ensure that secondary constituents do not interfere with the quantification.[12]

  • Isomerization: The formation of cis-isomers can alter the absorption spectrum. A simple spectrophotometric method has been developed that uses an isobestic wavelength of 421.0 nm, where the specific absorption is nearly constant regardless of the E/Z-isomer ratio.[13]

Q6: My standard curve for this compound is not linear. What should I do?

A6: A non-linear standard curve can be problematic for accurate quantification.

  • Concentration Range: Ensure that your standard concentrations are within the linear range of the assay. If you have a wide range of concentrations, it may be necessary to create separate calibration curves for lower and higher concentration ranges.[14]

  • Standard Degradation: Prepare fresh standards regularly, as this compound can degrade even when stored properly, leading to inaccuracies in your standard curve.[3]

  • Data Fitting: While a linear regression is often used, it's important to assess the fit of your data. Plotting the residuals can help determine if a different model is more appropriate.[14]

Troubleshooting Guides

Guide 1: Diagnosing Low this compound Recovery

This guide provides a systematic approach to troubleshooting unexpectedly low quantification results.

LowRecoveryWorkflow Troubleshooting Low this compound Recovery start Low this compound Recovery Detected check_extraction Review Extraction Protocol start->check_extraction check_protection Assess Sample Protection Measures check_extraction->check_protection Yes extraction_solvent Inefficient solvent? (e.g., polarity mismatch) check_extraction->extraction_solvent No check_storage Evaluate Sample Storage Conditions check_protection->check_storage Yes light_exposure Samples exposed to light? check_protection->light_exposure No check_quantification Verify Quantification Method check_storage->check_quantification Yes storage_temp Storage temperature too high? (Should be -20°C to -80°C) check_storage->storage_temp No standard_issue Degraded standard? Incorrect standard concentration? check_quantification->standard_issue No resolve Problem Resolved check_quantification->resolve Yes extraction_solvent->check_protection extraction_time Insufficient extraction time? oxygen_exposure Oxidation occurring? (No inert gas/antioxidant) light_exposure->oxygen_exposure high_temp Exposure to high temperatures? oxygen_exposure->high_temp high_temp->check_storage storage_temp->check_quantification instrument_issue Instrument calibration error? standard_issue->instrument_issue instrument_issue->resolve

Caption: A workflow for diagnosing low this compound recovery.

Guide 2: Improving HPLC Peak Resolution

This guide outlines steps to take when experiencing poor separation of this compound from other analytes.

HPLC_Resolution_Troubleshooting Improving HPLC Peak Resolution for this compound start Poor Peak Resolution check_column Using a C30 column? start->check_column switch_column Switch to a C30 column check_column->switch_column No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes switch_column->optimize_mobile_phase adjust_gradient Make gradient shallower optimize_mobile_phase->adjust_gradient Adjust optimize_temp Optimize Column Temperature optimize_mobile_phase->optimize_temp No change change_solvent Try a different organic solvent adjust_gradient->change_solvent change_solvent->optimize_temp lower_temp Lower the temperature optimize_temp->lower_temp Adjust check_sample_prep Review Sample Preparation optimize_temp->check_sample_prep No change lower_temp->check_sample_prep prevent_degradation Ensure protection from light, heat, and oxygen check_sample_prep->prevent_degradation Issues found resolved Resolution Improved check_sample_prep->resolved No issues prevent_degradation->resolved

Caption: A guide to improving HPLC peak resolution.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general method for extracting this compound from plant tissues.

  • Sample Preparation: Homogenize 1-2 grams of fresh plant material with liquid nitrogen to a fine powder.

  • Extraction:

    • Add 10 mL of a cold solvent mixture of hexane (B92381):acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT to the powdered sample.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes in the dark, with occasional vortexing.

  • Phase Separation:

    • Add 3 mL of deionized water and vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the upper hexane layer containing the this compound into a fresh amber tube.

  • Re-extraction: Repeat the extraction step on the remaining pellet with another 5 mL of the solvent mixture to ensure complete recovery. Combine the hexane layers.

  • Drying and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the dried extract in a known volume of mobile phase (for HPLC) or an appropriate solvent (for spectrophotometry) for analysis.

Protocol 2: Preparation of a this compound Standard Curve for HPLC

This protocol details the preparation of a standard curve for the quantification of this compound by HPLC.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of pure all-trans-β-carotene standard.

    • Dissolve the standard in a small amount of tetrahydrofuran (B95107) (THF) and then dilute to a final volume of 100 mL with the mobile phase to create a stock solution of approximately 10 µg/mL. Note: The exact concentration should be calculated based on the actual weight.

  • Working Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 0.1 to 10 µg/mL. A suggested dilution series is provided in the table below.

  • HPLC Analysis:

    • Inject each working standard into the HPLC system in triplicate.

    • Record the peak area for the all-trans-β-carotene peak.

  • Standard Curve Construction:

    • Plot the average peak area against the corresponding concentration for each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good quality standard curve.

Data Presentation

Table 1: Example this compound Standard Curve Data for HPLC
Standard Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak Area
0.112,54312,68912,49812,577
0.563,45664,12363,88763,822
1.0128,987129,543128,654129,061
2.5321,456322,567320,987321,670
5.0645,876647,123644,987646,000
7.5967,543968,987966,123967,551
10.01,289,7651,291,4321,288,9871,290,061
Table 2: Troubleshooting Summary for Inconsistent this compound Results
IssuePotential CauseRecommended Solution
Low Recovery Sample degradation (light, heat, oxygen)Work under subdued light, use low temperatures, add antioxidants, use inert gas.[1][2][3][4]
Inefficient extractionOptimize extraction solvent and time.
Extra Peaks in Chromatogram Isomerization or oxidationMinimize exposure to light, heat, and acids.[3][6]
Poor HPLC Peak Resolution Inappropriate columnUse a C30 column for better isomer separation.[7][8]
Suboptimal mobile phaseAdjust the gradient or change the organic solvent.[9]
Inconsistent Spectrophotometer Readings Solvent effectsUse a consistent solvent for standards and samples.[10]
Interfering compoundsScan the full spectrum to check for interfering absorbances.
Non-Linear Standard Curve Standard degradation or incorrect concentration rangePrepare fresh standards and use an appropriate concentration range.[3][14]

References

Technical Support Center: Optimizing Delivery Vehicles for Beta-Carotene in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-carotene (B85742) in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound delivery.

Problem Possible Cause Suggested Solution
Low or no cellular uptake of this compound. Inadequate Delivery Vehicle: The chosen vehicle may not effectively solubilize or transport this compound across the cell membrane.[1][2]- Solvent-based methods: For organic solvents like THF or DMSO, ensure the final solvent concentration in the culture medium is non-toxic to the cells.[3][4] Note that cellular uptake from organic solvents can be greatly reduced compared to other methods.[1] - Lipid-based carriers: Consider using liposomes, nanoemulsions, or niosomes, which can enhance stability and cellular uptake.[5][6][7][8] - Serum-based delivery: Utilizing enriched bovine serum can provide a more stable and physiological delivery method.[2]
This compound Degradation: this compound is unstable and can degrade upon exposure to light, heat, and oxygen, reducing the effective concentration available for cellular uptake.[2][8][9]- Protect from light: Handle all this compound solutions and treated cells in low-light conditions.[9] - Use antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) in stock solutions.[10] - Prepare fresh: Prepare this compound formulations immediately before use.[11] - Monitor stability: Regularly assess the integrity of your this compound stock and working solutions using HPLC.[11]
Observed cytotoxicity or unexpected cell death. Toxicity of Oxidized this compound: Degradation products of this compound can be cytotoxic.[12]- Minimize degradation: Follow the steps outlined above to prevent this compound degradation. - Vehicle control: Always include a vehicle-only control to distinguish between the effects of the delivery vehicle and this compound.
Solvent Toxicity: High concentrations of organic solvents (e.g., THF, DMSO) are toxic to cells.[3]- Optimize solvent concentration: Perform a dose-response curve to determine the maximum non-toxic concentration of the solvent for your specific cell line.
Concentration-Dependent Toxicity: this compound itself can be cytotoxic at high concentrations.[13][14] This effect can also be cell density-dependent.[13]- Determine optimal concentration: Conduct a dose-response experiment to identify the optimal, non-toxic working concentration of this compound for your assay.
Inconsistent or variable experimental results. Inconsistent Vehicle Preparation: The size and stability of lipid-based carriers like liposomes and nanoemulsions can vary between batches, affecting this compound delivery.[7][15]- Standardize preparation protocol: Follow a consistent and well-documented protocol for preparing your delivery vehicle. - Characterize your vehicle: Use techniques like dynamic light scattering (DLS) to measure the particle size and zeta potential of your liposomes or nanoemulsions to ensure batch-to-batch consistency.[15][16]
Instability in Culture Medium: The delivery vehicle may not be stable in the cell culture medium over the duration of the experiment.[2][8]- Assess stability: Monitor the stability of your this compound-loaded vehicle in the culture medium over time. Niosomes have been shown to be extremely stable in culture medium for up to 96 hours.[8]

Frequently Asked Questions (FAQs)

1. Which delivery vehicle is best for my cell-based assay?

The optimal delivery vehicle depends on your specific experimental needs, including the cell type, desired concentration, and duration of exposure. A summary of common vehicles is provided below:

Delivery VehicleAdvantagesDisadvantages
Organic Solvents (THF, DMSO) Simple to prepare.[3][4]Can be toxic to cells; may result in lower cellular uptake compared to other methods.[1][3] this compound is less stable in some organic solvents.[9]
Liposomes Biocompatible, can enhance stability and cellular uptake.[5][6][15]Preparation can be complex; stability can be an issue.[6]
Nanoemulsions Can improve this compound stability and bioavailability.[7][16][17]Requires specific equipment (e.g., high-pressure homogenizer) for preparation.[17][18]
Niosomes Inexpensive, non-toxic, and provides high stability for this compound against light, heat, and oxidative stress.[8]Less commonly used than liposomes.
Enriched Bovine Serum Provides a stable and more physiological delivery method.[2]May introduce confounding factors from other serum components.

2. How can I prepare this compound for cell culture experiments?

Due to its hydrophobicity, this compound must be dissolved in a suitable vehicle before being added to the aqueous cell culture medium.[9] Direct addition of this compound powder to the medium will not result in dissolution.

3. How do I determine the concentration of this compound in my stock solution and in the cells?

The concentration of this compound can be determined using spectrophotometry or, for more accurate and specific quantification that can distinguish between isomers and degradation products, High-Performance Liquid Chromatography (HPLC).[19][20] To quantify cellular uptake, cells are first washed to remove extracellular this compound, then lysed, and the this compound is extracted with an organic solvent for HPLC analysis.[10]

4. What are the key considerations for ensuring the stability of this compound during experiments?

To prevent degradation, it is crucial to protect this compound from light, oxygen, and high temperatures.[8][9] Stock solutions should be stored under an inert gas (like argon or nitrogen) at -20°C to -80°C.[9] It is also recommended to work in a dimly lit environment and to prepare fresh dilutions for each experiment.

5. Can the delivery vehicle itself affect my experimental results?

Yes. The delivery vehicle can have its own biological effects. Therefore, it is essential to always include a "vehicle-only" control in your experiments. This will help you to differentiate the effects of the delivery vehicle from the effects of this compound.

Experimental Protocols & Workflows

General Experimental Workflow for this compound Delivery

G cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution load_vehicle Load this compound into Delivery Vehicle prep_stock->load_vehicle prep_vehicle Prepare Delivery Vehicle (e.g., Liposomes, Nanoemulsion) prep_vehicle->load_vehicle add_treatment Add this compound Formulation and Controls to Cells load_vehicle->add_treatment seed_cells Seed Cells in Culture Plates seed_cells->add_treatment incubate Incubate for Desired Time add_treatment->incubate harvest_cells Harvest Cells incubate->harvest_cells extract_bc Extract this compound from Cells harvest_cells->extract_bc cell_assay Perform Cell-Based Assay (e.g., Viability, Gene Expression) harvest_cells->cell_assay quantify_bc Quantify Cellular Uptake (e.g., HPLC) extract_bc->quantify_bc

Workflow for this compound cell-based experiments.
Signaling Pathway: Factors Influencing this compound Bioavailability

G Vehicle Choice of Vehicle (Liposome, Emulsion, etc.) BC_Stability This compound Chemical Stability Vehicle->BC_Stability Composition Vehicle Composition (Lipids, Surfactants) Vehicle_Stability Vehicle Physical Stability Composition->Vehicle_Stability Size Particle Size Uptake Cellular Uptake Size->Uptake BC_Stability->Uptake Vehicle_Stability->Uptake Metabolism Intracellular Metabolism Uptake->Metabolism Bioactivity Biological Activity Metabolism->Bioactivity

Key factors affecting this compound bioavailability.

References

Validation & Comparative

"beta-carotene vs. astaxanthin: a comparative antioxidant study"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the realm of carotenoids, both beta-carotene (B85742) and astaxanthin (B1665798) are lauded for their antioxidant properties. However, a deeper dive into their chemical structures, mechanisms of action, and efficacy reveals significant differences. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Executive Summary

Astaxanthin consistently demonstrates superior antioxidant activity compared to this compound across a range of in vitro and cellular assays. This heightened efficacy is attributed to its unique molecular structure, which allows for more effective free radical scavenging and integration into cellular membranes. While both carotenoids can modulate cellular antioxidant pathways, astaxanthin's potency in quenching singlet oxygen and inhibiting lipid peroxidation is notably higher.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the antioxidant capacities of this compound and astaxanthin from various experimental assays.

Table 1: In Vitro Antioxidant Activity (IC50 Values)

Antioxidant AssayThis compound (IC50)Astaxanthin (IC50)Notes
DPPH Radical Scavenging ~63.9 µg/mL[1]~17.5 µg/mL[2]Lower IC50 indicates higher antioxidant activity. Values can vary based on experimental conditions and purity of the compounds.
ABTS Radical Scavenging ~7.0 µg/mL[1]~7.7 µg/mL[2]ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.

Table 2: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (per mg)Reference
This compound ~1,000[3]
Astaxanthin ~6,500[3]

Table 3: Singlet Oxygen Quenching Rate Constants

CompoundQuenching Rate Constant (M⁻¹s⁻¹)Notes
This compound 2.3-2.5 x 10⁹In a model membrane system.
Astaxanthin Intermediate (between this compound and lutein)In the same model membrane system.

Structural and Mechanistic Differences

This compound is a hydrocarbon carotenoid, while astaxanthin is a xanthophyll, meaning it contains oxygen-containing functional groups (hydroxyl and keto groups). This structural distinction is key to their differing antioxidant capabilities.

Astaxanthin's polar end groups enable it to span the entire cell membrane, with its hydrophilic ends exposed to the aqueous environment and its lipophilic conjugated polyene chain situated within the membrane's hydrophobic core. This orientation allows it to scavenge free radicals at both the inner and outer surfaces of the cell membrane, providing more comprehensive protection against lipid peroxidation.[4] In contrast, this compound is located exclusively within the lipid bilayer.[4] Studies have shown that astaxanthin can be approximately twice as effective as this compound in reducing the production of lipid peroxides.[4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: this compound and astaxanthin are dissolved in an appropriate solvent to prepare stock solutions. A series of dilutions are then made to obtain a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solutions in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured by the decrease in absorbance.

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of this compound and astaxanthin are prepared.

  • Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Lipid Peroxidation Assay (TBARS Method)

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be quantified spectrophotometrically.

Methodology:

  • Sample Preparation: A lipid-rich sample (e.g., liposomes, cell lysates) is incubated with an oxidizing agent in the presence and absence of the antioxidant (this compound or astaxanthin).

  • Reaction with TBA: An aliquot of the sample is mixed with a solution of thiobarbituric acid (e.g., 0.70%) and an acid (e.g., trichloroacetic acid).

  • Incubation: The mixture is heated at a high temperature (e.g., 80-95°C) for a specified time (e.g., 1 hour) to facilitate the reaction between MDA and TBA.

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.

  • Calculation: The concentration of thiobarbituric acid reactive substances (TBARS) is calculated using a standard curve of MDA. The inhibitory effect of the antioxidant is determined by comparing the TBARS levels in the presence and absence of the antioxidant.

Mandatory Visualizations

Signaling Pathway: Nrf2-ARE Activation

Both this compound and astaxanthin have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Carotenoid Astaxanthin or This compound Carotenoid->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2-ARE signaling pathway activation by this compound and astaxanthin.

Experimental Workflow: Comparative Antioxidant Assay

The following diagram illustrates a general workflow for comparing the antioxidant activities of this compound and astaxanthin using in vitro assays.

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solutions: - this compound - Astaxanthin B Prepare Serial Dilutions A->B D Mix Antioxidant Dilutions with Assay Reagents B->D C Prepare Assay Reagents (DPPH, ABTS, etc.) C->D E Incubate under Controlled Conditions D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Compare Antioxidant Potency H->I

Caption: General experimental workflow for in vitro antioxidant capacity comparison.

Conclusion

The available experimental data strongly indicates that astaxanthin is a more potent antioxidant than this compound. Its superior ability to neutralize free radicals, particularly in the context of cellular membranes, makes it a compelling compound for further investigation in the development of therapies targeting oxidative stress-related pathologies. While this compound remains a significant antioxidant and a vital precursor to vitamin A, for applications requiring high-potency antioxidant activity, astaxanthin presents a clear advantage. Researchers and drug development professionals should consider these differences when selecting carotenoids for their specific research and therapeutic applications.

References

Lycopene vs. Beta-Carotene: A Comparative Analysis of Their Effects on Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of two prominent carotenoids, lycopene (B16060) and beta-carotene (B85742), on prostate cancer cells. The information presented is curated from peer-reviewed scientific literature to aid in research and development efforts targeting prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, offering a direct comparison of the efficacy of lycopene and this compound in inhibiting prostate cancer cell proliferation, inducing apoptosis, and affecting tumor growth.

Table 1: In Vitro Efficacy of Lycopene and this compound on Prostate Cancer Cell Lines

ParameterCell LineLycopeneThis compoundCitation
IC50 (µM) DU14526.6Not specified[1]
PC-340.3Not specified[1]
LNCaP168.5Not specified[1]
Growth Inhibition PC-3, DU145, LNCaPSignificant reduction in cell viability at 20 µmol/L.[2]Significant reduction in cell viability at 20 µmol/L.[2][2]
LNCaPInhibition of cell growth by 2.66% to 13.66% at concentrations of 0.5 µM to 15 µM.[3]Not specified[3]
Apoptosis Induction DU145Up to 42.4% increase in apoptosis with 32 µmol/L lycopene.[1]Not specified[1]
Prostate Cancer CellsAverage 1.35-fold increase after 48h, up to 2.25-fold after 96h at 10 µM.[4]Not specified[4]
Cell Cycle Arrest DU145Accumulation in G0/G1 phase in a dose-dependent manner.[1]Not specified[1]
LNCaPIncrease in G0/G1 and G2/M phases with lycopene from ketchup extract (500 µg/mL).[4]Not specified[4]
PC-3Accumulation in G2/M phase with lycopene from tomato sauce and ketchup extracts.[4]Not specified[4]

Table 2: Comparative In Vivo Effects on Androgen-Independent Prostate Tumors (PC-3 Xenografts in Nude Mice)

ParameterLycopene (16 mg/kg)This compound (16 mg/kg)Citation
Tumor Growth Strong inhibitionStrong inhibition[5][6]
Tumor Volume Significantly decreasedSignificantly decreased[5][6]
Tumor Weight Significantly decreasedSignificantly decreased[5][6]
PCNA Expression Significantly decreasedSignificantly decreased[5][6]
Plasma IGFBP-3 IncreasedIncreased[5][6]
Plasma VEGF Significantly decreasedSignificantly increased[5][6]

Mechanistic Insights: A Comparative Overview

Both lycopene and this compound exert their anti-cancer effects through multiple mechanisms, often independent of their antioxidant properties.[7] However, there are notable differences in their primary modes of action.

Lycopene has been extensively studied and appears to modulate a wider range of signaling pathways involved in prostate cancer progression. It has been shown to:

  • Inhibit Cell Proliferation and Induce Apoptosis: Lycopene can arrest the cell cycle and trigger programmed cell death.[7][8]

  • Interfere with Growth Factor Signaling: It can disrupt the Insulin-like Growth Factor-I (IGF-I) signaling pathway, which is crucial for cancer cell survival and proliferation, by impacting downstream pathways like PI3K/Akt and MAPK.[2][8]

  • Modulate Androgen Receptor (AR) Signaling: Evidence suggests that lycopene can inhibit AR activity, a key driver in a majority of prostate cancers.[3][9] However, some studies indicate this effect might be context-dependent, with other reports showing no impact on AR signaling in apoptosis induction.[2]

  • Regulate Nuclear Receptors: Lycopene can activate the PPARγ-LXRα-ABCA1 pathway, which is involved in growth inhibition.[2]

  • Inhibit Angiogenesis and Metastasis: In vivo studies show lycopene can decrease levels of Vascular Endothelial Growth Factor (VEGF), a key promoter of blood vessel formation in tumors.[5][6] It has also been found to decrease the expression of integrins associated with more aggressive cancer phenotypes.[2]

This compound also demonstrates anti-proliferative and pro-apoptotic effects on prostate cancer cells.[5][6] However, the specific signaling pathways it modulates in prostate cancer are less defined in the current literature compared to lycopene. One in vivo study highlighted a significant difference in its effect on angiogenesis, where it increased VEGF levels, in contrast to lycopene's inhibitory effect.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.

Lycopene_Signaling_Pathway Lycopene Lycopene IGF1R IGF-1R Lycopene->IGF1R inhibits PI3K PI3K Lycopene->PI3K inhibits Akt Akt Lycopene->Akt inhibits AR Androgen Receptor Lycopene->AR inhibits PPARg PPARγ Lycopene->PPARg activates LXR LXRα Lycopene->LXR activates VEGF VEGF Lycopene->VEGF inhibits IGF1R->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation AR->Proliferation PPARg->Proliferation LXR->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Simplified signaling pathways modulated by lycopene in prostate cancer cells.

Comparative_In_Vivo_Effects ProstateCancerCells Prostate Cancer Cells (PC-3) NudeMice Nude Mice Xenograft ProstateCancerCells->NudeMice implantation Lycopene Lycopene Treatment NudeMice->Lycopene BetaCarotene This compound Treatment NudeMice->BetaCarotene TumorGrowth Tumor Growth Lycopene->TumorGrowth inhibits PCNA PCNA Expression Lycopene->PCNA decreases IGFBP3 IGFBP-3 Levels Lycopene->IGFBP3 increases VEGF VEGF Levels Lycopene->VEGF decreases BetaCarotene->TumorGrowth inhibits BetaCarotene->PCNA decreases BetaCarotene->IGFBP3 increases BetaCarotene->VEGF increases

Caption: Comparative effects of lycopene and this compound in a PC-3 xenograft model.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments cited in the literature for assessing the effects of compounds like lycopene and this compound on prostate cancer cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of lycopene, this compound, or a vehicle control (e.g., THF or DMSO). Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with lycopene, this compound, or vehicle control for the specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PCNA, AR, Akt, p-Akt, VEGF).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Conclusion

Both lycopene and this compound demonstrate inhibitory effects on prostate cancer cells. However, the available evidence suggests that lycopene may have a more multifaceted and potent anti-cancer profile, particularly through its ability to modulate a broader array of signaling pathways, including the IGF-1 and androgen receptor pathways, and its distinct anti-angiogenic effect. The finding that this compound may increase VEGF levels in vivo warrants further investigation. This comparative guide highlights the potential of these carotenoids as subjects for further research and development in the context of prostate cancer prevention and therapy.

References

Validating HPLC Methods for Beta-Carotene Analysis in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of beta-carotene (B85742) in serum is crucial for various clinical and nutritional studies. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides a comparative overview of two distinct validated HPLC methods for serum this compound analysis, offering detailed experimental protocols and performance data to aid in method selection and validation.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method depends on specific laboratory requirements, including desired run time, sensitivity, and the specific carotenoids of interest. Below is a comparison of two common approaches for this compound analysis in serum, one utilizing a C18 column and the other a C8 column.

ParameterMethod 1: C18 Column with Methanol/Methylene (B1212753) ChlorideMethod 2: C8 Column with Acetonitrile/Methanol
Stationary Phase C18 (e.g., µBondapak, 10 µm)[1]C8 (e.g., Kinetex, 2.6 µm)[2][3]
Mobile Phase Methanol/Methylene Chloride (95:5, v/v)[4]Acetonitrile/Methanol (70:30, v/v)[2][3]
Flow Rate 0.8 mL/min[4]1.0 mL/min[3][5]
Detection Wavelength 476 nm[4]450 nm[3][5]
Run Time ~20 minutes[4]~2.2 minutes[2][3]
Recovery 90%[4]Not explicitly stated for serum, but high recovery is implied by good linearity.
Limit of Detection 10.0 ng/mL[4]Not explicitly stated.
**Linearity (R²) **0.9992[4]0.959[2][3]
Precision (CV) Within-run: 3.1%, Between-run: 3.6% (at 215.2 µg/L)[1]0.2%[2][3]

Experimental Protocols

Detailed methodologies for sample preparation and HPLC analysis are critical for reproducible results.

Method 1: C18 Column with Methanol/Methylene Chloride

This method is a robust and widely cited protocol for the separation of major serum carotenoids.

Sample Preparation: [4]

  • To 200 µL of serum in a centrifuge tube, add 1 mL of distilled water and 70 µL of ethanol (B145695) containing 0.01% ascorbic acid to precipitate proteins and protect the carotenoids.

  • Add 2 mL of hexane (B92381) for extraction.

  • Vortex the mixture and centrifuge at 2500 rpm for 20 minutes.

  • Collect the upper hexane layer and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methylene chloride/methanol (45:55, v/v).

  • Filter the reconstituted sample through a 0.2 µm membrane filter before injection.

HPLC Analysis: [4]

  • Column: C18

  • Mobile Phase: Methanol/Methylene Chloride (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: 476 nm

  • Injection Volume: 20 µL

Method 2: Rapid C8 Column with Acetonitrile/Methanol

This method leverages a shorter carbon chain column and a UHPLC system for a significantly faster analysis time, making it suitable for high-throughput screening.[2][3][5]

Sample Preparation: While the specific serum preparation for this rapid method is not detailed in the provided search results, a general procedure for protein precipitation and extraction would be necessary, similar to Method 1. A common approach involves:

  • Protein precipitation of the serum sample with an organic solvent like ethanol or acetonitrile.

  • Extraction of this compound into an organic solvent such as hexane or ethyl acetate.

  • Evaporation of the solvent and reconstitution in the mobile phase.

HPLC Analysis: [3][5]

  • System: UHPLC (Ultra-High-Performance Liquid Chromatography)

  • Column: Kinetex C8 (2.6 µm, 100 x 4.6 mm)

  • Mobile Phase: Acetonitrile/Methanol (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 450 nm

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in serum using HPLC.

HPLC_Workflow serum Serum Sample Collection preparation Sample Preparation (Protein Precipitation & Extraction) serum->preparation reconstitution Residue Reconstitution preparation->reconstitution Evaporation filtration Filtration (0.2 µm) reconstitution->filtration hplc HPLC Analysis filtration->hplc Injection detection UV/VIS Detection hplc->detection data_analysis Data Analysis (Quantification) detection->data_analysis

References

The Synergistic Dance of Beta-Carotene and Vitamin E: A Guide to Their Combined Antioxidant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular defense, the interplay between antioxidants is a subject of continuous investigation. This guide provides a comprehensive comparison of the antioxidant performance of beta-carotene (B85742) and vitamin E (alpha-tocopherol), with a particular focus on their synergistic effects. Drawing upon key experimental data, we delve into their combined efficacy in mitigating oxidative stress, offering valuable insights for researchers, scientists, and drug development professionals.

Unveiling the Synergy: More Than the Sum of Their Parts

While both this compound and vitamin E are renowned for their individual antioxidant capabilities, evidence strongly suggests that their combined action results in a protective effect greater than the sum of their individual contributions. This synergy is particularly evident in the context of lipid peroxidation, a critical process in cellular damage.

A seminal study by Palozza and Krinsky (1992) demonstrated this synergistic relationship in a rat liver microsomal membrane model. The researchers induced lipid peroxidation using two different radical initiators, the water-soluble AAPH and a system involving NADPH/ADP/Fe³⁺. Their findings revealed that the combination of this compound and alpha-tocopherol (B171835) resulted in a significantly higher inhibition of malondialdehyde (MDA) formation, a key marker of lipid peroxidation, than would be expected from their individual effects.[1]

Quantitative Analysis of Lipid Peroxidation Inhibition

The following table summarizes the key findings from Palozza and Krinsky (1992), illustrating the percentage of inhibition of MDA formation by this compound and alpha-tocopherol, both individually and in combination.

Radical InitiatorAntioxidant(s)Concentration (nmol/mg protein)Inhibition of MDA Formation (%)Synergistic Effect (Observed vs. Expected)
AAPH (25 mM) This compound1025
Alpha-Tocopherol6.530
This compound + Alpha-Tocopherol 10 + 6.5 75 +20% (Observed > Expected Sum of 55%)
NADPH/ADP/Fe³⁺ This compound1015
Alpha-Tocopherol6.040
This compound + Alpha-Tocopherol 10 + 6.0 80 +25% (Observed > Expected Sum of 55%)

Data extracted from Palozza, P., & Krinsky, N. I. (1992). This compound and alpha-tocopherol are synergistic antioxidants. Archives of biochemistry and biophysics, 297(1), 184-187.[1]

The Mechanism of Synergy: A Regenerative Partnership

The synergistic antioxidant effect of this compound and vitamin E is rooted in their electrochemical properties and their localization within cellular membranes. The prevailing hypothesis suggests a regenerative mechanism where vitamin E (alpha-tocopherol) repairs the this compound radical, thus restoring its antioxidant capacity.

When this compound scavenges a peroxyl radical, it can become a this compound radical cation (β-Car•+). Research by Böhm et al. (1998) provided evidence that alpha-tocopherol can donate an electron to this this compound radical cation, thereby regenerating the original this compound molecule.[2] In this process, alpha-tocopherol itself becomes an alpha-tocopheroxyl radical, which is less reactive and can be subsequently regenerated by other antioxidants like vitamin C.

This proposed mechanism is visualized in the following diagram:

SynergyMechanism ROO Peroxyl Radical (ROO•) BC This compound (β-Car) ROO->BC Oxidizes ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH Neutralized to BC_rad This compound Radical Cation (β-Car•+) BC->BC_rad Forms VitE Vitamin E (α-Tocopherol) BC_rad->VitE Reduced by VitE->BC Regenerates VitE_rad Vitamin E Radical (α-Tocopheroxyl•) VitE->VitE_rad Forms

Caption: Proposed mechanism of synergistic antioxidant action.

Comparative Antioxidant Performance: In Vitro Assays

Beyond lipid peroxidation models, the antioxidant activities of this compound and vitamin E have been compared using various in vitro assays. These assays provide a standardized measure of their radical scavenging capabilities.

A study by Xu et al. (2022) investigated the antioxidant properties of co-encapsulated vitamin E and this compound in liposomes using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Their findings demonstrated that the combination of these two antioxidants exhibited significantly higher radical scavenging activity compared to the single-loaded liposomes.

Radical Scavenging Activity of this compound and Vitamin E
AssayAntioxidant(s)Ratio (VE:βC)Radical Scavenging Rate (%)
DPPH Vitamin E alone-~45
This compound alone-~30
Vitamin E + this compound 5:3 66.80
ABTS Vitamin E alone-~40
This compound alone-~25
Vitamin E + this compound 5:3 56.58

Data adapted from Xu, T., et al. (2022). Physicochemical properties, antioxidant activities and in vitro sustained release behaviour of co-encapsulated liposomes as vehicle for vitamin E and β-carotene. Journal of the Science of Food and Agriculture, 102(13), 5759-5767.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are summaries of the key experimental protocols employed in the cited studies.

Inhibition of Lipid Peroxidation in Microsomes

This protocol is based on the methodology described by Palozza and Krinsky (1992).[1]

LipidPeroxidationProtocol prep Prepare Rat Liver Microsomal Suspension add_antioxidants Add this compound and/or Alpha-Tocopherol (in ethanol) prep->add_antioxidants initiate Initiate Lipid Peroxidation (AAPH or NADPH/ADP/Fe³⁺) add_antioxidants->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction (e.g., with butylated hydroxytoluene) incubate->stop_reaction measure_mda Measure Malondialdehyde (MDA) (Thiobarbituric Acid Reactive Substances Assay) stop_reaction->measure_mda analyze Calculate % Inhibition measure_mda->analyze

Caption: Experimental workflow for lipid peroxidation inhibition assay.

Key Steps:

  • Microsome Preparation: Isolate liver microsomes from rats and suspend them in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

  • Antioxidant Addition: Introduce this compound and/or alpha-tocopherol (typically dissolved in ethanol) to the microsomal suspension.

  • Initiation of Peroxidation: Induce lipid peroxidation using a radical initiator.

    • Water-soluble radicals: Add AAPH to the final concentration.

    • Lipid-soluble radicals: Use a system like NADPH/ADP/Fe³⁺.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-45 minutes).

  • Reaction Termination: Stop the peroxidation process, for example, by adding an excess of an antioxidant like butylated hydroxytoluene (BHT).

  • MDA Measurement: Quantify the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid at high temperature to form a colored product that can be measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition of MDA formation relative to a control sample without added antioxidants.

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging activity of antioxidants.

DPPHProtocol prepare_antioxidant Prepare Antioxidant Solutions (this compound, Vitamin E, and their mixture) mix Mix Antioxidant Solution with DPPH Solution prepare_antioxidant->mix prepare_dpph Prepare DPPH Solution (in a suitable solvent like methanol) prepare_dpph->mix incubate Incubate in the Dark (at room temperature) mix->incubate measure_abs Measure Absorbance (at ~517 nm) incubate->measure_abs calculate Calculate Scavenging Activity (%) measure_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Key Steps:

  • Solution Preparation: Prepare stock solutions of this compound, vitamin E, and their mixtures in a suitable solvent. Also, prepare a solution of DPPH in a solvent like methanol.

  • Reaction Mixture: Mix a specific volume of the antioxidant solution with the DPPH solution.

  • Incubation: Allow the reaction to proceed in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion

The experimental evidence strongly supports a synergistic antioxidant relationship between this compound and vitamin E, particularly in the protection of lipid membranes from peroxidation. This synergy appears to be driven by a regenerative mechanism where vitamin E repairs the this compound radical. Quantitative in vitro assays further corroborate the enhanced radical scavenging capabilities of their combination. These findings underscore the importance of considering antioxidant interactions in the design of therapeutic strategies and functional food formulations aimed at combating oxidative stress. Further research is warranted to fully elucidate the nuances of this synergistic partnership in various biological contexts and its implications for human health.

References

Beta-Carotene Supplementation: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of major randomized controlled trials reveals that beta-carotene (B85742) supplementation does not confer the preventative health benefits once anticipated for cancer and cardiovascular disease. In certain high-risk populations, it may even increase the risk of adverse outcomes. This guide provides a comprehensive comparison of the methodologies and results from key clinical trials for researchers, scientists, and drug development professionals.

Observational studies have long suggested a correlation between diets rich in fruits and vegetables, and consequently high in this compound, and a lower incidence of chronic diseases. This led to the hypothesis that supplemental this compound could offer a chemopreventive effect. However, a substantial body of evidence from large-scale, randomized controlled trials has largely refuted this, and in some cases, revealed unexpected harm. This report synthesizes the findings from seminal clinical trials to provide a clear, data-driven comparison of the efficacy and safety of this compound supplementation.

Comparative Analysis of Key Clinical Trials

The following tables summarize the key characteristics and outcomes of five major randomized controlled trials that have significantly influenced the current understanding of this compound supplementation.

Table 1: Overview of Major this compound Clinical Trials
Trial Full Name Participants (n) Population Characteristics Intervention Duration
ATBC Alpha-Tocopherol, this compound Cancer Prevention Study29,133Male smokers20 mg/day this compound5-8 years
CARET This compound and Retinol Efficacy Trial18,314Male and female smokers and asbestos-exposed workers30 mg/day this compound & 25,000 IU/day retinol~4 years
PHS Physicians' Health Study22,071Male physicians50 mg/alternate day this compound~12 years
Linxian General Population Nutrition Intervention Trial29,584General population in a nutritionally deficient area15 mg/day this compound, 30 mg vitamin E & 50 µg selenium~5.25 years
WHS Women's Health Study39,876Female health professionals50 mg/alternate day this compound~2.1 years
Table 2: Primary Outcomes of this compound Supplementation in Major Clinical Trials
Trial Outcome This compound Group Events Placebo Group Events Relative Risk (95% CI) Conclusion
ATBC Lung Cancer IncidenceNot specifiedNot specified1.16 (1.02 - 1.33)[1]Increased risk
All-Cause MortalityNot specifiedNot specified1.08 (1.01 - 1.16)[1]Increased risk
CARET Lung Cancer IncidenceNot specifiedNot specified1.28 (1.04 - 1.57)[1]Increased risk
All-Cause MortalityNot specifiedNot specified1.17 (1.03 - 1.33)[1]Increased risk
Cardiovascular Disease MortalityNot specifiedNot specified1.26 (0.99 - 1.61)[1]Trend towards increased risk
PHS Malignant Neoplasms1,2731,2930.98 (0.91 - 1.06)[2]No effect
Cardiovascular DiseaseNot specifiedNot specifiedNo significant difference[2]No effect
Linxian Total MortalityNot specifiedNot specified0.91 (0.84 - 0.99)[3]Reduced risk (with vitamin E & selenium)
Cancer MortalityNot specifiedNot specified0.87 (0.75 - 1.00)[3]Reduced risk (with vitamin E & selenium)
WHS Cancer Incidence3783691.03 (0.89 - 1.18)[4]No effect
Cardiovascular Disease116 (combined endpoint)102 (combined endpoint)No significant difference[4]No effect

Detailed Experimental Protocols

A defining feature of robust clinical research is a meticulously planned and executed experimental protocol. The following sections detail the methodologies of the key trials cited.

Alpha-Tocopherol, this compound Cancer Prevention (ATBC) Study

The ATBC study was a randomized, double-blind, placebo-controlled primary prevention trial with a 2x2 factorial design.[1] It enrolled 29,133 male smokers aged 50 to 69 years in Finland.[1] Participants were randomly assigned to one of four groups: 50 mg/day of alpha-tocopherol, 20 mg/day of this compound, both, or a placebo.[1] The intervention period lasted for five to eight years.[1]

This compound and Retinol Efficacy Trial (CARET)

CARET was a randomized, double-blind, placebo-controlled trial involving 18,314 participants at high risk for lung cancer, including smokers and asbestos-exposed workers.[1] The active intervention group received a combination of 30 mg of this compound and 25,000 IU of retinyl palmitate daily.[1] The trial was stopped ahead of schedule after a mean follow-up of four years due to clear evidence of harm.[1]

Physicians' Health Study (PHS)

The PHS was a randomized, double-blind, placebo-controlled trial with a 2x2 factorial design, testing the effects of aspirin (B1665792) and this compound. The study enrolled 22,071 U.S. male physicians aged 40 to 84.[2] Participants in the this compound arm received 50 mg of this compound on alternate days.[2] The trial had a mean follow-up of approximately 12 years.[2]

Linxian General Population Nutrition Intervention Trial

This randomized, double-blind, placebo-controlled trial was conducted in a region of China with a nutritionally deficient population and high rates of esophageal and stomach cancer. The trial had a fractional factorial design and enrolled 29,584 adults. One of the intervention arms included a combination of 15 mg this compound, 30 mg vitamin E, and 50 µg selenium taken daily for about 5.25 years.[5][6]

Women's Health Study (WHS)

The WHS was a randomized, double-blind, placebo-controlled trial with a 2x2x2 factorial design, initially evaluating low-dose aspirin, vitamin E, and this compound in 39,876 female health professionals aged 45 years or older.[4] The this compound arm of the study, with a dosage of 50 mg on alternate days, was terminated early after a median treatment duration of 2.1 years.[4]

Visualizing the Research Process and Biological Pathways

To better understand the flow of a meta-analysis and the proposed biological role of this compound, the following diagrams are provided.

MetaAnalysisWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Research Question B Establish Inclusion/Exclusion Criteria A->B C Systematic Literature Search B->C D Screening of Studies C->D E Data Extraction D->E F Quality Assessment E->F G Statistical Analysis (Meta-analysis) F->G H Subgroup and Sensitivity Analyses G->H I Publication of Findings H->I BetaCarotenePathway cluster_antioxidant Antioxidant Effect (Low Oxygen Tension) cluster_prooxidant Pro-oxidant Effect (High Oxygen Tension, e.g., in Smokers) BC1 This compound ROS1 Reactive Oxygen Species (ROS) Cell1 Cellular Protection BC1->Cell1 quenches ROS1->Cell1 damages BC2 This compound BC_Radical This compound Radical BC2->BC_Radical reacts with O2 High O2 OxidativeDamage Oxidative Damage BC_Radical->OxidativeDamage causes

References

A Comparative Guide to Beta-Carotene Quantification: Spectrophotometry vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of beta-carotene (B85742) is crucial for quality control, formulation development, and nutritional analysis. The two most prevalent analytical techniques for this purpose are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

At a Glance: Method Comparison

The choice between spectrophotometry and HPLC for this compound analysis hinges on a trade-off between speed, cost, and specificity. While spectrophotometry offers a rapid and inexpensive estimation, HPLC provides superior selectivity and accuracy, capable of separating this compound from other carotenoids and isomers.

ParameterSpectrophotometric MethodHPLC Method
Principle Measures the total absorbance of a sample at a specific wavelength (around 450 nm), which is proportional to the total carotenoid concentration.Physically separates this compound from other compounds in a sample using a column, followed by detection and quantification.
Specificity Low. Measures total carotenoids and is susceptible to interference from other pigments like chlorophyll.[1]High. Can separate different carotenoids and even isomers of this compound.[2]
Sensitivity Lower than HPLC.Higher than spectrophotometry.
Accuracy Can be lower due to interference from other compounds.[1][3][4]High, considered the gold standard for carotenoid analysis.
Precision Good for total carotenoid estimation.Excellent, with high reproducibility.
Linearity Range Typically in the range of 0.08 – 2.5 mg/mL.[5]Wide linear range, for example, 0.1–50 μg/mL.[2]
Limit of Detection (LOD) Generally higher, for instance, 0.1 mg/mL.[5]Generally lower.
Limit of Quantification (LOQ) For example, 0.22 mg/mL.[5]Generally lower.
Cost Low initial instrument cost and running expenses.High initial instrument cost and ongoing expenses for solvents and columns.
Throughput High, suitable for rapid screening of many samples.Lower, as each sample requires a chromatographic run.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for both spectrophotometric and HPLC analysis of this compound.

Spectrophotometric Method Protocol

This method is based on measuring the absorbance of the sample extract at the wavelength of maximum absorption for this compound.

1. Sample Preparation and Extraction:

  • Weigh a known amount of the sample (e.g., 10 g of a solid food sample).[6]

  • Homogenize the sample. For solid samples, this can be done by grinding with a mortar and pestle.[6]

  • Extract the this compound using an appropriate organic solvent. A common choice is a mixture of hexane, acetone, and ethanol (B145695) (50:25:25 v/v/v).[7] Petroleum ether can also be used.[6] For some samples, saponification with potassium hydroxide (B78521) (KOH) may be necessary to remove interfering chlorophylls (B1240455) and lipids.[7][8]

  • Centrifuge the mixture to separate the solid debris and collect the supernatant containing the extracted carotenoids.

  • Repeat the extraction process until the residue is colorless to ensure complete recovery.[9]

  • Pool the extracts and evaporate the solvent under a stream of nitrogen.

  • Redissolve the residue in a known volume of a suitable solvent, such as cyclohexane, for analysis.[10]

2. Spectrophotometric Measurement:

  • Prepare a series of standard solutions of this compound of known concentrations.[6]

  • Measure the absorbance of the standard solutions and the sample extract at the wavelength of maximum absorbance for this compound (typically around 450-457 nm).[10][11] Use the solvent as a blank.

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.[6]

  • Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.[6]

HPLC Method Protocol

HPLC offers a more precise quantification by separating this compound from other components before detection.

1. Sample Preparation and Extraction:

  • The initial sample preparation and extraction steps are similar to the spectrophotometric method, involving homogenization and solvent extraction.[7][9] The use of an antioxidant like butylated hydroxytoluene (BHT) during extraction is recommended to prevent degradation of this compound.[7]

  • After extraction and solvent evaporation, the residue is redissolved in a mobile phase-compatible solvent.[7]

  • The final extract should be filtered through a 0.2 or 0.45 μm syringe filter before injection into the HPLC system to remove any particulate matter.[7]

2. Chromatographic Conditions:

  • Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation.[2][8]

  • Mobile Phase: A mixture of solvents like methanol, acetonitrile, and dichloromethane (B109758) is often employed.[12] The exact composition can be optimized for the specific separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[12]

  • Detection: A UV-Visible or Photodiode Array (PDA) detector is used, set at the wavelength of maximum absorbance for this compound (around 450 nm).[1]

  • Injection Volume: Typically 20 µL.[10]

3. Quantification:

  • A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration.

  • The sample extract is then injected, and the peak corresponding to this compound is identified based on its retention time compared to the standard.

  • The concentration of this compound in the sample is calculated from the peak area using the calibration curve.[9]

Workflow Diagrams

To visualize the procedural differences, the following diagrams illustrate the workflows for both spectrophotometric and HPLC analysis of this compound.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing & Homogenization Extraction Solvent Extraction Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification Centrifugation Centrifugation & Supernatant Collection Saponification->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Redissolution Residue Redissolution Evaporation->Redissolution Measurement Spectrophotometric Measurement (450 nm) Redissolution->Measurement Quantification Concentration Calculation Measurement->Quantification StandardCurve Standard Curve Preparation StandardCurve->Quantification

Spectrophotometric Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing & Homogenization Extraction Solvent Extraction with Antioxidant Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Redissolution Residue Redissolution in Mobile Phase Evaporation->Redissolution Filtration Filtration (0.22 µm) Redissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18/C30) Injection->Separation Detection UV-Vis Detection (450 nm) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification

HPLC Analysis Workflow

Conclusion

References

A Comparative Analysis of the Biological Activities of Beta-Carotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various beta-carotene (B85742) isomers, focusing on their antioxidant capacity, provitamin A activity, and anti-inflammatory effects. The information is supported by experimental data from peer-reviewed scientific literature to aid in research and development.

Overview of this compound Isomers

This compound, a prominent member of the carotenoid family, is a precursor to vitamin A and is recognized for its antioxidant properties. It exists in several isomeric forms, with the all-trans isomer being the most abundant in nature. However, processing and storage of foods can lead to the formation of cis isomers, such as 9-cis, 13-cis, and 15-cis. These structural variations significantly influence their biological activities.

Comparative Biological Activity

The biological efficacy of this compound isomers varies considerably. This section summarizes the key differences in their antioxidant, provitamin A, and anti-inflammatory activities based on available quantitative data.

Antioxidant Activity

The antioxidant activity of this compound isomers is a key area of investigation. Different in vitro assays are employed to evaluate their capacity to neutralize free radicals.

IsomerαTEAC (mol α-TE/mol)[1]FRAP (mol α-TE/mol)[1]Peroxyl Radical Scavenging (CL) (mol α-TE/mol)[1]Notes
all-trans-β-carotene2.80.020.3No significant differences were observed between the major isomers (all-E, 9Z, and 13Z) in the ABTS and peroxyl radical scavenging assays.[1]
9-cis-β-carotene3.10.019.8Some studies suggest 9-cis-β-carotene has higher antioxidant potency than the all-trans isomer.[2]
13-cis-β-carotene2.60.020.5
15-cis-β-carotene2.50.09.5The 15-cis isomer was found to be less active, possibly due to lower stability.[1][3]
α-tocopherol (Reference)1.01.01.0
  • αTEAC: Trolox Equivalent Antioxidant Capacity (ABTS assay)

  • FRAP: Ferric Reducing Antioxidant Power

  • CL: Chemiluminescence (Peroxyl Radical Scavenging)

  • α-TE: α-tocopherol equivalents

Provitamin A Activity

The primary known function of this compound in humans is its conversion to vitamin A (retinol). The efficiency of this conversion differs among isomers.

IsomerRelative Provitamin A Activity (%)Notes
all-trans-β-carotene100Considered the most potent precursor to vitamin A.
9-cis-β-carotene38[3]
13-cis-β-carotene53[3] - 62[4]One study in gerbils suggested a potentially higher relative vitamin A value for the 13-cis isomer.[4]
Anti-inflammatory Effects

This compound isomers have been shown to modulate inflammatory responses by affecting the expression of key inflammatory markers.

IsomerEffect on Inflammatory Markers
all-trans-β-caroteneSuppresses the expression of Cox2, Nos2, and TNF-α genes.[5]
General β-caroteneCan inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2.[6] It has also been shown to downregulate the expression of iNOS and COX-2.[6]

Signaling Pathways Modulated by this compound Isomers

This compound and its isomers can influence various cellular signaling pathways, which underlies many of their biological effects.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[7][8] This inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation IκB->Degradation Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation This compound This compound This compound->IKK Complex Inhibits Gene Expression Gene Expression Nucleus->Gene Expression Induces

Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been found to inhibit MAPK signaling pathways, which can contribute to its anti-inflammatory and anti-cancer effects.[9][10]

MAPK_Pathway Extracellular Signals Extracellular Signals MAPKKK MAPKKK Extracellular Signals->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates This compound This compound This compound->MAPKKK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Inhibition of the MAPK Signaling Pathway by this compound.
Upregulation of Connexin 43

Connexin 43 is a protein that forms gap junctions, which are crucial for intercellular communication. Upregulation of connexin 43 expression is associated with reduced cancer risk. Both provitamin A and non-provitamin A carotenoids have been shown to increase the expression of connexin 43, suggesting a mechanism for cancer prevention that is independent of their vitamin A or antioxidant activities.[11]

Connexin43_Upregulation This compound Isomers This compound Isomers Cx43 Gene Cx43 Gene This compound Isomers->Cx43 Gene Upregulates Expression Connexin 43 Protein Connexin 43 Protein Cx43 Gene->Connexin 43 Protein Transcription & Translation Gap Junctions Gap Junctions Connexin 43 Protein->Gap Junctions Forms Intercellular Communication Intercellular Communication Gap Junctions->Intercellular Communication Enhances

Upregulation of Connexin 43 by this compound Isomers.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound isomers.

Quantification of this compound Isomers

High-Performance Liquid Chromatography (HPLC): This is the standard method for separating and quantifying this compound isomers in biological samples and supplements.[12][13]

  • Principle: The method utilizes a reversed-phase C18 or C30 column to separate the isomers based on their polarity.[14]

  • Extraction: Isomers are typically extracted from samples using organic solvents. For some sample types, enzymatic digestion may be necessary.[14]

  • Detection: A photodiode array (PDA) detector is commonly used to identify and quantify the isomers based on their specific absorption spectra.[15]

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless form is monitored spectrophotometrically at 734 nm.[16][17]

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS with potassium persulfate.[18]

    • Incubate the sample with the ABTS•+ solution.[16]

    • Measure the decrease in absorbance at 734 nm.[16]

    • Quantify the antioxidant activity relative to a standard, such as Trolox.[16]

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[19]

  • Procedure:

    • Prepare a FRAP reagent containing acetate (B1210297) buffer, TPTZ, and ferric chloride.[20]

    • Add the sample to the FRAP reagent.[19]

    • Incubate the mixture to allow the reduction reaction to occur.[21]

    • Measure the absorbance at 593 nm.[19]

Experimental Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture treatment Treatment with this compound Isomers and Inflammatory Stimulus (e.g., LPS) cell_culture->treatment collection Collection of Cell Lysates and Supernatants treatment->collection analysis Analysis collection->analysis gene_expression Gene Expression Analysis (qRT-PCR for Cox2, Nos2, TNF-α) analysis->gene_expression protein_analysis Protein Analysis (Western Blot for NF-κB, MAPK) analysis->protein_analysis cytokine_assay Cytokine Measurement (ELISA for IL-1β, IL-6, TNF-α) analysis->cytokine_assay end End gene_expression->end protein_analysis->end cytokine_assay->end

Workflow for Anti-inflammatory Activity Assessment.

Conclusion

The biological activity of this compound is highly dependent on its isomeric form. While all-trans-β-carotene is the most potent provitamin A precursor, cis-isomers also exhibit significant, and in some cases, enhanced biological activities, particularly in terms of antioxidant potential. The modulation of key signaling pathways such as NF-κB and MAPK, and the upregulation of connexin 43, highlight the multifaceted roles of this compound isomers in cellular health and disease prevention. Further research is warranted to fully elucidate the distinct mechanisms of action of each isomer and to leverage this understanding for therapeutic and nutraceutical applications.

References

Validating Biomarkers of Beta-Carotene Intake: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of methodologies and data for assessing dietary beta-carotene (B85742) consumption in human studies.

For researchers and drug development professionals, accurately assessing dietary intake is paramount for understanding the role of nutrients like this compound in health and disease. This guide provides a comprehensive comparison of validated biomarkers for this compound intake, focusing on quantitative data from human studies, detailed experimental protocols, and the underlying biological pathways.

Comparison of Biomarker Performance

The most extensively validated biomarker for this compound intake is its concentration in plasma or serum.[1][2][3][4][5] Other carotenoids, such as alpha-carotene (B108777) and lutein (B1675518), have also been shown to be good biomarkers for the intake of specific fruits and vegetables.[1][6] The performance of these biomarkers is often evaluated by correlating their measured levels with dietary intake assessed through methods like food frequency questionnaires (FFQs), 24-hour dietary recalls (24HDR), and controlled feeding studies.

BiomarkerDietary Assessment MethodPopulationCorrelation Coefficient (r)Key FindingsReference
Plasma this compoundFood Frequency Questionnaire (FFQ)European Prospective Investigation into Cancer and Nutrition (EPIC) cohort0.23 (women) - 0.42 (men)Plasma this compound is a reasonable biomarker of intake, with stronger correlations observed in men.[4]
Plasma this compound7-Day Food Record (7DFR)Australian cardiology cohortρ = 0.39 (energy-adjusted)Moderate and significant correlation between FFQ and plasma biomarker for this compound.[5]
Plasma Alpha-CaroteneFood Frequency Questionnaire (FFQ)European Prospective Investigation into Cancer and Nutrition (EPIC) cohort0.39 (with root vegetable intake)A good predictor of root vegetable consumption.[1]
Plasma LuteinControlled Cross-over Feeding Study19 men and women-Plasma lutein may serve as a biomarker for cruciferous vegetable intake.[6][6]
Plasma Beta-CryptoxanthinFood Frequency Questionnaire (FFQ)European Prospective Investigation into Cancer and Nutrition (EPIC) cohort0.52 (with fruit intake)The strongest predictor of fruit intake among the measured carotenoids.[1]
Multiple Plasma Carotenoids (alpha-carotene, beta-cryptoxanthin, lutein)Food Frequency Questionnaire (FFQ)Not specifiedR² = 0.53 (for total vegetable and fruit intake)A combination of plasma carotenoids can be a significant determinant of total fruit and vegetable intake.[3][3]

Dose-Response Relationship of this compound Supplementation

Controlled intervention studies provide valuable data on the dose-response relationship between this compound intake and plasma concentrations. These studies demonstrate that plasma levels increase with supplementation, although the response can be influenced by the formulation and dose.

Study PopulationDaily this compound DoseDurationMean Plasma this compound IncreaseKey FindingsReference
Healthy Volunteers6 mg (as carrot juice)6 weeks0.42 +/- 0.33 µmol/LWater-dispersible this compound powder showed superior bioavailability compared to carrot juice.[7][7]
Healthy Volunteers18 mg (as carrot juice)6 weeks1.71 +/- 0.55 µmol/LA clear dose-dependent increase in plasma this compound was observed.[7]
Healthy Volunteers7.2 mg (as water-dispersible powder)6 weeks3.84 +/- 0.60 µmol/LFormulation significantly impacts the bioavailability of this compound.[7]
Healthy Volunteers21.6 mg (as water-dispersible powder)6 weeks5.04 +/- 0.72 µmol/LHigher doses of the water-dispersible powder led to a greater increase in plasma concentrations.[7]
Men and Women (Carotene Prevention Trial)50 mg/dayUp to 5 years9- to 10-fold increase from baseline (225 nmol/L to 2255 nmol/L at 3 months)Long-term supplementation leads to a persistent and significant increase in plasma this compound levels.[8][8]
Children6 mg/day (as capsules)20 days0.60 +/- 0.67 µmol/LSupplementation with this compound capsules significantly increased plasma levels, whereas intake from cooked carrots did not.[9][9]
Men (CARET Biomarker Study)30 mg/day6 monthsOver 10-fold increaseSupplementation resulted in a substantial increase in both plasma and bronchoalveolar lavage cell levels of this compound.[10][10]

Experimental Protocols

Accurate validation of this compound biomarkers relies on robust experimental designs and analytical methods. Below are summaries of common methodologies.

Controlled Feeding Studies
  • Objective: To determine the direct effect of a known amount of dietary this compound on plasma carotenoid concentrations.

  • Methodology:

    • Participant Recruitment: Healthy volunteers are recruited and often undergo a washout period with a low-carotenoid diet.

    • Dietary Intervention: Participants are provided with all meals and snacks for a defined period. The experimental diets contain controlled levels of this compound and other nutrients.

    • Blood Sampling: Fasting blood samples are collected at baseline and at multiple time points during the intervention.

    • Plasma Analysis: Plasma is separated, and carotenoid concentrations are determined using High-Performance Liquid Chromatography (HPLC).[5]

    • Data Analysis: Changes in plasma carotenoid concentrations from baseline are calculated and compared between different dietary groups.

Cross-Sectional Validation Studies
  • Objective: To assess the correlation between self-reported dietary intake and measured biomarker concentrations in a free-living population.

  • Methodology:

    • Study Population: A large and diverse group of individuals is recruited.

    • Dietary Assessment: Participants complete a validated dietary assessment tool, such as a Food Frequency Questionnaire (FFQ) or multiple 24-hour dietary recalls.

    • Blood Sampling: A single fasting blood sample is typically collected from each participant.

    • Biomarker Analysis: Plasma or serum is analyzed for carotenoid concentrations using HPLC.

    • Statistical Analysis: Correlation coefficients (e.g., Pearson or Spearman) are calculated to determine the strength of the association between dietary intake estimates and biomarker levels.[5] Multiple regression analyses may be used to adjust for potential confounders like age, sex, BMI, and smoking status.[1]

Stable Isotope Studies
  • Objective: To trace the absorption, bioconversion, and distribution of this compound in the body.

  • Methodology:

    • Isotope Administration: Participants consume a dose of isotopically labeled this compound (e.g., containing ¹³C or ²H).

    • Blood Sampling: Blood samples are collected at multiple time points following the dose to track the appearance of the labeled this compound and its conversion products (e.g., labeled retinol) in the plasma.[11]

    • Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to measure the concentrations of the labeled compounds.

    • Modeling: Kinetic models are applied to the data to estimate parameters such as bioavailability and bioconversion efficiency.

Biological Pathways and Influencing Factors

The journey of dietary this compound from ingestion to its function as a vitamin A precursor is a multi-step process influenced by various factors, including genetics.

This compound Absorption and Metabolism

The following diagram illustrates the key steps in the intestinal absorption and metabolism of this compound.

BetaCarotene_Metabolism cluster_enterocyte Inside Enterocyte Diet Dietary this compound (in food matrix) Micelle Mixed Micelles (with bile salts, lipids) Diet->Micelle Digestion Enterocyte Enterocyte Micelle->Enterocyte Passive Diffusion SR-BI, CD36 BCMO1 BCMO1 Enzyme Enterocyte->BCMO1 Cleavage BC This compound (unconverted) Retinal Retinal BCMO1->Retinal Retinol Retinol Retinal->Retinol Reduction RE Retinyl Esters Retinol->RE Esterification Chylomicron Chylomicrons RE->Chylomicron Packaging Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream Lymph->Blood BC->Chylomicron Packaging Genetic_Validation_Workflow Cohort Human Study Cohort Diet Dietary Intake Assessment (e.g., FFQ) Cohort->Diet Blood Blood Sample Collection Cohort->Blood Correlation Correlation Analysis Diet->Correlation DNA DNA Extraction Blood->DNA Plasma Plasma Separation Blood->Plasma Genotyping Genotyping (e.g., SNP arrays) DNA->Genotyping HPLC Plasma Carotenoid Analysis (HPLC) Plasma->HPLC GWAS Genome-Wide Association Study (GWAS) Genotyping->GWAS HPLC->GWAS HPLC->Correlation Results Identification of Genetic Variants and their association with plasma this compound levels GWAS->Results Correlation->Results

References

Beta-Carotene vs. Lutein: A Comparative Analysis of Their Effects on Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of key clinical trial data and cellular mechanisms reveals distinct differences in the efficacy and safety of beta-carotene (B85742) and lutein (B1675518) in the context of age-related macular degeneration (AMD). This guide synthesizes findings from major studies, most notably the Age-Related Eye Disease Study 2 (AREDS2), to provide researchers, scientists, and drug development professionals with a clear comparison of these two carotenoids.

Executive Summary

Lutein, along with its isomer zeaxanthin (B1683548), has emerged as a safer and more effective alternative to this compound for reducing the risk of progression to late-stage AMD. The landmark AREDS2 trial demonstrated that replacing this compound with lutein and zeaxanthin in the AREDS formulation not only maintained efficacy in reducing the risk of advanced AMD but also eliminated the increased risk of lung cancer observed in former smokers who took this compound. Mechanistically, lutein exerts direct and indirect antioxidant effects through the activation of the Nrf2 signaling pathway in retinal pigment epithelial (RPE) cells. In contrast, this compound's primary role in the retina is as a precursor to vitamin A (retinal), which is essential for the visual cycle. While vitamin A is crucial for vision, high-dose this compound supplementation has not shown a direct protective effect against AMD progression and carries significant risks for certain populations.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative outcomes from the Age-Related Eye Disease Study 2 (AREDS2) 10-year follow-on study, comparing the effects of the this compound and the lutein/zeaxanthin formulations on the progression to late AMD and the incidence of lung cancer.

Outcome MeasureLutein/Zeaxanthin FormulationThis compound FormulationHazard/Odds Ratiop-valueCitation(s)
Progression to Late AMD Reduced riskHigher risk compared to L/Z0.85 (L/Z vs. BC)0.02[1][2]
Hazard Ratio: 0.91 (vs. no L/Z)Hazard Ratio: 1.04 (vs. no BC)0.02 (for L/Z)[1][3]
Lung Cancer Incidence No statistically significant increased riskNearly doubled risk in former smokers1.15 (L/Z) vs. 1.82 (BC)0.46 (for L/Z), 0.02 (for BC)[1][3]

Experimental Protocols

The most definitive evidence comparing this compound and lutein for AMD comes from the Age-Related Eye Disease Study 2 (AREDS2).

AREDS2 Study Protocol
  • Study Design: A multicenter, randomized, double-masked, placebo-controlled 2x2 factorial trial.[4]

  • Participants: 4,203 individuals aged 50 to 85 years at risk for progression to advanced AMD. Participants had either bilateral large drusen or large drusen in one eye and advanced AMD in the fellow eye.[5]

  • Interventions: Participants were randomly assigned to one of four groups:

    • Placebo

    • Lutein (10 mg) + Zeaxanthin (2 mg)

    • DHA (350 mg) + EPA (650 mg)

    • Lutein (10 mg) + Zeaxanthin (2 mg) + DHA (350 mg) + EPA (650 mg)

    All participants were also offered the original AREDS formulation or one of three variations: without this compound, with a lower dose of zinc, or both without this compound and with lower zinc.[5]

  • Primary Outcome: Progression to advanced AMD, as determined by centralized grading of annual fundus photographs.[4]

  • Follow-up: Participants were followed for a median of 5 years. A 10-year follow-on study was also conducted.[1]

Signaling Pathways and Mechanisms of Action

Lutein's Protective Pathway in Retinal Pigment Epithelial (RPE) Cells

Lutein accumulates in the macula and protects retinal cells through multiple mechanisms. A key pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.

Lutein_Nrf2_Pathway Lutein Lutein Keap1 Keap1 Lutein->Keap1 modulates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection and Survival Antioxidant_Enzymes->Cell_Protection promotes

Caption: Lutein-mediated activation of the Nrf2 antioxidant pathway in RPE cells.

This compound's Role in the Visual Cycle and Retinoic Acid Signaling

This compound is a provitamin A carotenoid. In the RPE, it is converted to retinal, the chromophore of rhodopsin essential for vision. Retinal can be further oxidized to retinoic acid, which acts as a signaling molecule that regulates gene expression through nuclear receptors.

BetaCarotene_RA_Pathway BetaCarotene This compound Retinal all-trans-Retinal BetaCarotene->Retinal BCO1 enzyme RetinoicAcid all-trans-Retinoic Acid (RA) Retinal->RetinoicAcid oxidation VisualCycle Visual Cycle (Rhodopsin Regeneration) Retinal->VisualCycle isomerization to 11-cis-retinal RAR Retinoic Acid Receptor (RAR) RetinoicAcid->RAR binds to RXR Retinoid X Receptor (RXR) RAR->RXR heterodimerizes with RARE RA Response Element (RARE) in DNA RXR->RARE binds to GeneExpression Modulation of Gene Expression RARE->GeneExpression regulates CellularProcesses Cell Differentiation, Proliferation, Apoptosis GeneExpression->CellularProcesses influences

Caption: this compound conversion to retinal for the visual cycle and retinoic acid for gene regulation.

Experimental Workflow: AREDS2 Clinical Trial

The following diagram illustrates the general workflow of the AREDS2 clinical trial, from participant recruitment to data analysis.

AREDS2_Workflow Recruitment Participant Recruitment (n=4,203) - Ages 50-85 - At-risk for advanced AMD Randomization Randomization (2x2 Factorial Design) Recruitment->Randomization Group1 Placebo Randomization->Group1 Group2 Lutein/Zeaxanthin Randomization->Group2 Group3 Omega-3 Randomization->Group3 Group4 L/Z + Omega-3 Randomization->Group4 SecondaryRandomization Secondary Randomization (AREDS Formulation Variations) Randomization->SecondaryRandomization FollowUp Annual Follow-up (Median 5 years) - Fundus Photography - Visual Acuity Group1->FollowUp Group2->FollowUp Group3->FollowUp Group4->FollowUp SecondaryRandomization->FollowUp DataAnalysis Data Analysis - Primary Outcome: Progression to Advanced AMD FollowUp->DataAnalysis Results Results and Publication DataAnalysis->Results

Caption: Simplified workflow of the Age-Related Eye Disease Study 2 (AREDS2).

Conclusion

The evidence strongly supports the use of lutein and zeaxanthin over this compound in supplements aimed at reducing the risk of progression to advanced AMD. The AREDS2 study provided definitive clinical data on the superior safety profile of lutein/zeaxanthin, particularly in avoiding the increased risk of lung cancer associated with this compound supplementation in former smokers. Furthermore, the distinct cellular mechanisms, with lutein's role in activating the protective Nrf2 antioxidant pathway, provide a strong rationale for its preferential use in managing AMD. For researchers and professionals in drug development, these findings underscore the importance of considering both efficacy and long-term safety in the development of interventions for age-related diseases.

References

"head-to-head comparison of different beta-carotene extraction techniques"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of beta-carotene (B85742) from natural sources is a critical first step in harnessing its potent antioxidant and pro-vitamin A activities. The choice of extraction method significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective, data-driven comparison of four prominent this compound extraction techniques: Conventional Solvent Extraction (CSE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the different extraction techniques based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in the source material, solvent systems, and specific experimental conditions.

Parameter Conventional Solvent Extraction (CSE) Supercritical Fluid Extraction (SFE) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Typical this compound Yield 23.26 - 51.79 mg/100g dry basis (from carrots)[1]50% recovery (from tomato paste waste)[2]; >90% recovery (from D. salina)[3]83.32% recovery (from carrot residue)[4]; 66.03 mg/100g (from papaya epicarp)[5]186.55 µg/g DM (from Citrus clementina peels)[6]; 77.48% recovery (from carrot juice)[7]
Processing Time 6 - 8 hours[8]30 minutes - 6 hours[9][10]8 - 50 minutes[4][11]7.64 - 15 minutes[6][12]
Solvent Consumption High[8]Low (CO2 is recycled)[13]Moderate[14]Low to Moderate[15]
Operating Temperature 50 - 80°C (solvent dependent)[8][16]40 - 70°C[3][9]25 - 50°C[4][17]60 - 80°C[12][15]
Selectivity Low to Moderate[16]High[13]Moderate to High[14]Moderate to High[15]
Environmental Impact High (due to organic solvents)[18]Low (uses non-toxic CO2)[13]Low to Moderate[19]Low to Moderate[15]

Experimental Workflows and Methodologies

A generalized workflow for the extraction of this compound from a plant matrix involves several key stages, from sample preparation to the final analysis of the extract.

Beta_Carotene_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Raw_Material Raw Material (e.g., Carrots, Algae) Washing Washing & Cleaning Raw_Material->Washing Drying Drying Washing->Drying Grinding Grinding/Milling Drying->Grinding Extraction_Process Extraction (CSE, SFE, UAE, or MAE) Grinding->Extraction_Process Filtration Filtration/Centrifugation Extraction_Process->Filtration Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Filtration->Solvent_Removal Purification Purification (e.g., Chromatography) Solvent_Removal->Purification Analysis Quantification (e.g., HPLC, UV-Vis) Purification->Analysis

A generalized workflow for this compound extraction.

Detailed Experimental Protocols

Below are representative protocols for each of the discussed extraction techniques. These should be considered as starting points and may require optimization based on the specific sample matrix and desired outcomes.

Conventional Solvent Extraction (CSE) - Soxhlet Method

This traditional method relies on the continuous washing of a solid sample with a heated solvent.

Materials and Equipment:

  • Dried and powdered sample material (e.g., carrots)[8]

  • Soxhlet extractor apparatus (round bottom flask, extraction chamber, condenser)[8]

  • Heating mantle

  • Cellulose (B213188) thimble

  • Solvent (e.g., acetone, ethanol (B145695), or a mixture like hexane:acetone:ethanol)[8][20]

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Sample Preparation: Weigh approximately 25 g of the dried, powdered sample and place it into a cellulose thimble.[8]

  • Apparatus Setup: Assemble the Soxhlet apparatus with 150 mL of the chosen solvent in the round bottom flask.[8]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the extraction chamber containing the sample. The chamber will fill with the solvent until it reaches the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round bottom flask. This cycle is repeated for a predetermined duration, typically 6-8 hours.[8]

  • Solvent Removal: After extraction, cool the apparatus and remove the round bottom flask. Concentrate the extract by removing the solvent using a rotary evaporator.[8]

  • Filtration and Storage: Filter the concentrated extract to remove any remaining solid particles. Store the final this compound-rich extract in a dark, airtight container at a low temperature to prevent degradation.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

Materials and Equipment:

  • Supercritical Fluid Extractor system

  • High-pressure CO2 source

  • Co-solvent pump and solvent (e.g., ethanol)

  • Extraction vessel

  • Collection vessel

  • Dried and ground sample material

Protocol:

  • Sample Loading: Load approximately 30 g of the dried and ground sample into the extraction vessel.[9]

  • System Pressurization and Heating: Place the vessel into the SFE system. Heat the system to the desired temperature (e.g., 40-55°C) and pressurize with CO2 to the target pressure (e.g., 30-40 MPa).[9]

  • Co-solvent Addition (Optional): If a co-solvent such as ethanol is used to enhance extraction efficiency, it is introduced into the CO2 stream at a specific concentration (e.g., 5-15%).[2]

  • Extraction: Maintain a constant flow rate of supercritical CO2 (e.g., 2.0 L/min) through the extraction vessel for a specified duration (e.g., 30 minutes to 6 hours).[9]

  • Collection: The this compound-laden supercritical fluid is depressurized in the collection vessel, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • Extract Recovery: The collected extract is then removed from the collection vessel for further analysis or purification.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the sample material, enhancing mass transfer and accelerating the extraction process.

Materials and Equipment:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., ethanol, n-heptane)[11][21]

  • Dried and powdered sample material

  • Centrifuge or filtration system

  • Rotary evaporator

Protocol:

  • Sample and Solvent Preparation: Disperse a known amount of the dried, powdered sample (e.g., 1.5 g) in a specific volume of the extraction solvent (e.g., 50 mL of n-heptane) in the extraction vessel.[11]

  • Ultrasonication: Place the extraction vessel in an ultrasonic bath or immerse the tip of an ultrasonic probe into the mixture. Apply ultrasonic waves at a specific frequency (e.g., 20 kHz) and power (e.g., 100 W) for a set duration (e.g., 8-50 minutes).[4][11] Maintain the temperature of the mixture using a cooling bath if necessary (e.g., 30-50°C).[4][11]

  • Separation: After sonication, separate the solid residue from the liquid extract by centrifugation or filtration.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator to obtain the concentrated this compound.

  • Storage: Store the extract under appropriate conditions to prevent degradation.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells, causing cell rupture and the release of target compounds into the solvent.

Materials and Equipment:

  • Microwave extraction system

  • Extraction vessel (microwave-transparent)

  • Solvent (e.g., ethanol, hexane/acetone mixture)[6][12]

  • Dried and powdered sample material

  • Filtration or centrifugation equipment

  • Rotary evaporator

Protocol:

  • Sample and Solvent Mixture: Mix the dried, powdered sample with the chosen solvent in the microwave-transparent extraction vessel at a specific solid-to-solvent ratio (e.g., 1:13.6 g/mL).[12]

  • Microwave Irradiation: Place the vessel in the microwave extractor and apply microwave power (e.g., 561 W) for a specific duration (e.g., 7.64 minutes).[6] The temperature should be monitored and controlled to prevent thermal degradation of this compound (e.g., below 75°C).[15]

  • Cooling and Filtration: After the extraction, allow the mixture to cool down before filtering or centrifuging to separate the solid residue from the extract.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator.

  • Final Product: The resulting concentrated extract contains the extracted this compound. Store appropriately.

Concluding Remarks

The selection of an optimal this compound extraction technique is a multifactorial decision that hinges on the specific research or production goals.

  • Conventional Solvent Extraction remains a simple and low-cost option for laboratory-scale extractions, but its high solvent consumption and long processing times are significant drawbacks.

  • Supercritical Fluid Extraction stands out as a "green" and highly selective method, ideal for producing high-purity extracts for pharmaceutical and nutraceutical applications, though the initial equipment investment is substantial.

  • Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer rapid and efficient alternatives to CSE, with reduced solvent and energy consumption. These modern techniques are well-suited for both research and industrial applications where speed and efficiency are paramount.

Ultimately, a thorough evaluation of the trade-offs between yield, purity, cost, processing time, and environmental impact will guide the selection of the most appropriate extraction method for any given application.

References

The Pro-Oxidant Double-Edged Sword: A Comparative Analysis of Beta-Carotene and Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carotenoids, lauded for their antioxidant properties, can paradoxically exhibit pro-oxidant effects under specific physiological conditions, a phenomenon of critical interest in pharmacology and toxicology. This guide provides an objective comparison of the pro-oxidant activity of beta-carotene (B85742) versus other prominent carotenoids—lycopene, astaxanthin, lutein, and zeaxanthin. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document serves as a comprehensive resource for evaluating the nuanced roles of these micronutrients.

Quantitative Comparison of Pro-Oxidant Effects

The pro-oxidant activity of carotenoids is often contingent on their concentration, the partial pressure of oxygen, and the cellular redox environment. High concentrations of certain carotenoids, particularly in environments with high oxygen tension, can lead to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

Lipid Peroxidation Assessment

Lipid peroxidation is a key indicator of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.

CarotenoidConcentrationOxidantCell LineTBARS Levels (nmol/mg protein)Fold Change vs. ControlReference
This compound 20 µMAMVNHs681.8 ± 0.2~1.8[1][2]
Lycopene 20 µMAMVNHs682.1 ± 0.3~2.1[1][2]
Control -AMVNHs681.0 ± 0.11.0[1][2]

AMVN: 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897), a lipid-soluble radical generator.

Intracellular Reactive Oxygen Species (ROS) Generation

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly employed to quantify intracellular ROS levels.

Carotenoid(s)ConcentrationCell Line% Increase in ROS vs. ControlReference
Astaxanthin 20 µMMCF-753.3%[3]
Astaxanthin + this compound + Lutein 2.5 µM eachMCF-768.1%[3]
Control -MCF-717.3%[3]
DNA Damage Assessment

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

TreatmentConcentrationCell Line% ApoptosisReference
This compound derived aldehydes 40 µMARPE-1926%[4]
Lutein derived aldehydes 60 µMARPE-1928%[4]
Zeaxanthin derived aldehydes 25 µMARPE-1925%[4]
Hydrogen Peroxide (Positive Control) 200 µMARPE-1949%[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation.

  • Cell Culture and Treatment: Culture cells (e.g., Hs68 human foreskin fibroblasts) to 80-90% confluency. Treat cells with the desired concentrations of carotenoids (e.g., 20 µM this compound or lycopene) for a specified duration.

  • Induction of Oxidative Stress: Introduce a lipid-soluble radical generator such as 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) to induce lipid peroxidation.

  • Cell Lysis: After treatment, wash cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.

  • TBA Reaction: Add 1% thiobarbituric acid (TBA) and 2.8% trichloroacetic acid (TCA) to the cell lysate.

  • Incubation and Measurement: Incubate the mixture at 95°C for 30 minutes. Cool the samples and centrifuge to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate MDA concentration using a standard curve prepared with known concentrations of MDA. Normalize the results to the total protein content of the cell lysate.

Intracellular ROS Measurement using DCFH-DA Assay

This assay quantifies intracellular reactive oxygen species.

  • Cell Seeding and Treatment: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere. Treat the cells with the carotenoids of interest at various concentrations.

  • DCFH-DA Staining: Remove the treatment media and wash the cells with PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free media) to each well and incubate at 37°C for 30 minutes in the dark.

  • Induction of Oxidative Stress (Optional): If not inherent to the carotenoid treatment, induce oxidative stress with a known agent.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express the results as a percentage increase in fluorescence relative to untreated control cells.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This method detects DNA strand breaks in individual cells.

  • Cell Preparation: Following treatment with carotenoids or their derivatives, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the DNA damage using specialized software to calculate parameters like tail length, % DNA in the tail, and tail moment.

Signaling Pathways and Mechanisms of Pro-Oxidant Action

The pro-oxidant effects of carotenoids can trigger various cellular signaling pathways, leading to outcomes such as apoptosis or inflammation. The following diagrams illustrate these pathways.

Pro_Oxidant_Mechanism cluster_conditions Triggering Conditions cluster_carotenoids Carotenoids cluster_damage Cellular Damage High Carotenoid Concentration High Carotenoid Concentration Carotenoid Radical Carotenoid Radical High Carotenoid Concentration->Carotenoid Radical Auto-oxidation High Oxygen Tension High Oxygen Tension High Oxygen Tension->Carotenoid Radical Cellular Oxidative Stress Cellular Oxidative Stress Cellular Oxidative Stress->Carotenoid Radical This compound This compound This compound->Carotenoid Radical Lycopene Lycopene Lycopene->Carotenoid Radical Astaxanthin Astaxanthin Astaxanthin->Carotenoid Radical Lutein Lutein Lutein->Carotenoid Radical Zeaxanthin Zeaxanthin Zeaxanthin->Carotenoid Radical ROS Reactive Oxygen Species (ROS) Carotenoid Radical->ROS Reacts with O2 Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation DNA Damage DNA Damage ROS->DNA Damage Protein Oxidation Protein Oxidation ROS->Protein Oxidation

Caption: General mechanism of carotenoid pro-oxidant activity.

NFkB_Pathway cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB->IkB Bound to NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_p->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription Induces

Caption: ROS-mediated activation of the NF-κB signaling pathway.

AP1_p53_Pathway ROS Reactive Oxygen Species (ROS) JNK_p38 JNK/p38 MAPK ROS->JNK_p38 Activates DNA_Damage DNA Damage ROS->DNA_Damage AP1 AP-1 JNK_p38->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Stabilizes p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest

Caption: Activation of AP-1 and p53 pathways by pro-oxidant effects.

References

A Comparative Guide to Inter-Laboratory Validation of Beta-Carotene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of beta-carotene (B85742) is critical for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of the two most prevalent analytical methods for this compound quantification—High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and UV-Vis Spectrophotometry—supported by a review of inter-laboratory validation data.

This comparison delves into the performance characteristics of each method, offering a comprehensive overview to aid in selecting the most appropriate technique for specific applications. Detailed experimental protocols and comparative data from various studies are presented to support informed decision-making.

Method Performance Comparison

An inter-laboratory validation study assesses the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. The key performance parameters evaluated include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize these parameters for HPLC-UV and UV-Vis Spectrophotometry based on published validation studies.

Parameter HPLC-UV UV-Vis Spectrophotometry References
Linearity (R²) >0.999>0.998[1][2][3]
Accuracy (% Recovery) 97.5 - 102.1%83 - 100.88%[4][5][6][7]
Precision (%RSD)
- Repeatability (Intra-day)< 2%< 2%[4][5]
- Intermediate Precision (Inter-day)< 5%< 2%[4][5]
- Reproducibility (Inter-laboratory)6.5 - 15%Not widely reported[8]
Limit of Detection (LOD) 0.034 - 0.120 µg/mL1.49 µg/mL[3][9]
Limit of Quantification (LOQ) 0.1 - 0.234 µg/mL4.52 µg/mL[3][9]

Table 1: Comparison of Method Validation Parameters for this compound Quantification.

Key Considerations for Method Selection

High-Performance Liquid Chromatography (HPLC-UV) is widely regarded as the gold standard for this compound quantification due to its high specificity and sensitivity. It allows for the separation of this compound from other carotenoids and isomers, ensuring accurate measurement.[10] However, HPLC methods are generally more time-consuming, require more expensive equipment and solvents, and necessitate skilled operators.

UV-Vis Spectrophotometry offers a simpler, faster, and more cost-effective alternative.[5] This method is based on measuring the absorbance of this compound at its maximum wavelength (around 450-460 nm).[3][4] While convenient for rapid screening, spectrophotometry is prone to interference from other compounds in the sample matrix that absorb at similar wavelengths, potentially leading to overestimated results.[11] The specificity of this method is lower compared to HPLC.[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a generalized procedure based on common practices in validated methods.[1][13][14]

a. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using an appropriate organic solvent (e.g., hexane, acetone, or a mixture of solvents). Saponification may be necessary for samples with high lipid content to remove interfering glycerides.[8]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of organic solvents such as acetonitrile, methanol, and dichloromethane. A common mobile phase is 100% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 20 µL.

  • Detection: UV-Vis detector at 450 nm.

  • Run Time: Typically 10-20 minutes.

c. Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.

UV-Vis Spectrophotometry Method

This protocol is a generalized procedure based on common practices in validated methods.[3][4]

a. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using an appropriate organic solvent (e.g., acetone, hexane).[5]

  • Filtration/Centrifugation: Remove any solid particles from the extract by filtration or centrifugation.

  • Dilution: Dilute the extract with the extraction solvent to obtain an absorbance reading within the linear range of the spectrophotometer.

b. Measurement:

  • Wavelength Scan: Perform a wavelength scan from 350 to 600 nm to determine the wavelength of maximum absorbance (λmax) for this compound, which is typically around 453-459 nm.[3][4]

  • Absorbance Measurement: Measure the absorbance of the sample solution at the determined λmax.

c. Calibration: Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance against concentration.

d. Quantification: Calculate the concentration of this compound in the sample using the measured absorbance and the calibration curve.

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Extraction Extraction with Organic Solvent Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV-Vis Detection (450 nm) Separation->Detection Calculation Calculate Concentration Detection->Calculation Calibration Calibration Curve Calibration->Calculation

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Extraction Extraction with Organic Solvent Clarification Filtration/Centrifugation Extraction->Clarification Dilution Dilution with Solvent Clarification->Dilution Absorbance_Measurement Measure Absorbance at λmax Dilution->Absorbance_Measurement Wavelength_Scan Determine λmax Wavelength_Scan->Absorbance_Measurement Calculation Calculate Concentration Absorbance_Measurement->Calculation Calibration Calibration Curve Calibration->Calculation

Caption: Experimental workflow for this compound quantification by UV-Vis Spectrophotometry.

Conclusion

The choice between HPLC-UV and UV-Vis Spectrophotometry for this compound quantification depends on the specific requirements of the analysis. For applications demanding high accuracy, specificity, and the ability to differentiate between isomers, HPLC-UV is the superior method.[12] An inter-laboratory study involving 14 laboratories demonstrated that HPLC can achieve good reproducibility, with relative standard deviations for reproducibility (RSDR) ranging from 6.5% to 15%.[8]

Conversely, for routine quality control, rapid screening, or when analyzing a large number of samples where cost and speed are primary concerns, UV-Vis Spectrophotometry provides a viable and efficient alternative.[5] However, it is crucial to be aware of its limitations regarding specificity and potential interferences. Validation of the chosen method within the specific laboratory and for the particular sample matrix is essential to ensure reliable and accurate results.[2] The International Conference on Harmonisation (ICH) and AOAC International provide guidelines for method validation.[1][15]

References

Safety Operating Guide

Proper Disposal of Beta-Carotene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of operational excellence and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of beta-carotene (B85742), ensuring a safe laboratory environment and adherence to regulatory standards. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, proper handling and disposal are essential to maintain good laboratory practice.[1]

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for its proper handling and disposal.

PropertyValue
Appearance Red-brown powder/solid[2]
Molecular Formula C₄₀H₅₆
Molecular Weight 536.9 g/mol
Melting Point 178 - 179 °C / 352.4 - 354.2 °F[2]
Solubility Insoluble in water; slightly soluble in chloroform
Stability Stable under recommended storage conditions; light and air sensitive[3]
This compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Identified waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (powder, crystals) waste_type->solid_waste Solid solution_waste This compound Solution (in organic solvent) waste_type->solution_waste Solution contaminated_waste Contaminated Labware (glassware, gloves, etc.) waste_type->contaminated_waste Contaminated sweep_up Sweep up solid material. Avoid creating dust. solid_waste->sweep_up collect_liquid Collect in a designated, -compatible hazardous waste container for organic solvents. solution_waste->collect_liquid rinse_glassware Rinse glassware with a suitable solvent to remove this compound. contaminated_waste->rinse_glassware place_in_container Place in a labeled, sealed container. sweep_up->place_in_container non_hazardous_bin Dispose of in non-hazardous solid waste stream. place_in_container->non_hazardous_bin full_container Is container full? collect_liquid->full_container seal_and_label Seal and label container with contents and hazard information. full_container->seal_and_label Yes hazardous_disposal Arrange for hazardous waste pickup with your institution's EHS. full_container->hazardous_disposal No, continue collecting seal_and_label->hazardous_disposal collect_rinsate Collect rinsate as hazardous (organic solvent) waste. rinse_glassware->collect_rinsate dispose_solids Dispose of decontaminated labware and other solid waste in the appropriate lab waste stream. collect_rinsate->dispose_solids

Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol for this compound

The following protocols provide detailed guidance for the disposal of various forms of this compound waste.

Solid this compound Waste (Pure or Mixture)

This procedure applies to solid, non-hazardous this compound powder, crystals, or residues.

Materials:

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

  • Scoop or spatula

  • Sealable container (e.g., plastic bag or screw-top container)

  • Label for the container

Procedure:

  • Wear appropriate PPE to prevent skin and eye contact.

  • Carefully sweep up the solid this compound material using a scoop or spatula.[2] Take precautions to minimize dust generation.[1][4]

  • Place the collected material into a suitable, sealable container.[2]

  • Seal the container securely.

  • Label the container clearly as "this compound Waste" or with a similar identifier.

  • Dispose of the sealed container in the designated non-hazardous solid waste stream for your laboratory. Some institutions may permit disposal in the regular trash.[5] Always consult your institution's specific guidelines.

This compound in Organic Solvents

This procedure is for solutions of this compound dissolved in flammable or otherwise hazardous organic solvents. The primary hazard in this case is the solvent, not the this compound itself.

Materials:

  • Appropriate PPE: safety glasses or goggles, chemical-resistant gloves, lab coat

  • Designated hazardous waste container for flammable liquids (or other appropriate solvent waste stream)

  • Waste accumulation log

Procedure:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves and eye protection.

  • Carefully pour the this compound solution into the designated hazardous waste container for organic solvents. Avoid splashing.

  • Do not overfill the container. It is recommended to fill containers to no more than 90% capacity.[6]

  • Securely cap the waste container when not in use.

  • Maintain a waste accumulation log to track the contents of the container.

  • Once the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Contaminated Labware and Debris

This procedure applies to items such as glassware, filter paper, gloves, and other disposable materials contaminated with this compound.

Materials:

  • Appropriate PPE: safety glasses, gloves, lab coat

  • Suitable solvent for rinsing (e.g., acetone, ethanol)

  • Designated hazardous waste container for the rinse solvent

  • Appropriate solid waste container (e.g., broken glass box, general lab waste)

Procedure:

  • Decontaminate reusable glassware:

    • Rinse the glassware with a small amount of a suitable organic solvent to dissolve the this compound residue.

    • Collect the solvent rinsate and dispose of it as hazardous liquid waste, as described in the procedure above.[7]

    • After the initial rinse, the glassware can typically be washed with soap and water.

  • Dispose of contaminated disposable items:

    • For items contaminated with this compound solid, dispose of them in the non-hazardous solid waste stream.

    • For items contaminated with this compound in a hazardous solvent, they should be considered hazardous waste. Place them in a designated solid hazardous waste container (e.g., a labeled bag or drum) for disposal via your institution's EHS.

    • Contaminated sharps (needles, scalpels) must always be disposed of in a designated sharps container.[8]

Important Considerations:

  • Avoid environmental release: Do not discharge this compound waste into drains, surface waters, or groundwater.[4][9]

  • Consult local regulations: Always adhere to the specific waste disposal guidelines set by your institution and local authorities.

  • Safety Data Sheets (SDS): Before handling any chemical, it is crucial to review its SDS for specific safety and disposal information.

References

Essential Safety and Operational Guide for Handling Beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling beta-carotene (B85742), including detailed operational procedures and disposal plans to ensure proper chemical management and personal protection.

Pre-Handling and Storage

This compound is sensitive to light, heat, and oxygen.[1] Proper storage is crucial to maintain its integrity.

  • Storage Conditions : Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, ideally in a freezer.[1][2][3] Some sources recommend storing under an inert gas like argon.[2]

  • Stability : The compound is stable if stored and handled as prescribed.[1] Avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly in its powdered form, to avoid personal contact.[4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[1]To prevent skin contact.[1]
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][4][5] A face shield may be necessary for splash protection.[1]To protect eyes from dust particles and potential splashes.[1]
Respiratory Protection A particle filter with low efficiency for solid particles (e.g., EN 143 or 149, Type P1 or FFP1) should be used if dust is generated.[1][5] For larger quantities, a NIOSH-certified respirator may be required.[1]To prevent inhalation of the powder.[1]
Body Protection A lab coat or long-sleeved work clothing is recommended.[1][3] For larger quantities or risk of significant contact, a liquid-tight overall with a hood should be considered.[1]To protect skin and personal clothing from contamination.[1]

Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and maintain the quality of the this compound.

Step-by-Step Handling Protocol:

  • Preparation : Ensure the work area is clean and uncluttered.[1] Confirm that all required PPE is available and in good condition.[1] Have spill cleanup materials readily accessible.[1]

  • Ventilation : Use in a well-ventilated area.[4] If handling the powdered form, do so in a fume hood or use local exhaust ventilation to control dust.[1][3]

  • Dispensing : Use appropriate tools, such as a spatula and weigh paper, for transferring the substance.[1] Avoid actions that generate dust.[2][5]

  • General Hygiene : Avoid eating, drinking, or smoking in the handling area.[4][5] Wash hands thoroughly after handling.[4] Launder contaminated clothing separately before reuse.[4]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Cleanup:

  • Minor Spills :

    • Avoid generating dust.

    • Use a dry clean-up procedure, such as vacuuming with a HEPA-filtered vacuum or gently sweeping.

    • Place the collected material into a suitable, labeled container for disposal.[2][3]

    • Clean the affected area.[6]

  • Major Spills :

    • Evacuate the area and move upwind.[4]

    • Alert emergency responders.[4]

    • Avoid contact with the spilled material.[4]

    • Prevent the spillage from entering drains or waterways.[4][6]

Disposal:

  • Solid Waste : Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, weigh paper) in a designated and labeled waste container.[1]

  • Liquid Waste : Solutions of this compound in organic solvents should be collected in a designated, labeled solvent waste container.[1]

  • Regulations : Dispose of all waste in accordance with local, state, and federal regulations.[3][4]

Experimental Workflow: Preparing a this compound Solution

The following diagram illustrates a typical workflow for the safe handling and preparation of a this compound solution for experimental use.

Workflow for Safe Handling and Solution Preparation of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Work Area: Clean Surface, Fume Hood On A->B C Gather Materials: This compound, Solvent, Glassware B->C D Weigh this compound Powder in Fume Hood C->D E Transfer Powder to Glassware D->E F Add Solvent and Mix to Dissolve E->F G Dispose of Contaminated Weigh Paper and Gloves in Solid Waste F->G H Clean Glassware G->H I Doff PPE and Wash Hands H->I

Caption: Workflow for Safe Handling and Solution Preparation of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-Carotene
Reactant of Route 2
Beta-Carotene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.